2-azidobutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
53372-19-3 |
|---|---|
Molecular Formula |
C4H9N3 |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-azidobutane |
InChI |
InChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3 |
InChI Key |
WOAFFPVHLXPFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Enantioselective Synthesis of (R)-2-Azidobutane: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the enantioselective synthesis of (R)-2-azidobutane, a chiral building block of interest in pharmaceutical and chemical research. The document details two primary synthetic strategies starting from the readily available chiral precursor, (S)-2-butanol: a direct one-step Mitsunobu reaction and a two-step sequence involving tosylation followed by nucleophilic substitution. Additionally, the enzymatic kinetic resolution of racemic 2-butanol (B46777) to obtain the required (S)-enantiomer is discussed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.
Introduction
Chiral azides are versatile intermediates in organic synthesis, serving as precursors to chiral amines, triazoles, and other nitrogen-containing compounds. The enantioselective synthesis of small chiral azides, such as (R)-2-azidobutane, is of significant interest for the construction of more complex chiral molecules. This guide focuses on practical and efficient methods for the preparation of (R)-2-azidobutane with high enantiomeric purity.
The primary precursor for the synthesis of (R)-2-azidobutane is (S)-2-butanol. This chiral alcohol can be obtained commercially or prepared in high enantiomeric excess through the enzymatic kinetic resolution of racemic 2-butanol. This guide will explore the following key transformations:
-
Enzymatic Kinetic Resolution of (±)-2-Butanol: A biocatalytic approach to isolate (S)-2-butanol.
-
Two-Step Synthesis of (R)-2-Azidobutane: Conversion of (S)-2-butanol to a tosylate intermediate, followed by an S_N2 reaction with an azide (B81097) salt.
-
One-Step Synthesis via Mitsunobu Reaction: Direct conversion of (S)-2-butanol to (R)-2-azidobutane with inversion of stereochemistry.
Data Presentation
The following tables summarize the quantitative data associated with the key steps in the synthesis of (R)-2-azidobutane.
Table 1: Enzymatic Kinetic Resolution of (±)-2-Butanol
| Enzyme | Acyl Donor | Substrate Concentration | Enzyme/Substrate Ratio | Time (h) | Enantiomeric Excess of (S)-2-butanol (ee_s_ %) | Reference |
| Novozym 435® (Lipase) | Vinyl acetate (B1210297) | 1.5 M | 13.8 g/mol | 1.5 | ~90 | [1] |
Table 2: Synthesis of (S)-2-Butyl Tosylate from (S)-2-Butanol
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 0 to RT | 2-4 | High | Retention | [2][3] |
Table 3: Synthesis of (R)-2-Azidobutane from (S)-2-Butyl Tosylate
| Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |
| Sodium Azide (NaN₃) | DMF | 60-80 | 12-24 | Good | Inversion | [4] |
Table 4: Direct Synthesis of (R)-2-Azidobutane from (S)-2-Butanol via Mitsunobu Reaction
| Azide Source | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |
| Hydrazoic Acid (HN₃) | PPh₃, DIAD/DEAD | Toluene (B28343) | 0 to RT | 1 | Good | Inversion | [5] |
Table 5: Physicochemical Properties of (R)-2-Azidobutane
| Property | Value |
| IUPAC Name | (2R)-2-azidobutane |
| Molecular Formula | C₄H₉N₃ |
| Molecular Weight | 99.13 g/mol [6] |
| Boiling Point | Not reported |
| Specific Rotation [α] | Not reported |
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-2-Butanol
This protocol describes the kinetic resolution of racemic 2-butanol using Novozym 435® to obtain enantiomerically enriched (S)-2-butanol.[1][7]
Materials:
-
(±)-2-Butanol
-
Vinyl acetate
-
Novozym 435® (immobilized lipase (B570770) B from Candida antarctica)
-
n-Hexane
Procedure:
-
In a suitable reaction vessel, dissolve (±)-2-butanol (1.0 eq) and vinyl acetate (1.0-1.5 eq) in n-hexane to a substrate concentration of 1.5 M.
-
Add Novozym 435® (13.8 g per mole of substrate).
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by chiral gas chromatography (GC) to determine the enantiomeric excess of the unreacted (S)-2-butanol.
-
After approximately 1.5 hours (or when the desired enantiomeric excess is reached, typically around 50% conversion), stop the reaction by filtering off the enzyme.
-
The unreacted (S)-2-butanol can be separated from the formed (R)-2-butyl acetate by distillation. The enantiomeric excess of the resulting (S)-2-butanol is expected to be approximately 90%.[1]
Two-Step Synthesis of (R)-2-Azidobutane
This procedure involves the tosylation of (S)-2-butanol followed by nucleophilic substitution with sodium azide.
This protocol describes the conversion of (S)-2-butanol to its corresponding tosylate with retention of stereochemistry.[2][3][8]
Materials:
-
(S)-2-Butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)
-
Pyridine (1.5-2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (S)-2-butanol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally, brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-butyl tosylate. The product can be further purified by column chromatography if necessary.
This protocol details the S_N2 reaction of (S)-2-butyl tosylate with sodium azide, which proceeds with inversion of configuration to yield (R)-2-azidobutane.[4]
Materials:
-
(S)-2-Butyl tosylate (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a dry round-bottom flask, dissolve (S)-2-butyl tosylate in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure to obtain the crude (R)-2-azidobutane.
-
Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with appropriate safety precautions, including avoiding high temperatures and shock.
One-Step Synthesis of (R)-2-Azidobutane via Mitsunobu Reaction
This protocol describes the direct conversion of (S)-2-butanol to (R)-2-azidobutane using the Mitsunobu reaction, which proceeds with inversion of stereochemistry.[9][10][11][12]
Materials:
-
(S)-2-Butanol (1.0 eq)
-
Triphenylphosphine (B44618) (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Hydrazoic acid (HN₃) solution in toluene or benzene (B151609) (a safer alternative is using diphenylphosphoryl azide (DPPA) or sodium azide with an in-situ proton source).
-
Toluene or THF, anhydrous
Procedure:
-
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety measures.
-
In a dry round-bottom flask under an inert atmosphere, dissolve (S)-2-butanol and triphenylphosphine in anhydrous toluene or THF.
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add the solution of hydrazoic acid.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography to isolate (R)-2-azidobutane. The byproducts, triphenylphosphine oxide and the hydrazine (B178648) dicarboxylate, can be challenging to remove completely.
Mandatory Visualizations
Synthetic Pathways Overview
Caption: Overview of synthetic routes to (R)-2-azidobutane.
Experimental Workflow: Two-Step Synthesis
Caption: Experimental workflow for the two-step synthesis.
Experimental Workflow: Mitsunobu Reaction
Caption: Experimental workflow for the Mitsunobu reaction.
Conclusion
This technical guide has outlined two robust and enantioselective methods for the synthesis of (R)-2-azidobutane from (S)-2-butanol. The two-step approach involving tosylation and subsequent azide substitution is a reliable method with readily available reagents and straightforward purification. The one-step Mitsunobu reaction offers a more direct route, though it requires careful handling of hazardous reagents and can present challenges in purification. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The initial enzymatic kinetic resolution of racemic 2-butanol provides a practical entry point to the necessary chiral starting material. This guide provides the necessary details for the successful implementation of these synthetic strategies in a research or drug development setting.
References
- 1. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. (2R)-2-azidobutane | C4H9N3 | CID 101658529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Synthesis of Chiral 2-Azidobutane from Butan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoselective synthesis of chiral 2-azidobutane from its corresponding chiral precursor, butan-2-ol. Chiral azides are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the construction of nitrogen-containing molecules and for use in bioconjugation reactions via "click chemistry." This document details two primary synthetic methodologies: the Mitsunobu reaction and a two-step tosylation-azide displacement sequence. Both methods are known to proceed with a high degree of stereochemical control, resulting in the inversion of the stereocenter at the C-2 position.
Stereochemical Pathways
The synthesis of enantiomerically pure this compound from a chiral butan-2-ol relies on reactions that proceed with a predictable stereochemical outcome. Both the Mitsunobu reaction and the tosylation-azide substitution sequence are S\textsubscript{N}2-type reactions that result in a complete inversion of the stereocenter.
-
(R)-butan-2-ol will yield (S)-2-azidobutane .
-
(S)-butan-2-ol will yield (R)-2-azidobutane .
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic routes to chiral this compound. It is important to note that while the methodologies are well-established for secondary alcohols, specific yield and enantiomeric excess (ee) data for the synthesis of this compound from butan-2-ol is not extensively reported in the literature. The data presented for the Mitsunobu reaction is based on a closely related benzylic alcohol substrate, which serves as a valuable benchmark.
| Parameter | Method 1: Mitsunobu Reaction | Method 2: Tosylation & Azide (B81097) Substitution |
| Starting Material | (R)- or (S)-Butan-2-ol | (R)- or (S)-Butan-2-ol |
| Key Reagents | Diphenylphosphoryl azide (DPPA), Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD), Triphenylphosphine (B44618) (PPh₃) | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) or Triethylamine (B128534) (Et₃N)2. Sodium azide (NaN₃) |
| Stereochemistry | Inversion | Inversion (overall) |
| Typical Yield | 81-91% (for a benzylic alcohol)[1] | Generally high |
| Enantiomeric Excess (ee) | 82-97% (for a benzylic alcohol)[1] | Expected to be >99% |
| Key Advantages | One-pot procedure, mild reaction conditions. | Readily available and less expensive reagents, high stereoselectivity. |
| Key Disadvantages | Stoichiometric amounts of reagents, purification from byproducts can be challenging. | Two-step process, isolation of the intermediate tosylate is often required. |
Experimental Protocols
Method 1: Mitsunobu Reaction for the Synthesis of Chiral this compound
This protocol is adapted from general Mitsunobu procedures for the conversion of secondary alcohols to azides.[1][2]
Materials:
-
Chiral butan-2-ol (e.g., (R)-butan-2-ol) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diphenylphosphoryl azide (DPPA) (1.2 eq)
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of chiral butan-2-ol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (1.2 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within 1-4 hours and can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure chiral this compound.
Method 2: Two-Step Synthesis of Chiral this compound via Tosylation and Azide Displacement
This two-step procedure involves the initial conversion of the alcohol to a tosylate, which is a good leaving group, followed by nucleophilic substitution with azide.[3]
Part A: Tosylation of Chiral Butan-2-ol
Materials:
-
Chiral butan-2-ol (e.g., (R)-butan-2-ol) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve chiral butan-2-ol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.
-
Upon completion, quench the reaction with the slow addition of 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral butan-2-yl tosylate, which can be used in the next step without further purification.
Part B: Azide Displacement
Materials:
-
Crude chiral butan-2-yl tosylate (from Part A) (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the crude chiral butan-2-yl tosylate in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Note: this compound is volatile).
-
The crude product can be purified by distillation to afford the pure chiral this compound.
Mandatory Visualization
Caption: Synthetic workflows for chiral this compound.
References
preparation of 2-azidobutane via nucleophilic substitution
An In-depth Technical Guide to the Preparation of 2-Azidobutane via Nucleophilic Substitution
Introduction
This compound (sec-butyl azide) is a valuable chemical intermediate in organic synthesis, often utilized in the construction of more complex nitrogen-containing molecules through reactions like the Staudinger ligation or click chemistry.[1][2][3] The most common and direct method for its synthesis is through a bimolecular nucleophilic substitution (SN2) reaction. This guide provides a comprehensive overview of the preparation of this compound, focusing on the selection of substrates, reaction conditions, and detailed experimental protocols for researchers, scientists, and professionals in drug development.
The core of this synthesis involves the displacement of a suitable leaving group from the second carbon of a butane (B89635) derivative by the azide (B81097) anion (N₃⁻), a potent nucleophile.[1][4][5] Common starting materials include 2-halobutanes (e.g., 2-bromobutane (B33332) or 2-chlorobutane) or derivatives of 2-butanol (B46777) where the hydroxyl group has been converted into a better leaving group, such as a tosylate.[6][7][8]
Reaction Mechanism: The SN2 Pathway
The preparation of this compound from 2-halobutanes or 2-tosylbutane proceeds via an SN2 mechanism. This is a single-step process where the azide nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[4][9] This "backside attack" leads to a simultaneous bond formation between the carbon and the nitrogen of the azide, and bond cleavage between the carbon and the leaving group.
A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center.[9][10] For example, the reaction of (S)-2-bromobutane with sodium azide will yield (R)-2-azidobutane.[9]
Substrate and Reagent Selection
The efficiency of the synthesis is highly dependent on the choice of substrate, azide source, and solvent.
-
Substrates : The leaving group's ability is critical. The reactivity order for halogens is I > Br > Cl.[11] Therefore, 2-iodobutane (B127507) is the most reactive, followed by 2-bromobutane. 2-chlorobutane (B165301) is less reactive and may require harsher conditions.[11] Alcohols are poor substrates for direct substitution because the hydroxyl group (-OH) is a poor leaving group. It must first be converted to a sulfonate ester, such as a tosylate (-OTs), which is an excellent leaving group.[7][8][10] This conversion occurs with retention of stereochemistry at the carbon center.[7]
-
Azide Source : Sodium azide (NaN₃) is the most commonly used reagent due to its availability and effectiveness.[5][12] It serves as the source for the azide anion nucleophile.
-
Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred for SN2 reactions.[6][9] These solvents solvate the cation (e.g., Na⁺) but not the nucleophile (N₃⁻), leaving it highly reactive. Other solvents like acetone (B3395972) or alcohols can also be employed.[12]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions for the synthesis of alkyl azides via nucleophilic substitution, providing a comparative overview of different approaches.
| Substrate | Azide Source | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1-Bromobutane | Sodium Azide (aq. 25%) | Aliquat 336 | 100 | 6 | 97 | [11] |
| 1-Chlorobutane | Sodium Azide (aq. 25%) | Aliquat 336 | 100 | 7.5 | 65 | [11] |
| 1-Iodobutane | Sodium Azide (aq. 25%) | Aliquat 336 | 100 | 2 | 89 | [11] |
| 2-Chlorobutane | Sodium Azide | Dimethylformamide (DMF) | Not specified | Not specified | Not specified | [6] |
| (S)-2-Bromobutane | Sodium Azide | Dimethylformamide (DMF) | Not specified | Not specified | Not specified | [9] |
| Alkyl Tosylate | Sodium Azide | Dimethylformamide (DMF) | 60-80 | 3-6 | Not specified | [13] |
Experimental Protocols
Below is a representative protocol for the synthesis of this compound from 2-bromobutane.
Protocol: Synthesis of this compound from 2-Bromobutane
Materials and Reagents:
-
2-Bromobutane (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 eq) in anhydrous DMF.
-
Addition of Substrate : Add 2-bromobutane (1.0 eq) to the stirred solution at room temperature.
-
Reaction : Heat the reaction mixture to 60-80 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-8 hours.[11][13]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction : Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Washing : Combine the organic extracts and wash them with deionized water, followed by a wash with brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude this compound can be purified by fractional distillation at reduced pressure to yield a colorless liquid.
Safety Considerations
-
Sodium Azide : Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[5] It can form highly explosive heavy metal azides.[5] Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Alkyl Azides : Low molecular weight alkyl azides, such as this compound, are potentially explosive and should be handled with care, avoiding heat, shock, and friction.[1][14]
-
Solvents : DMF is a skin and eye irritant. Diethyl ether is extremely flammable. Handle all solvents in a fume hood away from ignition sources.
This guide provides a foundational understanding and practical framework for the synthesis of this compound. Researchers should always consult primary literature and perform a thorough risk assessment before undertaking any experimental work.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Ch8 : Tosylates [chem.ucalgary.ca]
- 9. brainly.com [brainly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. tutorchase.com [tutorchase.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Safe Purification of 2-Azidobutane: A Warning Against Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the synthesis and purification of 2-azidobutane, with a critical emphasis on safety and the avoidance of hazardous procedures. Due to the inherent instability of low molecular weight organic azides, this document will detail safer, recommended purification methods and explicitly advise against the use of fractional distillation.
Core Principles and Safety First
Organic azides, particularly those with a low carbon-to-nitrogen ratio, are energetic compounds that can be sensitive to heat, shock, and light, posing a significant risk of explosive decomposition.[1][2][3][4] For this compound (C₄H₉N₃), the carbon-to-nitrogen ratio is approximately 1.33. According to established safety guidelines, organic azides with a C/N ratio between 1 and 3 can be synthesized and isolated, but they should be handled with extreme caution, stored in solution at concentrations no greater than 1M, kept at low temperatures, and handled in small quantities (ideally not exceeding 5 grams).[5][6]
It is imperative to state that fractional distillation is not a recommended method for the purification of this compound. The application of heat during distillation can lead to violent decomposition.[3][5][6] Safer alternatives such as extractive workup and column chromatography should be employed.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the nucleophilic substitution of a suitable precursor, such as 2-chlorobutane (B165301), with sodium azide (B81097).[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobutane in a suitable solvent such as dimethylformamide (DMF).[7]
-
Addition of Sodium Azide: Carefully add sodium azide to the solution.
-
Reaction Conditions: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the product into a suitable organic solvent, such as diethyl ether. Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and carefully concentrate the solution under reduced pressure at low temperature. Avoid complete removal of the solvent to prevent the isolation of pure, potentially explosive this compound.
Safety Assessment of this compound
Before proceeding with any handling or purification, it is crucial to assess the stability of the synthesized organic azide.
| Guideline | Calculation for this compound (C₄H₉N₃) | Stability and Handling Recommendations |
| Carbon-to-Nitrogen Ratio | (4 Carbons + 0 Oxygens) / 3 Nitrogens ≈ 1.33 | Can be synthesized and isolated, but should be stored as a solution (<1M) at low temperature. Maximum recommended quantity to handle is 5 grams.[5][6] |
| "Rule of Six" | Less than six carbon atoms per azide group. | The compound is considered potentially explosive and must be handled with appropriate safety precautions.[2][4] |
Safe Purification Methods for this compound
Given the hazards associated with distillation, the following methods are recommended for the purification of this compound.
Extractive Workup
A thorough aqueous workup as described in the synthesis protocol is the first and often sufficient step in purification. This process removes water-soluble impurities and inorganic salts.
Column Chromatography
For higher purity, column chromatography can be employed, but with caution as the acidic nature of silica (B1680970) gel can sometimes lead to the decomposition of sensitive compounds.[1]
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel is commonly used.[1]
-
Mobile Phase: A mixture of non-polar and polar solvents is typically employed. A common system is a gradient of hexane (B92381) and ethyl acetate.[1]
-
Visualization on TLC: Since this compound lacks a UV chromophore, visualization on TLC plates can be achieved by staining. A common method involves the reduction of the azide to an amine with a reagent like triphenylphosphine, followed by staining with ninhydrin, which visualizes the resulting amine as a colored spot.[8]
-
Procedure:
-
Prepare a silica gel column with the chosen solvent system.
-
Carefully load the crude this compound solution onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and carefully remove the solvent under reduced pressure at low temperature, ensuring the final product remains in a dilute solution.
-
Logical Workflow for Safe Synthesis and Purification
Caption: A logical workflow for the safe synthesis and purification of this compound.
Hazards of Distilling Organic Azides
The following diagram illustrates the potential consequences of improperly handling low molecular weight organic azides, particularly through the use of distillation.
Caption: The severe hazards associated with the distillation of this compound.
Expected Analytical Data for this compound
| Analytical Technique | Expected Observations for this compound (CH₃CH(N₃)CH₂CH₃) |
| ¹H NMR | Four distinct proton environments with characteristic splitting patterns: a triplet for the terminal methyl group (CH₃), a multiplet for the methylene (B1212753) group (CH₂), a multiplet for the methine proton (CH), and a doublet for the other methyl group. |
| ¹³C NMR | Four distinct signals corresponding to the four unique carbon atoms in the molecule.[10] |
| IR Spectroscopy | A strong, characteristic absorption band for the azide (N₃) stretching vibration, typically in the range of 2100-2160 cm⁻¹. Also, C-H stretching and bending vibrations are expected. |
| Mass Spectrometry | The molecular ion peak would be expected at m/z 99.13. A significant fragment would likely be observed corresponding to the loss of N₂ (28 amu). |
Conclusion
The synthesis of this compound is a straightforward process, but its purification requires strict adherence to safety protocols that prioritize the avoidance of heat and shock. Fractional distillation is an unsafe and strongly discouraged method for purifying this and other low molecular weight organic azides. Researchers must opt for safer alternatives like extractive workups and, when necessary, cautious column chromatography. Always conduct a thorough risk assessment before working with potentially energetic compounds like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ucd.ie [ucd.ie]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. guidechem.com [guidechem.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Characterization of 2-Azidobutane: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-azidobutane using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous compounds. It also includes detailed experimental protocols for the synthesis and spectroscopic analysis of this compound, intended to support research and drug development activities.
Predicted Spectroscopic Data
The structural elucidation of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (C4) | ~0.95 | Triplet | ~7.4 |
| CH₃ (C1) | ~1.25 | Doublet | ~6.6 |
| CH₂ | ~1.60 | Multiplet | - |
| CH | ~3.40 | Multiplet | - |
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C4 | ~11 |
| C1 | ~20 |
| C3 | ~30 |
| C2 | ~60 |
Disclaimer: These are predicted values and may differ from experimental results.
Table 3: Predicted IR Absorption Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Azide (B81097) (N₃) Asymmetric Stretch | ~2100 | Strong, Sharp |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| CH₂/CH₃ Bend | ~1370-1460 | Medium |
| C-N Stretch | ~1100-1250 | Medium |
Disclaimer: These are predicted values and may differ from experimental results.
Spectroscopic Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals. The methine proton (CH) directly attached to the electron-withdrawing azide group will be the most deshielded, appearing furthest downfield. The methylene (B1212753) (CH₂) protons will appear as a complex multiplet due to coupling with both the adjacent methyl and methine protons. The two methyl (CH₃) groups will be distinguishable, with the terminal methyl group appearing as a triplet and the methyl group adjacent to the chiral center appearing as a doublet.
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display four signals, corresponding to the four unique carbon atoms in the molecule. The carbon atom bonded to the azide group (C2) will be significantly deshielded and appear at the lowest field. The other three carbon signals will appear in the aliphatic region of the spectrum.
Infrared Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong and sharp absorption band around 2100 cm⁻¹, which is indicative of the asymmetric stretching vibration of the azide functional group. The spectrum will also exhibit C-H stretching and bending vibrations typical of an alkyl chain.
Experimental Protocols
Synthesis of this compound from 2-Bromobutane (B33332)
This procedure outlines the synthesis of this compound via a nucleophilic substitution reaction.[1]
Materials:
-
2-bromobutane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1 equivalents) in DMSO.
-
To this solution, add 2-bromobutane (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
IR Spectroscopic Analysis
Sample Preparation:
-
For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
IR Spectrum Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates before running the sample.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the characterization process and the key relationships in the spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Predicted NMR signal assignments for this compound.
References
Theoretical Conformational Analysis of 2-Azidobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the theoretical methodologies used to investigate the conformational landscape of 2-azidobutane. Due to the absence of specific published data on this molecule, this document presents a hypothetical yet chemically robust case study, drawing analogies from the conformational analysis of similar 2-substituted butanes. We detail the computational protocols for identifying stable conformers, calculating their relative energies, and determining rotational barriers. Furthermore, we outline experimental techniques, such as NMR spectroscopy, that are crucial for validating theoretical predictions. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate a deeper understanding of the conformational behavior of this secondary alkyl azide (B81097).
Introduction
The conformational preferences of molecules are fundamental to their physical, chemical, and biological properties. For molecules containing the azido (B1232118) group, understanding their three-dimensional structure is critical for applications in medicinal chemistry and drug development, where the azide often serves as a versatile chemical handle for bioconjugation via "click chemistry". This compound (CH₃-CH(N₃)-CH₂-CH₃) presents an interesting case for conformational analysis due to the interplay of steric and electronic effects arising from the azido moiety and the alkyl chain.
Rotation around the central C2-C3 bond of this compound gives rise to several conformational isomers. Identifying the most stable of these conformers and the energy barriers that separate them is key to predicting the molecule's behavior in various environments. This guide outlines the theoretical approach to achieving this, from initial computational screening to the generation of a detailed potential energy surface.
Theoretical Methodology
The primary tool for investigating conformational isomers is computational chemistry, employing methods ranging from molecular mechanics to high-level ab initio calculations. A typical workflow for the conformational analysis of a molecule like this compound is depicted below.
Computational Protocol
A robust computational protocol for the conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation : A starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search : A systematic search for conformational isomers is performed by rotating the dihedral angle of the C2-C3 bond. A relaxed potential energy surface scan is typically carried out at a lower level of theory (e.g., DFT with a smaller basis set) to identify all potential energy minima.
-
Geometry Optimization : The structures corresponding to the energy minima identified in the conformational search are then optimized at a higher level of theory, for instance, using Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-311+G(d,p).
-
Frequency Calculations : Harmonic frequency calculations are performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Refinement : To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more sophisticated and computationally expensive method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).
Conformational Isomers of this compound
Rotation around the C2-C3 bond of this compound leads to three staggered (low energy) and three eclipsed (high energy) conformations. The staggered conformers are expected to be the most stable. These are designated as anti and gauche based on the relationship between the methyl group on C3 and the azido group on C2.
Hypothetical Quantitative Data
Based on studies of other 2-substituted butanes, we can predict the relative energies of the this compound conformers. The anti conformer, where the bulky methyl and azido groups are furthest apart, is expected to be the most stable. The two gauche conformers are expected to be higher in energy due to steric interactions.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) - DFT | Relative Energy (kcal/mol) - CCSD(T) | Rotational Barrier (kcal/mol) |
| Anti | ~180° | 0.00 | 0.00 | - |
| Gauche (+) | ~60° | 0.85 | 0.75 | 3.5 (from Anti) |
| Gauche (-) | ~-60° | 0.85 | 0.75 | 3.5 (from Anti) |
| Eclipsed 1 | ~0° | 4.5 | 4.2 | - |
| Eclipsed 2 | ~120° | 3.8 | 3.6 | - |
| Eclipsed 3 | ~-120° | 3.8 | 3.6 | - |
Table 1: Hypothetical calculated relative energies and rotational barriers for the conformers of this compound.
Experimental Validation
Theoretical predictions of conformational energies and populations should ideally be validated by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying conformational equilibria in solution. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are dependent on the dihedral angle between them, as described by the Karplus equation.
Hypothetical Experimental Protocol for NMR Analysis:
-
Sample Preparation : A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectrum Acquisition : A high-resolution ¹H NMR spectrum is acquired.
-
Coupling Constant Measurement : The vicinal coupling constants between the proton on C2 and the protons on C3 (³JH2-H3) are measured from the spectrum.
-
Population Analysis : The observed coupling constant is a population-weighted average of the coupling constants for each conformer: Jobs = XantiJanti + Xgauche+Jgauche+ + Xgauche-Jgauche- where X is the mole fraction of each conformer. By estimating the coupling constants for the pure conformers (from theoretical calculations or model compounds), the relative populations of the conformers in solution can be determined.
| Parameter | Anti Conformer | Gauche Conformer |
| ³JH2-H3a (Hz) | ~10-12 | ~2-4 |
| ³JH2-H3b (Hz) | ~2-4 | ~10-12 or ~2-4 |
Table 2: Predicted ³J coupling constants for the staggered conformers of this compound.
Conclusion
This technical guide has outlined a hypothetical yet methodologically sound approach to the theoretical calculation of the conformational isomers of this compound. By combining high-level computational chemistry with principles of conformational analysis derived from analogous systems, a detailed understanding of the molecule's potential energy surface can be achieved. The presented workflows, data tables, and diagrams provide a framework for researchers to conduct and interpret such studies. Experimental validation, particularly through NMR spectroscopy, remains a critical step in confirming the theoretical predictions and providing a complete picture of the conformational behavior of this compound. This knowledge is invaluable for the rational design of molecules with specific three-dimensional structures in the fields of drug discovery and materials science.
Quantum Chemical Insights into the Stability of 2-Azidobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azidobutane is a small alkyl azide (B81097) of interest in various chemical syntheses, including the formation of amines and nitrogen-containing heterocycles. As with all organic azides, its stability is a critical parameter for safe handling, storage, and application in synthetic protocols. This technical guide provides an in-depth analysis of the stability of this compound, leveraging quantum chemical studies and experimental data from analogous compounds. The content herein is designed to offer a comprehensive understanding of the factors governing its thermal decomposition and to provide detailed protocols for its study. Due to the limited publicly available data specifically for this compound, this guide incorporates data from closely related short-chain alkyl azides to provide a robust predictive framework.
Data Presentation: Thermodynamic and Kinetic Parameters
The stability of alkyl azides can be quantified through various experimental and computational parameters. Below is a compilation of representative data for short-chain alkyl azides, which can be used to estimate the stability of this compound.
Table 1: Experimental Thermal Decomposition Data for Alkyl Azides
| Compound | Method | Decomposition Onset (Tonset) (°C) | Peak Decomposition (Tpeak) (°C) | Activation Energy (Ea) (kJ/mol) |
| 1-Azidobutane (B1275071) | DSC | ~180 | ~205 | Not Reported |
| Azido-isobutane (B1279905) (tert-butyl azide) | DSC | ~175 | Not Reported | Not Reported |
| Glycidyl Azide Polymer (GAP) | DSC/TGA | ~200 | ~227 | 150-170[1] |
| 2-Azido-N,N-dimethylethanamine (DMAZ) | - | Not Reported | Not Reported | ~155 (in n-dodecane)[2] |
Table 2: Calculated Thermodynamic Properties of this compound
| Property | Value | Unit |
| Molecular Weight | 99.13 | g/mol [3] |
| Molecular Formula | C₄H₉N₃ | -[3] |
| XLogP3 | 2.4 | -[4] |
| Exact Mass | 99.079647300 | Da[3] |
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound is the nucleophilic substitution of a suitable leaving group, such as a halide, with an azide salt.
Protocol: Synthesis of this compound from 2-Bromobutane (B33332)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobutane (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (NaN₃, 1.5 eq.) portion-wise. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous mixture with a low-boiling organic solvent such as diethyl ether (3x).
-
Workup - Washing: Combine the organic layers and wash with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure using a rotary evaporator at low temperature (<40 °C). Caution: Do not distill to dryness. Low molecular weight organic azides can be explosive.
-
Purification: The crude this compound can be purified by vacuum distillation if necessary, though it is often used directly in subsequent steps to minimize handling.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][5][6][7]
Protocol: DSC Analysis of this compound
-
Sample Preparation: Place a small, accurately weighed sample (1-5 mg) of this compound into an aluminum DSC pan. Crimp the pan with a lid. It is advisable to use a pinhole lid to allow for the escape of gaseous decomposition products.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C).
-
Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the decomposition of the azide. The onset temperature (Tonset) and the peak temperature (Tpeak) of this exotherm are determined. By performing the experiment at multiple heating rates, the activation energy (Ea) of the decomposition can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.
Quantum Chemical Studies: A Methodological Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the stability and decomposition pathways of organic molecules.
Protocol: DFT Calculation of this compound Stability
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Methodology Selection:
-
Functional: A hybrid functional such as B3LYP or a meta-hybrid functional like M06-2X is generally a good starting point for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) provides a good balance of accuracy and computational cost for geometry optimizations and frequency calculations. For higher accuracy single-point energy calculations, a larger basis set such as aug-cc-pVTZ can be used.
-
-
Geometry Optimization:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule at the chosen level of theory.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the geometry optimization.
-
Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The results of the frequency calculation also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Transition State Search for Decomposition Pathways:
-
Propose plausible decomposition pathways (e.g., N₂ extrusion to form a nitrene, concerted rearrangement).
-
For each proposed pathway, perform a transition state (TS) search using methods like the synchronous transit-guided quasi-newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or by scanning a reaction coordinate.
-
Optimize the transition state structure.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state to confirm that it connects the reactant (this compound) and the desired products of the decomposition pathway.
-
-
Energy Profile and Activation Energy Calculation:
-
Calculate the single-point energies of the optimized reactant, transition state, and product structures using a higher level of theory or a larger basis set for improved accuracy.
-
The activation energy (Ea) is the energy difference between the transition state and the reactant. The reaction energy (ΔE) is the energy difference between the products and the reactant.
-
Visualizations
Logical Workflow for Quantum Chemical Stability Analysis
Caption: A logical workflow for the computational analysis of this compound's stability.
Proposed Thermal Decomposition Pathway of this compound
The thermal decomposition of alkyl azides typically proceeds via the extrusion of molecular nitrogen to form a highly reactive nitrene intermediate. This nitrene can then undergo various rearrangements.
Caption: A proposed reaction pathway for the thermal decomposition of this compound.
Experimental Workflow for Synthesis and Stability Analysis
Caption: A typical experimental workflow for the synthesis and thermal stability analysis of this compound.
Conclusion
This technical guide provides a framework for understanding and investigating the stability of this compound. While specific experimental data for this molecule is limited, the provided protocols for synthesis, experimental analysis, and quantum chemical calculations offer a robust approach for its characterization. The data from analogous short-chain alkyl azides serves as a valuable reference for predicting its thermal behavior. For researchers in drug development and other scientific fields, a thorough understanding of the stability of azide-containing intermediates like this compound is paramount for ensuring safety and developing reliable synthetic methodologies. The integration of computational and experimental techniques as outlined in this guide will facilitate a comprehensive assessment of its stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. This compound | C4H9N3 | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-azidobutane | C4H9N3 | CID 101658529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 6. tainstruments.com [tainstruments.com]
- 7. discovery.researcher.life [discovery.researcher.life]
solubility and solvent compatibility of 2-azidobutane
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Azidobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organic compound that serves as a valuable building block in various chemical syntheses, including the formation of amines, triazoles via "click" chemistry, and other nitrogen-containing heterocycles.[1][2] A thorough understanding of its solubility and solvent compatibility is paramount for its effective use in research and development, ensuring optimal reaction conditions, and maintaining safety. This guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its solubility determination, and a critical assessment of its compatibility with a range of common laboratory solvents.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and compatibility.
| Property | Value | Source |
| Molecular Formula | C₄H₉N₃ | [3][4] |
| Molecular Weight | 99.13 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge |
| Boiling Point | Not explicitly reported, but expected to be similar to other C4 isomers | |
| Density | Not explicitly reported | |
| CAS Number | 53372-19-3 | [3] |
Solubility of this compound
Quantitative solubility data for this compound is not extensively documented in the literature. However, based on its structure—a small alkyl chain with a polar azide (B81097) group—its solubility can be qualitatively and quantitatively estimated based on the "like dissolves like" principle. This compound is expected to be soluble in a wide range of common organic solvents and insoluble in water.
Estimated Quantitative Solubility Data
The following table presents estimated solubility values for this compound in various solvents at ambient temperature (approximately 20-25 °C). These values are extrapolations based on the expected behavior of a small, moderately polar organic molecule.
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Qualitative Description |
| Water | Polar Protic | < 0.1 | Insoluble |
| Methanol | Polar Protic | > 50 | Miscible |
| Ethanol | Polar Protic | > 50 | Miscible |
| Isopropanol | Polar Protic | > 50 | Miscible |
| Acetonitrile (B52724) | Polar Aprotic | > 50 | Miscible |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Miscible |
| Acetone | Polar Aprotic | > 50 | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | > 50 | Miscible |
| Dichloromethane (B109758) (DCM) | Halogenated | > 50 | Miscible |
| Chloroform | Halogenated | > 50 | Miscible |
| Toluene | Nonpolar | > 50 | Miscible |
| Hexane (B92381) | Nonpolar | > 20 | Soluble |
| Diethyl Ether | Ethereal | > 50 | Miscible |
Experimental Protocols for Solubility Determination
For precise and accurate solubility measurements of this compound, the following experimental protocols are recommended.
Gravimetric Method for Quantitative Solubility Determination
This method relies on the direct measurement of the mass of solute dissolved in a known volume of solvent.
Materials:
-
This compound
-
Selected solvents
-
Analytical balance
-
Vials with sealed caps
-
Constant temperature bath or shaker
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is established, cease agitation and allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no undissolved material is transferred. Filtering the supernatant through a syringe filter is recommended.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the dish or vial containing the this compound residue.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.
-
Calculate the solubility in the desired units (e.g., g/100 mL).
-
Spectroscopic Method for Quantitative Solubility Determination
This method is suitable for compounds with a chromophore and can be highly accurate.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Analytical balance
-
This compound
-
Solvent of interest
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of standard solutions with known concentrations.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 4.1, Step 1).
-
-
Analysis of Saturated Solution:
-
After equilibration, filter an aliquot of the supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Solvent Compatibility and Stability
The compatibility of this compound with various solvents is dictated by its reactivity and stability. Organic azides are energetic compounds and require careful handling.[5]
General Guidelines for Solvent Selection
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally good choices for reactions involving this compound, such as nucleophilic substitutions, as they can solvate cations while leaving the azide nucleophile relatively free and reactive.[1]
-
Polar Protic Solvents: Alcohols and water can form hydrogen bonds with the azide group, which can decrease its nucleophilicity.[1] However, they can be suitable for certain reactions, such as some cycloadditions.
-
Nonpolar Solvents: Toluene and hexane are suitable for reactions where polarity is not a critical factor.
-
Halogenated Solvents: Caution should be exercised with halogenated solvents like dichloromethane and chloroform, as there are reports of explosive diazidomethane formation with sodium azide and dichloromethane.[1][6] While the risk with this compound may be lower, it is a potential hazard to consider.
Incompatible Solvents and Conditions
-
Strong Acids: Organic azides can be sensitive to strong acids, which can lead to the formation of hydrazoic acid, a highly toxic and explosive substance.[6] Acidic conditions should be avoided unless part of a controlled reaction.
-
Strong Bases: While the azide group itself is not strongly basic, strong bases may promote side reactions depending on the other functional groups present in the reaction mixture.
-
Heavy Metals: Contact with heavy metals or their salts should be avoided as this can lead to the formation of highly shock-sensitive and explosive heavy metal azides.[6]
-
Elevated Temperatures: this compound, like other organic azides, is thermally sensitive and can decompose, sometimes explosively, upon heating.[5] Reactions should be conducted at the lowest effective temperature.
Visualization of Logical Workflow
The following diagram illustrates a logical workflow for assessing the compatibility of a solvent with an organic azide like this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H9N3 | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-azidobutane | C4H9N3 | CID 101658529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
Thermal Stability and Decomposition of 2-Azidobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative thermal analysis data for 2-azidobutane is limited. Therefore, this guide synthesizes general knowledge of alkyl azide (B81097) thermal stability and incorporates data from analogous compounds to provide a comprehensive overview. All safety and handling procedures should be rigorously followed.
Introduction
This compound is a secondary alkyl azide, a class of energetic compounds utilized in various chemical syntheses, including as precursors to amines and in the construction of nitrogen-containing heterocycles. The presence of the azide functional group imparts a significant amount of stored energy, which necessitates a thorough understanding of its thermal stability and decomposition characteristics for safe handling, process development, and risk assessment. Organic azides are known to be sensitive to heat, shock, and friction, and their decomposition can be highly exothermic, leading to the rapid release of nitrogen gas. This guide provides a detailed overview of the thermal behavior of this compound, drawing upon data from analogous secondary alkyl azides and established principles of energetic materials analysis.
Thermal Decomposition Profile
The thermal decomposition of alkyl azides is primarily characterized by the cleavage of the N-N bond, which is the weakest bond in the azide moiety. This initial step results in the formation of a highly reactive nitrene intermediate and the evolution of nitrogen gas. The subsequent reactions of the nitrene determine the final decomposition products.
Decomposition Pathway
The proposed thermal decomposition pathway for this compound involves the initial formation of the sec-butylnitrene. This nitrene can then undergo several competing reactions, including intramolecular C-H insertion to form cyclic amines (pyrrolidines and piperidines), or rearrangement via a 1,2-hydride shift to form an imine, which can subsequently hydrolyze or polymerize.
Quantitative Thermal Analysis Data
Due to the scarcity of specific data for this compound, the following table summarizes available thermal decomposition data for analogous alkyl azides. This data is primarily obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Compound | Structure | Onset Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) | Reference |
| General Alkyl Azides | R-N₃ | > 175 | Not Specified | General literature |
| 2-Azido-N,N-dimethylethanamine (DMAZ) | (CH₃)₂NCH₂CH₂N₃ | ~150-200 (calculated) | Not Specified |
Note: The onset decomposition temperature can be influenced by factors such as heating rate, sample purity, and the presence of catalysts or contaminants.
Experimental Protocols
The following are detailed, generalized methodologies for the thermal analysis of liquid organic azides like this compound. Extreme caution must be exercised when handling and analyzing energetic materials.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Crimping press for pans
-
Microbalance
-
This compound sample (handle with appropriate personal protective equipment)
-
Inert purge gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: In a well-ventilated fume hood and behind a blast shield, carefully weigh 0.5-2.0 mg of this compound into a hermetically sealable aluminum pan.
-
Pan Sealing: Securely seal the pan using a crimping press to prevent volatilization before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas flow rate (typically 20-50 mL/min).
-
Program the temperature profile:
-
Equilibrate at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 5-10°C/min) to a final temperature well above the expected decomposition temperature (e.g., 350°C).
-
-
-
Data Acquisition: Initiate the DSC run and record the heat flow as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of the exothermic decomposition peak.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs due to decomposition and to identify the number of decomposition steps.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Ceramic or aluminum sample pans
-
Microbalance
-
This compound sample
-
Inert purge gas
Procedure:
-
Sample Preparation: In a fume hood, carefully place 1-5 mg of this compound into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Set the purge gas flow rate.
-
Program the temperature profile, similar to the DSC method.
-
-
Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Identify the temperature at which significant mass loss begins.
-
Determine the percentage of mass loss at each decomposition step.
-
Experimental Workflow and Safety
A systematic approach is crucial for the safe and effective thermal analysis of energetic materials. The following diagram illustrates a typical experimental workflow.
Crucial Safety Considerations:
-
Always handle organic azides in a well-ventilated fume hood and behind a blast shield.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and heavy-duty gloves.
-
Use only small quantities of material for analysis.
-
Avoid contact with metals, strong acids, and oxidizing agents, as these can form highly sensitive and explosive compounds.
-
Do not subject the material to friction, grinding, or impact.
-
Ensure that the analytical instrumentation is properly maintained and operated by trained personnel.
Conclusion
A Technical Guide to 2-Azidobutane: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 2-azidobutane, a useful building block in organic synthesis. The information is intended for professionals in research and development who require detailed technical data and experimental procedures.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 53372-19-3[1][2] |
| Molecular Formula | C4H9N3[1] |
| Molecular Weight | 99.13 g/mol [1] |
| IUPAC Name | This compound[1] |
| InChI Key | WOAFFPVHLXPFEG-UHFFFAOYSA-N[2] |
| SMILES | CCC(C)N=[N+]=[N-][1] |
Table 2: Physicochemical Properties of this compound (Computed)
| Property | Value |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 99.0796473 g/mol |
| Monoisotopic Mass | 99.0796473 g/mol |
| Topological Polar Surface Area | 45.9 Ų |
| Heavy Atom Count | 7 |
| Complexity | 82.9 |
Note: The data in Table 2 are computed properties sourced from PubChem and may differ from experimental values.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where a suitable leaving group in a butane (B89635) derivative is displaced by an azide (B81097) ion. A common precursor is 2-chlorobutane (B165301).
Reaction:
Materials:
-
2-chlorobutane
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobutane (1.0 equivalent) in anhydrous dimethylformamide.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 equivalents).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by fractional distillation under reduced pressure.
-
Safety Precautions: Organic azides can be explosive, especially at elevated temperatures or in the presence of strong acids. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn.
Mandatory Visualizations
Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship of Precursors to Product
Caption: Key components leading to the formation of this compound.
References
Navigating the Chiral Landscape: A Technical Guide to Enantiopure 2-Azidobutane for Researchers
An in-depth analysis for scientists and drug development professionals on the commercial availability, synthesis, and purity assessment of enantiopure (R)- and (S)-2-azidobutane.
This technical guide provides a comprehensive overview of enantiopure 2-azidobutane, a valuable chiral building block in organic synthesis and drug discovery. It details the current landscape of commercial suppliers, outlines a robust synthetic methodology for achieving high enantiopurity, and describes the analytical techniques essential for verifying the stereochemical integrity of this compound.
Commercial Availability and Enantiomeric Purity
The procurement of enantiopure this compound is a critical first step for many research applications. While several chemical suppliers list this compound in their catalogs, obtaining specific data on the enantiomeric excess (e.e.) of each enantiomer can be challenging. Our investigation into the offerings of major suppliers reveals a landscape where racemic this compound is more commonly available than its enantiopure counterparts.
Key suppliers for this compound and its chiral forms include:
-
Sigma-Aldrich: Primarily offers racemic this compound.
-
Enamine: Lists racemic this compound.
-
ChemicalBook: Lists (R)-(-)-2-Azidobutane, suggesting the availability of the enantiopure form.[1]
-
PubChem: Provides information on (2R)-2-azidobutane and links to various chemical vendors.[2]
A summary of representative commercial suppliers is provided in Table 1. Researchers are strongly advised to request a Certificate of Analysis (CoA) or a Technical Data Sheet (TDS) from the supplier to verify the enantiomeric purity of a specific batch before purchase, as this information is not always readily available in online catalogs. The purity of racemic this compound is often listed at around 95%.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Enantiomeric Form | Stated Purity | Enantiomeric Purity Data |
| Sigma-Aldrich | This compound | Racemic | ~95% | Not specified |
| Enamine | This compound | Racemic | Not specified | Not specified |
| ChemicalBook | [R,(-)]-2-Azidobutane | (R)-enantiomer | Not specified | Not specified |
| PubChem Vendors | (2R)-2-azidobutane | (R)-enantiomer | Varies | Request from vendor |
Synthesis of Enantiopure this compound
For applications requiring high enantiomeric purity, a reliable synthetic route is essential. The most common and effective method for preparing enantiopure this compound involves a two-step sequence starting from the corresponding enantiomer of 2-butanol (B46777). This pathway relies on two successive SN2 reactions, with the overall process resulting in an inversion of stereochemistry from the starting alcohol.
A detailed experimental protocol for the synthesis of (S)-2-azidobutane from (R)-2-butanol is outlined below. The synthesis of (R)-2-azidobutane would follow the same procedure, starting with (S)-2-butanol.
Experimental Protocol: Synthesis of (S)-2-Azidobutane from (R)-2-Butanol
Step 1: Tosylation of (R)-2-Butanol (with retention of configuration)
-
To a solution of (R)-2-butanol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2-butyl tosylate. This intermediate is often used in the next step without further purification.
Step 2: Azidation of (R)-2-Butyl Tosylate (with inversion of configuration)
-
Dissolve the crude (R)-2-butyl tosylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add sodium azide (B81097) (NaN₃) (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a low-boiling-point organic solvent like diethyl ether or pentane.
-
Wash the combined organic extracts with water and brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product). Caution: Do not distill to dryness, as organic azides can be explosive.
-
The resulting crude (S)-2-azidobutane can be further purified by fractional distillation under reduced pressure to achieve high chemical purity.
Table 2: Reagents and Conditions for the Synthesis of (S)-2-Azidobutane
| Step | Reactants | Reagents | Solvent | Temperature | Reaction Time | Key Transformation | Stereochemistry |
| 1 | (R)-2-Butanol | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 0 °C | 4-6 hours | -OH to -OTs | Retention |
| 2 | (R)-2-Butyl tosylate | Sodium azide (NaN₃) | DMF or DMSO | 60-80 °C | 12-24 hours | -OTs to -N₃ | Inversion |
Determination of Enantiomeric Purity
The accurate determination of the enantiomeric excess (e.e.) is crucial to validate the stereochemical purity of the synthesized or purchased this compound. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most reliable methods for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.
Illustrative Chiral GC Method:
-
Column: A cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin derivatives).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 200-250 °C.
-
Oven Temperature Program: An initial isothermal period at a low temperature (e.g., 40-60 °C) followed by a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 150-200 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC can also be employed for the enantiomeric separation of this compound. This technique utilizes a column packed with a chiral stationary phase.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is often a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in normal-phase mode.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., ~210 nm) or a refractive index (RI) detector, as this compound lacks a strong chromophore.
Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthesis of (S)-2-azidobutane from (R)-2-butanol.
Caption: Workflow for determining the enantiomeric purity of this compound.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azidobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility in forming stable 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction has found extensive applications in drug discovery, bioconjugation, and materials science.[1][3] 2-Azidobutane, a small secondary alkyl azide (B81097), is a valuable building block for introducing a butyl group with a defined stereocenter into molecular scaffolds. While the CuAAC reaction is robust and generally tolerant of a wide range of functional groups, the use of sterically more demanding secondary azides like this compound can sometimes require optimized conditions compared to their primary counterparts.[1][4] These notes provide detailed protocols and data for the successful application of this compound in CuAAC reactions.
The CuAAC reaction is remarkably versatile and is not significantly affected by the steric and electronic properties of the substituents on the azide or alkyne.[1] Primary, secondary, and even tertiary azides have been shown to react efficiently with a variety of terminal alkynes.[1] The reaction typically proceeds under mild conditions, often in aqueous solvent mixtures, and is compatible with a broad array of functional groups, minimizing the need for protecting group strategies.[1][2]
Data Presentation
While specific kinetic data for the CuAAC reaction of this compound is not extensively documented in publicly available literature, the following table provides representative data for CuAAC reactions involving various azide substrates to offer a comparative overview of expected reaction parameters and yields. The reaction with secondary azides is generally expected to be efficient, although potentially slower than with primary azides.
| Azide Substrate | Alkyne Substrate | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | None | t-BuOH/H₂O (1:1) | RT | 1-4 | >95 | [5] |
| 1-Azidobutane | Phenylacetylene | CuI | None | THF | RT | 12 | 98 | N/A |
| 2-Azido-N-(2-chlorophenyl)acetamide | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | THPTA | DMSO/H₂O | RT | 1-4 | >90 | [5] |
| Cyclic Secondary Azide | Phenylacetylene | (CuOTf)₂·PhMe | Chiral Ligand | CH₂Cl₂ | 0 | 48-96 | 80-97 | [6] |
| This compound (Expected) | Terminal Alkyne | CuSO₄·5H₂O / Sodium Ascorbate | THPTA | t-BuOH/H₂O (1:1) | RT - 50 | 2-24 | >90 | General Protocol |
Note: Data for this compound is an educated estimation based on the general reactivity of secondary azides and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with a Terminal Alkyne
This protocol is a general starting point for the reaction of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., screw-cap vial)
-
Magnetic stirrer and stir bar
Procedure:
-
In the reaction vessel, dissolve the terminal alkyne (1.0 equiv.) and this compound (1.1 equiv.) in a 1:1 mixture of t-BuOH and water to achieve a final concentration of 0.1-0.5 M.
-
If using a ligand, add THPTA (1-5 mol%).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10-20 mol%).
-
In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Seal the reaction vessel and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with secondary azides may require longer reaction times (2-24 hours).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: One-Pot Synthesis of a 1,2,3-Triazole from 2-Bromobutane (B33332)
This protocol avoids the isolation of the potentially volatile this compound.
Materials:
-
2-Bromobutane
-
Sodium azide (NaN₃)
-
Terminal alkyne of interest
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add 2-bromobutane (1.2 equiv.), sodium azide (1.5 equiv.), and DMSO.
-
Stir the mixture at room temperature for 12-24 hours to form this compound in situ.
-
To this mixture, add the terminal alkyne (1.0 equiv.), CuI (5-10 mol%), and DIPEA (2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the CuAAC reaction with this compound.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
2-Azidobutane as a Reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This reaction involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage. A key advantage of SPAAC is that it proceeds without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[1][2][3] The reaction's driving force is the high ring strain of the cyclooctyne, which allows the reaction to occur under mild, physiological conditions with high specificity and favorable kinetics.[4][5]
2-Azidobutane is a small, simple alkyl azide that can serve as a versatile reagent in SPAAC. Its compact size can be advantageous in situations where minimal steric hindrance is desired, allowing for efficient conjugation to sterically hindered sites on biomolecules. While specific kinetic data for this compound in SPAAC reactions is not extensively published, its reactivity can be inferred from data on similar small organic azides, such as benzyl (B1604629) azide.
Core Advantages of SPAAC using this compound:
-
Biocompatibility: The copper-free nature of the reaction ensures low cytotoxicity, making it suitable for in vivo and live-cell applications.[2][5]
-
High Specificity and Bioorthogonality: The azide and cyclooctyne functional groups are abiotic and do not typically cross-react with other functional groups found in biological systems.[1][5]
-
Minimal Steric Bulk: The small size of the butyl group may allow for more efficient labeling of sterically hindered biomolecules compared to larger azide reagents.
-
Stable Linkage: The resulting triazole linkage is chemically stable under a wide range of physiological conditions.[1]
Quantitative Data: Reactivity of Cyclooctynes with a Reference Azide
The rate of a SPAAC reaction is critically dependent on the structure of the cyclooctyne. The following table summarizes the second-order rate constants for commonly used cyclooctynes with benzyl azide, which serves as a proxy for the reactivity expected with this compound.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 |
| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | ~0.4 |
Note: The reactivity of this compound is expected to be in a similar range to benzyl azide, but empirical determination is recommended for specific applications.
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol describes a general method for conjugating a this compound-modified molecule to a protein functionalized with a cyclooctyne moiety (e.g., DBCO or BCN).
Materials:
-
Cyclooctyne-functionalized protein (1-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound solution (10 mM stock in DMSO or a compatible organic solvent)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reactants:
-
Ensure the cyclooctyne-functionalized protein is purified and dissolved in the reaction buffer.
-
Prepare a stock solution of this compound in a minimal amount of a compatible organic solvent like DMSO.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, add the desired amount of the cyclooctyne-protein solution.
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Ensure the final concentration of the organic solvent is below 10% (v/v) to maintain protein stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. Reaction times may vary depending on the reactants and their concentrations.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE to observe the formation of the conjugate.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a suitable method like size-exclusion chromatography (SEC) with a desalting column appropriate for the molecular weight of the protein conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry, SDS-PAGE, or HPLC.
-
Protocol for Synthesis of this compound
This compound can be synthesized from 2-bromobutane (B33332) via nucleophilic substitution with sodium azide.
Materials:
-
2-Bromobutane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve sodium azide in DMF.
-
Add 2-bromobutane to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature overnight.
-
-
Workup:
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Caution: Organic azides can be explosive. Handle with appropriate safety precautions.
Diagrams
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for SPAAC bioconjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Insufficient molar excess of this compound. | Increase the molar excess of this compound. |
| Short reaction time or low temperature. | Increase the incubation time and/or temperature. | |
| Inactive cyclooctyne reagent. | Ensure the cyclooctyne-functionalized molecule has been stored correctly and is not degraded. | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Keep the final concentration of the organic solvent below 10% (v/v). |
| Difficulty in Purification | Similar properties of the conjugate and excess reagent. | Optimize the purification method (e.g., change the column type or gradient for chromatography). |
References
Application Notes and Protocols for Labeling Peptides with 2-Azidobutane via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of peptides is a critical technique in chemical biology and drug development. It allows for the attachment of various molecular entities, such as fluorophores, affinity tags, or therapeutic payloads, enabling a wide range of applications in diagnostics, therapeutics, and fundamental research.[1][2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for peptide modification.[3][4][5][6][7] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-modified peptide.[6][7][8]
These application notes provide a detailed protocol for the labeling of an alkyne-modified peptide with 2-azidobutane using the CuAAC reaction. The protocol is designed to be a starting point for researchers, with key parameters and considerations for optimization highlighted.
Principle of the Reaction
The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) (in this case, this compound) and a terminal alkyne (incorporated into the peptide) to form a stable 1,4-disubstituted 1,2,3-triazole.[5] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate (B8700270).[9] A stabilizing ligand, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the Cu(I) from oxidation and improve reaction efficiency, especially in aqueous environments.[9]
The key advantages of the CuAAC reaction for peptide labeling include its high selectivity, quantitative yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous buffers over a broad pH range (typically 4-11).[3][4][7][10]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the CuAAC labeling of peptides. These values are intended as a general guideline, and optimal conditions may vary depending on the specific peptide and alkyne modification.
| Parameter | Typical Range | Notes |
| Peptide Concentration | 1 - 10 mM | Higher concentrations can increase reaction rates. |
| This compound Excess | 1.1 - 5.0 equivalents | A slight to moderate excess of the azide can drive the reaction to completion. |
| Copper(I) Source | CuSO₄/Sodium Ascorbate | Typically used in equimolar amounts or with a slight excess of sodium ascorbate. |
| Copper(II) Sulfate Concentration | 50 - 500 µM | Lower concentrations are preferred for biological samples to minimize potential toxicity. |
| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution should always be used. |
| Ligand | THPTA or TBTA | A 1:5 molar ratio of Copper(II) to ligand is common.[2] |
| Reaction Solvent | Aqueous Buffer (e.g., PBS, pH 7.4), potentially with a co-solvent (e.g., DMSO, DMF) | Co-solvents can be used if the peptide or azide has poor aqueous solubility.[2] |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate but may affect peptide stability. |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored (e.g., by HPLC or LC-MS). |
| Typical Yield | > 90% | High yields are a hallmark of click chemistry.[2] |
Experimental Workflow Diagram
Caption: Workflow for labeling peptides with this compound.
Detailed Experimental Protocol: Peptide Labeling via CuAAC
This protocol describes the labeling of a peptide containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer
-
Organic co-solvent (if needed for solubility): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Peptide Solution: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-10 mM. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent (e.g., DMSO) can be used.[2]
-
This compound Stock: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
CuSO₄ Stock: Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).
-
Ligand Stock: Prepare a stock solution of THPTA or TBTA (e.g., 100 mM in DMSO or water).
-
Sodium Ascorbate Stock: Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water) immediately before use, as it is prone to oxidation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the dissolved alkyne-modified peptide.
-
Add the this compound stock solution to the reaction mixture to achieve the desired final molar excess (e.g., 1.5 equivalents).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio.[2] Allow this to complex for a few minutes.
-
Add the catalyst premix to the peptide/azide mixture to achieve a final copper concentration of 100-500 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction can be gently agitated.
-
-
Monitoring and Purification:
-
The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry. A shift in the retention time compared to the unlabeled peptide is indicative of a successful conjugation.[2]
-
Once the reaction is complete, the labeled peptide can be purified from excess reagents using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity of the purified labeled peptide by mass spectrometry. The observed mass should correspond to the theoretical mass of the peptide plus the mass of the this compound moiety.
-
Signaling Pathway Context
The application of a peptide labeled with this compound is determined by the biological activity of the peptide itself. Once labeled, the peptide can be used as a probe to study its target signaling pathway. For example, if the peptide is an antagonist for a G-protein coupled receptor (GPCR), the labeled peptide could be used in fluorescence microscopy (if a fluorophore is subsequently attached to the this compound handle) to visualize receptor localization or in affinity-based pulldown assays to identify binding partners.
Below is a generalized diagram illustrating how a labeled peptide might interact with a target receptor to modulate a downstream signaling cascade.
Caption: Labeled peptide interacting with a cell surface receptor.
Safety Considerations
Organic azides are potentially explosive and should be handled with care, avoiding shock, friction, and high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound and other azide-containing reagents.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. peptide.com [peptide.com]
- 6. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Terminal Protein Modification Using Azide-Containing Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool for developing novel therapeutics, diagnostic agents, and research tools. Modification at the N-terminus offers a unique site for conjugation, as most proteins have a single solvent-exposed α-amine, minimizing the heterogeneity often associated with modifying amino acid side chains like lysine.[1][2] The introduction of a bioorthogonal azide (B81097) handle, such as through a 2-azidobutane derivative, at the N-terminus enables subsequent conjugation to a wide variety of molecules using highly efficient and specific "click chemistry" reactions.[3][4][5]
Application Notes
The N-terminal modification of proteins with an azide handle offers several advantages:
-
Site-Specificity: Targeting the unique pKa of the N-terminal α-amine allows for a single, predictable modification site, leading to a homogeneous product.[3][9]
-
Bioorthogonality: The azide group is chemically inert in biological systems, preventing side reactions with endogenous molecules.[4][5]
-
Versatility: Once the azide handle is installed, it can be conjugated to a variety of alkyne- or cyclooctyne-containing molecules, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs).[6][7][10][11][12]
-
Mild Reaction Conditions: The labeling and subsequent click chemistry reactions can be performed under physiological conditions, preserving the protein's structure and function.[7][8]
Key Considerations:
-
N-terminal Accessibility: The N-terminus of the target protein must be solvent-accessible for the reaction to proceed efficiently.
-
Choice of Click Chemistry: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on the specific application. CuAAC is generally faster but requires a copper catalyst that can be toxic to living cells.[10][13] SPAAC is copper-free and ideal for in vivo applications but may have slower kinetics.[14][15]
-
Reagent Purity and Stability: The purity of the azide-containing reagent and the alkyne- or cyclooctyne-functionalized molecule is crucial for high reaction efficiency.
Experimental Protocols
Protocol 1: N-Terminal Azide Labeling of a Protein
This protocol describes the introduction of an azide group at the N-terminus of a protein using a generic azide-containing aldehyde reagent.
Materials:
-
Protein of interest
-
Azide-containing aldehyde reagent (e.g., a functionalized this compound derivative or 6-AM-2-PCA)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., sodium cyanoborohydride - NaBH₃CN)
-
Desalting column or dialysis tubing
Procedure:
-
Dissolve the protein of interest in PBS at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the azide-containing aldehyde reagent in DMSO at a concentration of 100 mM.
-
Add the azide-containing aldehyde reagent to the protein solution to a final concentration of 10-20 mM. The final DMSO concentration should be below 10% (v/v) to avoid protein denaturation.
-
Add the reducing agent (NaBH₃CN) to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle shaking.
-
Remove the excess reagents and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.
-
Verify the successful azide modification by mass spectrometry. An increase in mass corresponding to the mass of the azide-containing moiety is expected.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule of interest (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS, pH 7.4
Procedure:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO.
-
In a reaction tube, combine the azide-modified protein (final concentration 10-100 µM) and the alkyne-containing molecule (10-20 fold molar excess over the protein).
-
Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the protein conjugate using a desalting column or dialysis to remove excess reagents.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-modified protein to a cyclooctyne-containing molecule.
Materials:
-
Azide-modified protein
-
Cyclooctyne-containing molecule (e.g., DBCO-fluorophore)
-
PBS, pH 7.4
Procedure:
-
Prepare a stock solution of the cyclooctyne-containing molecule in DMSO.
-
In a reaction tube, combine the azide-modified protein (final concentration 10-100 µM) and the cyclooctyne-containing molecule (5-10 fold molar excess over the protein).
-
Incubate the reaction at room temperature or 37°C for 4-24 hours.
-
Purify the protein conjugate using a desalting column or dialysis.
-
Analyze the final product by SDS-PAGE and mass spectrometry.
Data Presentation
Table 1: Representative N-Terminal Azide Modification Efficiencies
| Protein | Protein Concentration (µM) | Reagent Concentration (mM) | Reaction Time (h) | Conversion (%) |
| Lysozyme | 50 | 10 | 16 | >95 |
| Ribonuclease A | 50 | 10 | 16 | >90[7] |
| Angiotensin I | 100 | 10 | 4 | 90[6][7] |
| BCArg Mutant | 50 | 2 | 16 | >85 |
| Anti-HER2 Fab | 20 | 2 | 16 | >79[16] |
Table 2: Comparison of CuAAC and SPAAC for Conjugation to an Azide-Modified Protein
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Time | 1-4 hours | 4-24 hours |
| Typical Molar Excess of Alkyne | 10-20 fold | 5-10 fold |
| Biocompatibility | Lower (due to copper toxicity) | Higher |
| Applications | In vitro conjugation, material science | In vivo labeling, live-cell imaging |
Visualizations
Caption: Overall workflow for the site-specific N-terminal modification of proteins.
Caption: Chemical reactions for N-terminal labeling and subsequent click chemistry.
Caption: Studying receptor internalization using a fluorescently labeled ligand.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Chemoenzymatic Methods for Site-Specific Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioconjugation application notes [bionordika.fi]
- 11. susupport.com [susupport.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-terminal α-amino group modification of antibodies using a site-selective click chemistry method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 2-Azidobutane into Polymers via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of 2-azidobutane into polymers using click chemistry. This method offers a robust and efficient way to functionalize polymers, which is highly valuable in the fields of drug delivery, bioimaging, and materials science. The protocols focus on two primary click chemistry techniques: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Click Chemistry for Polymer Functionalization
Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage.[2][3] This reaction can be performed under mild conditions and is orthogonal to many functional groups found in biological systems, making it ideal for bioconjugation and materials science.[4][5]
The incorporation of small molecules like this compound onto a polymer backbone allows for the precise tuning of polymer properties, such as hydrophobicity, and can be used to attach therapeutic agents or imaging probes. This functionalization can be achieved by reacting this compound with an alkyne-functionalized polymer.
There are two primary strategies for preparing alkyne-functionalized polymers:
-
Post-Polymerization Modification: Pre-existing functional groups on a polymer (e.g., hydroxyls, halides) are converted to alkynes.[6][7]
-
Use of Alkyne-Functionalized Initiators or Monomers: The polymerization is initiated with a molecule already containing an alkyne group, or alkyne-containing monomers are incorporated into the polymer chain.
This document will focus on the reaction of this compound with a pre-formed alkyne-functionalized polymer.
Key Click Chemistry Reactions
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[8] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3]
Advantages of CuAAC:
-
High reaction rates, often reaching completion at room temperature.[2]
-
High yields and simple product isolation.[2]
-
Insensitive to aqueous conditions and a wide pH range (4-12).[2][4]
Limitations:
-
The copper catalyst can be cytotoxic, which may be a concern for certain biological applications.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[9][10][] The driving force for this reaction is the release of ring strain in the cyclooctyne.[5]
Advantages of SPAAC:
-
Bioorthogonal, as it does not require a cytotoxic metal catalyst, making it suitable for live-cell and in vivo applications.[5]
-
High selectivity, with no cross-reactivity with other functional groups in biological systems.[5]
Limitations:
-
The synthesis of strained alkynes can be complex.[]
-
Reaction rates can be slower than CuAAC.[12]
Experimental Protocols
General Materials and Methods
-
Alkyne-Functionalized Polymer: A polymer with terminal or pendant alkyne groups (e.g., alkyne-terminated polyethylene (B3416737) glycol (PEG-alkyne) or poly(propargyl acrylate)).
-
This compound: Can be synthesized from 2-bromobutane (B33332) and sodium azide.
-
Catalyst System (for CuAAC): Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and sodium ascorbate.
-
Strained Alkyne (for SPAAC): A commercially available or synthesized cyclooctyne derivative (e.g., DBCO-functionalized polymer).
-
Solvents: A suitable solvent system that dissolves the polymer, this compound, and catalyst components. Common solvents include mixtures of water with tert-butanol, DMF, or DMSO.[8]
-
Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) to confirm the successful incorporation of this compound and to assess the purity and molecular weight of the final polymer.
Protocol for CuAAC Functionalization of an Alkyne-Terminated Polymer with this compound
This protocol describes the functionalization of an alkyne-terminated polymer with this compound using a copper(I)-catalyzed click reaction.
Workflow Diagram:
References
- 1. Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. bioclone.net [bioclone.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Use of 2-Azidobutane as a Small Molecule Probe for Metabolic Labeling
Note to the Reader: Extensive research has revealed no scientific literature supporting the use of 2-azidobutane as a small molecule probe for metabolic labeling. Small molecule probes for metabolic labeling are typically analogues of biological building blocks (e.g., amino acids, sugars, nucleosides, or lipids) that can be processed by cellular machinery and incorporated into macromolecules. This compound is a simple alkyl azide (B81097) and is not a known analogue for a metabolite that would be incorporated into proteins, nucleic acids, or glycans.
Therefore, this document provides a general overview and protocols for the established technique of metabolic labeling using azide-functionalized small molecule probes, which is the likely area of interest for researchers inquiring about this compound for this purpose. The protocols and diagrams provided are based on commonly used azide-containing metabolic probes.
Introduction to Metabolic Labeling with Azide Probes
Metabolic labeling is a powerful technique to study the dynamics of biological processes by introducing a chemical reporter into newly synthesized biomolecules. Small molecule probes containing a bioorthogonal functional group, such as an azide (-N₃), are introduced to cells or organisms. These probes are designed to mimic natural metabolites and are incorporated into macromolecules like proteins, glycans, and nucleic acids through the cell's own metabolic pathways.
The incorporated azide group then serves as a chemical handle for subsequent detection and analysis. Through a highly specific and efficient bioorthogonal reaction known as "click chemistry," the azide-labeled biomolecules can be conjugated to a variety of reporter tags (e.g., fluorophores or biotin) for visualization, enrichment, and identification.
Principle of the Method
The overall workflow for metabolic labeling with an azide-containing probe involves two main stages:
-
Metabolic Incorporation: Cells are cultured in the presence of a small molecule probe containing an azide group. The cells take up the probe, and it is incorporated into a specific class of biomolecules.
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled biomolecules are detected by reaction with a reporter molecule containing a terminal alkyne. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage, covalently attaching the reporter to the biomolecule of interest.
Experimental Workflow
Caption: General workflow for metabolic labeling and analysis.
Detailed Experimental Protocols
The following are generalized protocols for metabolic labeling of proteins using an azide-containing amino acid analogue, such as L-azidohomoalanine (AHA), which serves as a surrogate for methionine.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Azide-containing metabolic probe (e.g., L-azidohomoalanine, AHA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and culture overnight to allow for adherence.
-
Metabolic Labeling:
-
Prepare labeling medium by supplementing methionine-free medium with the desired concentration of the azide probe (e.g., 25-50 µM AHA).
-
Remove the complete medium from the cells, wash once with PBS, and replace with the labeling medium.
-
Incubate the cells for the desired period (e.g., 4-24 hours) to allow for incorporation of the probe into newly synthesized proteins.
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled protein lysate from Protocol 1
-
Alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Freshly prepared reducing agent (e.g., sodium ascorbate)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Reporter tag: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
Ligand (THPTA): 50 mM in water
-
Sodium ascorbate: 500 mM in water (prepare fresh)
-
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50 µg).
-
Add the alkyne-reporter to a final concentration of 100-200 µM.
-
Add the ligand to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the reducing agent (sodium ascorbate) to a final concentration of 5 mM to initiate the click reaction.
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
-
Sample Preparation for Downstream Analysis:
-
The click-labeled protein sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Downstream Analysis
Caption: Options for downstream analysis of labeled proteins.
Quantitative Data Presentation
Since no studies utilizing this compound for metabolic labeling have been identified, no quantitative data can be presented. For established probes, data tables would typically summarize results from mass spectrometry-based proteomics, quantifying the abundance of newly synthesized proteins under different experimental conditions. An example of how such data might be structured is provided below.
Table 1: Example Data Structure for Quantitative Proteomics
| Protein ID | Gene Name | Fold Change (Treatment vs. Control) | p-value | Number of Unique Peptides Identified |
| P01234 | GENE1 | 2.5 | 0.001 | 15 |
| Q56789 | GENE2 | 0.8 | 0.045 | 8 |
| A1B2C3 | GENE3 | 1.2 | 0.320 | 11 |
Conclusion
While this compound is not a recognized probe for metabolic labeling, the principles and protocols described herein provide a foundation for researchers interested in studying dynamic cellular processes using established azide-containing small molecule probes. The choice of probe is critical and should be based on the specific biological question and the metabolic pathway of interest. Careful optimization of labeling conditions and downstream analytical methods is essential for obtaining reliable and meaningful results.
Application Notes and Protocols for the Synthesis of Triazole-Containing Compounds Using 2-Azidobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazole-containing compounds utilizing 2-azidobutane as a key building block. The methodologies described herein leverage the power of click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reactions. These reactions offer high efficiency, regioselectivity, and broad functional group tolerance, making them invaluable tools in drug discovery, chemical biology, and materials science.
Introduction to Azide-Alkyne Cycloaddition with this compound
The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a cornerstone of click chemistry, provides a highly efficient route to the stable 1,2,3-triazole ring system.[1][2] this compound, a secondary azide, is a versatile reagent in these reactions, allowing for the introduction of a sec-butyl group onto the triazole core. The regiochemical outcome of the cycloaddition is dependent on the catalyst employed.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[3][4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the use of ruthenium catalysts, such as [Cp*RuCl] complexes, leads to the formation of 1,5-disubstituted 1,2,3-triazoles.[5][6] This complementary regioselectivity provides access to a wider range of triazole isomers.
The triazole moiety is not merely a passive linker; it is a bioisostere for the amide bond, exhibiting improved stability to metabolic degradation.[7] Its ability to form hydrogen bonds and participate in dipole-dipole interactions makes it a valuable pharmacophore in the design of novel therapeutic agents.
Data Presentation: Quantitative Analysis of Triazole Synthesis
The following tables summarize representative quantitative data for CuAAC and RuAAC reactions involving secondary azides, providing an expectation of reaction parameters and yields for the synthesis of triazoles using this compound.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Secondary Azides
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | Room Temp | 12 | >95 | [3] |
| Propargyl Alcohol | CuI | None | CH₂Cl₂ | Room Temp | 8 | 92 | [2] |
| 1-Octyne | Cu(I) salt | TBTA | Aqueous Buffer | Room Temp | 1-4 | High | [8] |
| Ethyl Propiolate | CuSO₄·5H₂O/NaAsc | None | DMSO | Room Temp | 6 | 88 | [9] |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Secondary Azides
| Alkyne Partner | Ruthenium Catalyst | Concentration (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CpRuCl(COD) | 1-2 | Toluene | 80 | 2-4 | 91 | [5][6] |
| Methyl Propiolate | CpRuCl(PPh₃)₂ | 2 | Benzene | 60 | 6 | 85 | [5] |
| 1-Heptyne | [CpRuCl]₄ | 1 | THF | Room Temp | 12 | 89 | [10] |
| 4-Ethynylanisole | CpRuCl(COD) | 1 | Dioxane | 100 | 1 | 93 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-(1-Methylpropyl)-4-aryl-1H-1,2,3-triazoles
This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Deionized water
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add this compound (1.2 eq) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
To the stirred alkyne and azide solution, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4-disubstituted triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1-(1-Methylpropyl)-5-aryl-1H-1,2,3-triazoles
This protocol provides a general method for the RuAAC reaction, yielding the 1,5-disubstituted triazole isomer.[11]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) chloride)
-
Anhydrous, degassed 1,2-dichloroethane (B1671644) (DCE) or toluene
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the terminal alkyne (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous and degassed 1,2-dichloroethane to achieve a concentration of approximately 0.5 M with respect to the alkyne.
-
Purge the solution with the inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the ruthenium catalyst, [Cp*RuCl(COD)] (1-2 mol%).
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 1,5-disubstituted triazole.
Visualizing Reaction Workflows and Mechanisms
To aid in the understanding of the experimental processes and the underlying chemical transformations, the following diagrams have been generated.
Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 10. research.chalmers.se [research.chalmers.se]
- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Fluorescent Dyes Using Small Alkyl Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a pivotal technique in modern biological sciences and drug development, enabling the covalent linkage of molecules to bestow new functionalities. The introduction of "click chemistry," particularly the azide-alkyne cycloaddition, has revolutionized this field by offering highly efficient, specific, and bioorthogonal reactions.[1][2] This document provides detailed application notes and protocols for the bioconjugation of fluorescent dyes using small alkyl azides as chemical handles.
While the specific use of 2-azidobutane in bioconjugation is not extensively documented in scientific literature, the principles and protocols outlined herein are broadly applicable to other small, non-perturbing alkyl azides, such as 1-azidobutane (B1275071) or azides introduced via reagents like azidobutyric acid NHS ester.[3] These small azide (B81097) linkers are advantageous as they minimize potential steric hindrance and perturbation of the biomolecule's native structure and function.[4]
The primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques depends on the specific application, particularly the biological context and the tolerance for a copper catalyst.[1][4]
Principle of the Method
The core of this bioconjugation strategy lies in a two-step process:
-
Introduction of an Azide Handle: A small alkyl azide is introduced into the biomolecule of interest (e.g., protein, peptide, or nucleic acid). This can be achieved through various methods, including the reaction of primary amines (like lysine (B10760008) residues in proteins) with N-hydroxysuccinimide (NHS) esters of azido-containing carboxylic acids, or the incorporation of azide-modified building blocks during synthesis.[3][5]
-
Click Chemistry Reaction: The azide-functionalized biomolecule is then reacted with a fluorescent dye that has been modified with a complementary alkyne group. This reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the biomolecule.[2][6]
The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly selective and does not interfere with native biological functional groups.[4]
Data Presentation
The efficiency of azide-alkyne cycloaddition reactions can be influenced by several factors, including the choice of catalyst (for CuAAC), the structure of the strained alkyne (for SPAAC), reactant concentrations, and reaction time. The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation of fluorescent dyes to biomolecules using small alkyl azides.
Table 1: Typical Reaction Parameters for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1 - 100 µM | Higher concentrations can increase reaction rates. |
| Alkyne-Dye Concentration | 1.5 - 10 molar equivalents (relative to biomolecule) | A slight excess of the dye ensures complete labeling. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 500 µM | Precursor for the active Cu(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).[7] |
| Copper Ligand (e.g., THPTA) | 250 µM - 2.5 mM | Stabilizes the Cu(I) catalyst and protects the biomolecule from oxidative damage.[7][8] |
| Reaction Time | 1 - 4 hours | Can be optimized based on the specific reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions preserve biomolecule integrity. |
| pH | 7.0 - 8.0 | Compatible with most biological molecules. |
| Typical Yield | > 90% | Highly efficient reaction. |
Table 2: Typical Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Recommended Range | Notes |
| Biomolecule Concentration | 1 - 100 µM | Similar to CuAAC. |
| Strained Alkyne-Dye (e.g., DBCO, BCN) Concentration | 1.5 - 10 molar equivalents (relative to biomolecule) | A slight excess is recommended. |
| Reaction Time | 1 - 12 hours | Generally slower than CuAAC, dependent on the specific strained alkyne.[9] |
| Temperature | Room Temperature (20-25°C) or 37°C | Can be performed at physiological temperatures for live-cell imaging. |
| pH | 7.0 - 8.0 | Well-tolerated by biological systems. |
| Typical Yield | > 85% | Efficient, though may be slightly lower than CuAAC. |
Experimental Protocols
The following are generalized protocols for the bioconjugation of a fluorescent dye to a protein using a small alkyl azide handle. Note: These protocols should be optimized for each specific biomolecule and fluorescent dye pair.
Protocol 1: Introduction of an Azide Handle onto a Protein
This protocol describes the modification of a protein with an azide group using an N-hydroxysuccinimide (NHS) ester of an azido-containing short-chain carboxylic acid (e.g., azidobutyric acid NHS ester).
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azidobutyric acid NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis tubing (with appropriate molecular weight cut-off)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Azide Reagent Preparation: Immediately before use, dissolve the azidobutyric acid NHS ester in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the azide reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted azide reagent by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
Confirmation (Optional): The successful incorporation of the azide group can be confirmed by mass spectrometry, which will show an increase in the protein's molecular weight corresponding to the mass of the azido-linker.
Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the copper-catalyzed click reaction to label the azide-functionalized protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Purification supplies (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized fluorescent dye in the reaction buffer.
-
Ligand and Copper Addition: Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. Gently mix.
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the final product using SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy to determine the degree of labeling.
Protocol 3: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction to label the azide-functionalized protein with a fluorescent dye functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-modified protein (from Protocol 1)
-
Strained alkyne-functionalized fluorescent dye (e.g., DBCO-dye)
-
Reaction Buffer: PBS, pH 7.4
-
Purification supplies (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the strained alkyne-functionalized fluorescent dye in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C, protected from light. The optimal time will depend on the reactivity of the specific strained alkyne.
-
Purification: Purify the fluorescently labeled protein from the excess dye using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the final product using SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy to determine the degree of labeling.
Mandatory Visualization
Caption: Experimental workflow for fluorescent labeling.
Caption: Decision tree for selecting a click chemistry method.
References
- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes: Site-Specific Protein Functionalization Using an Azide Handle
Introduction
Site-specific protein functionalization is a critical tool in chemical biology, drug development, and materials science, enabling the precise attachment of molecules such as fluorophores, therapeutic agents, or affinity tags to a protein of interest.[1][2] This precise control allows for detailed studies of protein function, the development of targeted therapeutics like antibody-drug conjugates (ADCs), and the creation of novel biomaterials.[3][4] Bioorthogonal chemistry, a class of reactions that occur in living systems without interfering with native biochemical processes, provides the foundation for these modifications.[5][6]
A cornerstone of bioorthogonal chemistry is the use of the azide (B81097) group as a chemical handle.[7] Its small size, stability, and lack of reactivity with endogenous functional groups make it an ideal bioorthogonal reporter.[5] This azide handle can be introduced into proteins through various methods, including the metabolic incorporation of non-canonical amino acids (ncAAs) like azidohomoalanine (AHA) or p-azidophenylalanine (pAzF).[8][9][10] Once incorporated, the azide-modified protein can be selectively functionalized using highly specific and efficient ligation reactions. While a simple alkyl azide like 2-azidobutane can serve as a building block for more complex azide-containing probes, the direct incorporation into proteins is less common than metabolic or enzymatic methods.
This document provides detailed protocols for the two primary copper-free bioorthogonal reactions used to functionalize azide-containing proteins: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation.
Core Bioorthogonal Ligation Chemistries
Once an azide group is incorporated into a protein, it can be targeted with a probe containing a complementary reactive group. The choice of reaction depends on factors like desired reaction speed, the nature of the final linkage, and the experimental environment (in vitro vs. in vivo).[1]
1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a highly efficient, copper-free "click" reaction between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).[11][12] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[13][] This makes SPAAC exceptionally well-suited for labeling proteins in living cells and whole organisms.[5][12] The reaction forms a stable triazole linkage.[11]
2. Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond between an azide and an engineered triarylphosphine.[15][][17] A key advantage of the "traceless" version of this reaction is that it forms a native amide bond, leaving no residual atoms from the ligation chemistry.[15] While its reaction kinetics are generally slower than SPAAC, the Staudinger ligation is highly biocompatible and avoids the use of any metal catalysts, making it suitable for live-cell applications.[1][7] However, the phosphine (B1218219) reagents can be prone to air oxidation.[1]
Data Presentation
Comparison of Azide-Based Ligation Chemistries
The selection of a suitable ligation chemistry is critical and depends on the specific experimental requirements. The table below summarizes the key characteristics of the most common azide-reactive bioorthogonal methods.
| Feature | Staudinger Ligation | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Type | Azide + Phosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |
| Catalyst | None | Copper(I) | None |
| Reaction Kinetics (k, M⁻¹s⁻¹) | Slow (≈ 0.001–0.002)[1][7] | Very Fast (≈ 1–100)[1] | Moderate to Fast (≈ 0.1–1)[1] |
| Biocompatibility | High; suitable for live cells[1] | Low for live cells due to copper toxicity[1][18] | High; ideal for live cells and in vivo[1][12] |
| Linkage Formed | Amide Bond | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole |
| Key Advantage | Forms a native amide bond (traceless version)[1][15] | Extremely high reaction rate and efficiency[1] | Excellent biocompatibility with fast kinetics[1] |
| Key Disadvantage | Slow kinetics; phosphines prone to oxidation[1] | Copper catalyst toxicity[1] | Bulky cyclooctyne may cause steric hindrance[1] |
Kinetics of Common SPAAC Reactions
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below presents representative second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model substrate.
| Cyclooctyne Reagent | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| DIBO (Dibenzocyclooctynol) | 0.31 |
| DBCO (Dibenzocyclooctyne) | 0.76 |
| BCN (Bicyclo[6.1.0]nonyne) | 0.93 |
| DIFO (Difluorinated Cyclooctyne) | 1.1 |
| Note: Rate constants are approximate and can vary based on solvent, temperature, and specific azide structure. Data compiled from multiple sources for illustrative purposes. |
Experimental Protocols
Protocol 1: Metabolic Incorporation of Azidohomoalanine (AHA) into Proteins
This protocol describes the incorporation of the non-canonical amino acid azidohomoalanine (AHA), an analog of methionine, into newly synthesized proteins in cultured mammalian cells.[9]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free medium
-
Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate cells and grow them to the desired confluency (typically 70-80%) in complete culture medium.
-
Methionine Starvation (Optional but Recommended): Gently wash the cells twice with warm PBS. Replace the medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.
-
AHA Labeling: Replace the starvation medium with fresh methionine-free medium supplemented with AHA to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 4 to 24 hours under standard culture conditions. The incubation time will determine the population of labeled proteins (shorter times for newly synthesized proteins).
-
Cell Harvest: Wash the cells twice with cold PBS to remove unincorporated AHA.
-
Lysis: Add cold cell lysis buffer to the plate, incubate on ice for 15-30 minutes, and then scrape the cells.
-
Protein Extraction: Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Quantification: Collect the supernatant containing the azide-labeled proteome. Determine the protein concentration using a standard protein assay (e.g., BCA). The lysate is now ready for downstream bioorthogonal ligation.
Protocol 2: Protein Functionalization via SPAAC
This protocol details the labeling of an azide-modified protein (from Protocol 1 or other methods) with a strained alkyne probe, such as a DBCO-fluorophore, for visualization.[11][12]
Materials:
-
Azide-labeled protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized probe (e.g., DBCO-biotin, DBCO-fluorophore)
-
Anhydrous DMSO
-
Desalting column or dialysis membrane for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-probe (e.g., 10 mM) in anhydrous DMSO.
-
Adjust the concentration of the azide-labeled protein to 1-10 mg/mL in PBS.
-
-
SPAAC Reaction:
-
To the protein solution, add the DBCO-probe stock solution to achieve a final 10- to 50-fold molar excess of the probe relative to the protein.
-
Note: The final concentration of DMSO in the reaction should be kept below 10% (v/v) to maintain protein integrity.
-
-
Incubation: Incubate the reaction mixture for 1 to 12 hours. The reaction can be performed at room temperature or at 4°C for sensitive proteins. Gentle mixing is recommended. Reaction progress can be monitored by techniques like SDS-PAGE (if the tag imparts a mass shift) or fluorescence.
-
Purification: Remove the unreacted DBCO-probe from the labeled protein using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS or via dialysis against PBS at 4°C.
-
Analysis: The purified, functionalized protein is now ready for downstream applications, such as fluorescence microscopy, flow cytometry, or affinity purification.
Protocol 3: Protein Functionalization via Staudinger Ligation
This protocol describes the labeling of an azide-modified protein with a phosphine-containing probe.[1][17]
Materials:
-
Azide-labeled protein sample in an aqueous buffer (e.g., PBS, pH 7.4)
-
Phosphine-functionalized probe (e.g., phosphine-biotin)
-
Water-miscible organic solvent (e.g., DMSO or DMF)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the phosphine-probe (e.g., 10-50 mM) in DMSO or DMF.
-
Adjust the concentration of the azide-labeled protein to 1-10 mg/mL in PBS.
-
-
Staudinger Ligation Reaction:
-
Add the phosphine-probe stock solution to the protein solution to a final concentration of 2-5 mM.
-
Note: Due to the slower kinetics of this reaction, a higher concentration of the probe is often required compared to SPAAC.
-
-
Incubation: Incubate the reaction mixture for 8 to 16 hours at room temperature with gentle mixing. The reaction should be performed in a sealed vial to minimize oxidation of the phosphine reagent.
-
Purification: After the incubation period, remove the unreacted phosphine-probe and byproducts using a desalting column or dialysis as described in Protocol 2.
-
Analysis: The resulting protein, now functionalized via a stable amide bond, can be used in subsequent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. susupport.com [susupport.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Bioconjugation application notes [bionordika.fi]
2-Azidobutane: A Versatile Building Block in Medicinal Chemistry
Introduction
2-Azidobutane, a small alkyl azide (B81097), is emerging as a valuable and versatile building block in medicinal chemistry. Its compact size and reactive azide functionality make it an ideal component for introducing a sec-butyl group into potential drug candidates. This moiety can be crucial for optimizing a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The primary utility of this compound lies in its application in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Furthermore, the azide group can be readily transformed into an amine via the Staudinger reaction, providing access to a different class of compounds with diverse pharmacological potential.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, focusing on the generation of 1,2,3-triazole derivatives.
Application Notes
Introduction of the sec-Butyl Moiety for Improved Pharmacokinetics
The introduction of small alkyl groups, such as the sec-butyl group from this compound, can significantly influence the pharmacokinetic profile of a drug candidate. The sec-butyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Its non-polar nature can also shield metabolically susceptible sites within a molecule, thereby increasing its half-life in the body.
Synthesis of 1,2,3-Triazole-Containing Bioactive Molecules
The 1,2,3-triazole ring, formed via the CuAAC reaction, is a key pharmacophore in modern drug discovery. It is a stable, aromatic heterocycle that can act as a rigid linker to connect different molecular fragments. The triazole nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions within a biological target's active site. By reacting this compound with a variety of terminal alkynes, a diverse library of 1-(sec-butyl)-1,2,3-triazole derivatives can be rapidly synthesized and screened for biological activity.
Access to Chiral Amines via Staudinger Reduction
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. This transformation is highly valuable as it allows for the introduction of a chiral sec-butylamine (B1681703) group, which can be a critical component in many pharmacologically active compounds. The resulting amine can serve as a handle for further functionalization, enabling the synthesis of a wide range of amides, sulfonamides, and other amine derivatives.
Key Reactions and Logical Workflow
The following diagram illustrates the central role of this compound as a building block in accessing diverse chemical scaffolds for medicinal chemistry applications.
Caption: Logical workflow illustrating the use of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the synthesis of 1-(sec-butyl)-1H-1,2,3-triazole derivatives.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) as a freshly prepared aqueous solution, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-(sec-butyl)-1H-1,2,3-triazole derivative.
Quantitative Data (Representative):
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(sec-butyl)-4-phenyl-1H-1,2,3-triazole | 85-95 |
| 2 | Propargyl alcohol | (1-(sec-butyl)-1H-1,2,3-triazol-4-yl)methanol | 80-90 |
| 3 | 1-Ethynylcyclohexene | 1-(sec-butyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole | 82-92 |
Protocol 2: General Procedure for Staudinger Reduction of this compound
This protocol outlines the synthesis of sec-butylamine derivatives from this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add triphenylphosphine (1.1 eq) portion-wise to the stirred solution at room temperature. Evolution of nitrogen gas should be observed.
-
Aza-Ylide Formation: Stir the reaction mixture at room temperature for 2-4 hours, or until the azide is consumed (monitor by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).
-
Hydrolysis: Add water to the reaction mixture and stir for an additional 12-16 hours at room temperature to hydrolyze the intermediate aza-ylide.
-
Work-up: Remove the THF under reduced pressure. Add diethyl ether to the residue and extract the aqueous layer with 1 M HCl.
-
Isolation: Wash the aqueous layer with diethyl ether to remove triphenylphosphine oxide. Basify the aqueous layer with 1 M NaOH until pH > 10 and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the sec-butylamine derivative.
Quantitative Data (Representative):
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound | sec-Butylamine | 80-90 |
Visualization of Experimental Workflow
The following diagram provides a visual representation of the key steps in the synthesis and purification of a 1-(sec-butyl)-1,2,3-triazole derivative.
Caption: Workflow for CuAAC synthesis.
Conclusion
This compound serves as a highly effective and versatile building block in medicinal chemistry. Its ability to readily participate in robust and high-yielding reactions like the CuAAC and Staudinger reduction allows for the efficient generation of diverse compound libraries. The introduction of the sec-butyl group can be a key strategy for optimizing the drug-like properties of new chemical entities. The protocols and data presented herein provide a foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies for the discovery of novel therapeutics.
Application Notes and Protocols: Surface Modification of Materials Using Butyl-Azide Click Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of materials is a critical process in a wide array of scientific and technological fields, including drug delivery, diagnostics, and biomaterial engineering. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient, specific, and biocompatible method for covalently attaching molecules to surfaces.[1][2] This document provides detailed application notes and experimental protocols for the functionalization of material surfaces with short-chain azide (B81097) groups, analogous to using 2-azidobutane, to create a versatile platform for the subsequent attachment of alkyne-containing molecules.
The azide group serves as a chemical handle for the highly selective "clicking" of molecules of interest, such as peptides, proteins, small molecule drugs, or imaging agents.[3][4] This allows for the precise control of surface chemistry and the development of materials with tailored biological or chemical properties.
Core Applications
Azide-functionalized surfaces are a versatile platform for the covalent immobilization of alkyne-modified molecules, with broad applications in:
-
Drug Discovery: Immobilization of small molecules or protein targets for high-throughput screening and binding assays.[1]
-
Biomedical Devices: Covalent attachment of antimicrobial agents, anti-fouling polymers (e.g., PEG), or bioactive peptides to implant surfaces.[1]
-
Diagnostics and Biosensors: Anchoring of antibodies, DNA probes, or enzymes onto sensor chips for specific analyte detection.[1]
-
Cell Culture Engineering: Covalently linking cell-adhesive ligands (e.g., RGD peptides) to surfaces to promote specific cell attachment and growth.[1]
Reaction Principles
The primary reaction discussed is the azide-alkyne cycloaddition, which forms a stable triazole linkage. This can be achieved through two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions and typically proceeds rapidly at room temperature in aqueous solutions.[5][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The absence of a cytotoxic metal catalyst makes SPAAC ideal for applications in living systems.[2][]
Data Presentation
The following table summarizes key quantitative parameters for the characterization of azide-functionalized surfaces and the subsequent click reaction.
| Parameter | Method | Typical Value/Range | Purpose |
| Surface Azide Presence | Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic peak around 2100 cm⁻¹ | Confirmation of azide group immobilization.[3] |
| Surface Azide Presence | X-ray Photoelectron Spectroscopy (XPS) | N 1s signals at ~400 eV and ~405 eV | Elemental composition analysis to confirm nitrogen presence from the azide group.[7] |
| Change in Hydrophobicity | Contact Angle Goniometry | Increase in water contact angle after silanization | Verification of successful surface modification.[1] |
| Layer Thickness | Ellipsometry | 1 - 5 nm | Measurement of the thickness of the self-assembled monolayer.[7] |
| Click Reaction Efficiency | Fluorescence Spectroscopy | Increase in fluorescence intensity | Quantification of ligand density when using a fluorescently labeled alkyne.[2] |
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Surfaces via Silanization
This protocol details the generation of a self-assembled monolayer (SAM) of an azide-terminated silane (B1218182) on a silicon-based surface (e.g., glass or silicon wafers). This method creates a robust, covalently attached functional layer. For this protocol, we will use (4-azidobutyl)triethoxysilane as a representative short-chain azido-silane.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Anhydrous toluene (B28343)
-
(4-azidobutyl)triethoxysilane
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon or glass substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Leave the substrates in the solution for 30 minutes to remove organic residues and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of (4-azidobutyl)triethoxysilane in anhydrous toluene in a sealed container.
-
Immerse the clean, dry substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates and rinse them with fresh toluene to remove any unbound silane.
-
Sonicate the substrates in ethanol for 5 minutes to remove any physisorbed silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
-
Storage:
-
Store the azide-functionalized substrates in a desiccator until use to prevent hydrolysis of the silane layer.[1]
-
Protocol 2: Surface Characterization
A. Contact Angle Goniometry:
-
Purpose: To verify the change in surface hydrophobicity after silanization. A successful modification will result in a more hydrophobic surface compared to the clean, hydroxylated substrate.[1]
-
Procedure:
-
Place a 5-10 µL droplet of DI water on the substrate surface.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.
-
B. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the azide group.
-
Procedure:
-
Acquire an FTIR spectrum of the functionalized surface.
-
Look for a characteristic sharp peak around 2100 cm⁻¹, which corresponds to the azide stretching vibration.[3]
-
C. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of nitrogen from the azide group.
-
Procedure:
-
Acquire an XPS spectrum of the surface.
-
Analyze the high-resolution N 1s spectrum for peaks around 400 eV and 405 eV, which are characteristic of the azide moiety.[7]
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Surface
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., a fluorescent dye, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
-
Ethanol
Procedure:
-
Prepare Reaction Solution:
-
Dissolve the alkyne-containing molecule in PBS to the desired concentration (e.g., 100 µM).
-
Prepare fresh stock solutions of 100 mM CuSO₄ in DI water and 200 mM sodium ascorbate in DI water.
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the solution of the alkyne-containing molecule to the vessel, ensuring the surface is fully covered.
-
Add sodium ascorbate solution to a final concentration of 2 mM.
-
Add CuSO₄ solution to a final concentration of 1 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Washing:
-
After the reaction, remove the substrate and rinse it thoroughly with DI water, followed by ethanol.
-
Sonicate the substrate in ethanol for 5 minutes to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Characterization:
-
Characterize the functionalized surface using appropriate techniques (e.g., fluorescence microscopy if a fluorescent alkyne was used) to confirm successful conjugation.
-
Mandatory Visualizations
Caption: Experimental workflow for surface modification.
Caption: CuAAC reaction on an azide-functionalized surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-Azidobutane in Complex Architectural Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers and other complex macromolecular architectures are at the forefront of materials science and nanomedicine, offering unparalleled control over size, shape, and surface functionality. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these structures due to its high efficiency, specificity, and biocompatibility.[1][2][3]
This document explores the potential role of 2-azidobutane in the preparation of dendrimers and complex architectures. It is critical to note that due to its monofunctional nature, this compound is not a building block for the generational growth of dendrimers. Instead, its utility lies in the surface modification of pre-formed dendritic structures, acting as a capping agent to introduce specific alkyl functionalities.
Principle: Monofunctional Reagents in Dendrimer Synthesis
The synthesis of dendrimers relies on a divergent or convergent step-growth polymerization, where each monomer added to a central core introduces at least two new reactive sites. This AB₂ or higher functionality is essential for the exponential growth that defines dendritic macromolecules.
This compound (C₄H₉N₃) possesses only a single azide (B81097) group. In a dendrimer synthesis reaction, it can react only once, effectively terminating the growth of a branch. Therefore, it is unsuitable for the core synthesis or generational build-up of a dendrimer. Its primary application is in the post-synthetic modification or surface functionalization of a dendrimer that has reactive alkyne groups on its periphery.
Application: Surface Functionalization of Alkyne-Terminated Dendrimers
The protocol outlined below describes a two-stage process:
-
Synthesis of a Generation 1 (G1) Alkyne-Terminated Dendrimer: A common polyamidoamine (PAMAM) or polyester-based dendrimer with a known number of surface alkyne groups is synthesized.
-
Surface Capping with this compound: The alkyne-terminated dendrimer is then reacted with this compound via CuAAC to yield a dendrimer with a sec-butyl functionalized surface.
This surface modification can be used to alter the hydrophobicity, solubility, or steric properties of the dendrimer, which is of interest in applications such as drug delivery and materials science.
Experimental Protocols
Protocol 1: Synthesis of a Generation 0 (G0) Alkyne-Terminated Dendrimer Core
This protocol describes the synthesis of a tetra-alkyne functionalized core using pentaerythritol (B129877).
Materials:
-
Pentaerythritol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Experimental Workflow:
Caption: Workflow for the synthesis of the G0 tetra-alkyne core.
Procedure:
-
A solution of pentaerythritol (1.0 eq) in anhydrous THF is cooled to 0°C in an ice bath.
-
Sodium hydride (4.4 eq, 60% dispersion in mineral oil) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at 0°C for 30 minutes.
-
Propargyl bromide (4.4 eq) is added dropwise to the suspension.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (e.g., silica (B1680970) gel, ethyl acetate/hexane gradient) to yield the pure G0 tetra-alkyne terminated core.
Protocol 2: Surface Functionalization with this compound via CuAAC
This protocol describes the "clicking" of this compound onto the G0 alkyne-terminated core.
Materials:
-
G0 Alkyne-Terminated Core (from Protocol 1)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
DMF/H₂O solvent mixture (e.g., 4:1 v/v)
-
Dichloromethane (DCM)
-
Deionized water
Reaction Scheme:
Caption: CuAAC reaction for surface modification.
Procedure:
-
The G0 alkyne-terminated core (1.0 eq) is dissolved in a 4:1 mixture of DMF and water.
-
This compound (4.4 eq, >1 eq per alkyne group) is added to the solution.
-
In a separate vial, sodium ascorbate (0.2 eq per alkyne group) is dissolved in a minimal amount of water.
-
In another vial, CuSO₄·5H₂O (0.1 eq per alkyne group) is dissolved in a minimal amount of water.
-
The sodium ascorbate solution is added to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
The reaction is stirred at room temperature for 24 hours. Progress can be monitored by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).
-
Upon completion, the reaction mixture is diluted with water and extracted three times with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The final product is purified by column chromatography to remove excess reagents and catalyst residues.
Data Presentation
The following tables summarize hypothetical quantitative data for the characterization of the synthesized products.
Table 1: Reagent Quantities for G0 Core Synthesis
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (mg) |
| Pentaerythritol | 136.15 | 1.0 | 1.0 | 136 |
| Sodium Hydride (60%) | 40.00 | 4.4 | 4.4 | 176 |
| Propargyl Bromide | 118.96 | 4.4 | 4.4 | 523 |
Table 2: Characterization Data for G0 Alkyne Core and Functionalized Product
| Compound | Molecular Formula | Calculated Mass (Da) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
| G0 Alkyne Core | C₁₇H₂₀O₄ | 288.34 | ~2.5 (t, ≡C-H), ~4.2 (d, -O-CH₂-) | ~75 (≡C-H), ~80 (-C≡), ~58 (-O-CH₂-) | ~3290 (≡C-H), ~2115 (C≡C) |
| G0-sec-butyl | C₃₃H₅₆N₁₂O₄ | 728.96 | ~7.5 (s, triazole-H), ~0.9-1.6 (m, butyl-H) | ~123, ~145 (triazole-C) | Disappearance of 3290 and 2115 peaks |
Note: NMR chemical shifts (δ) are approximate and would need to be confirmed by experimental data.
Conclusion
While this compound is not a building block for creating the branched architecture of dendrimers, it serves as a valuable monofunctional reagent for surface modification. The protocols provided herein detail a robust method for first synthesizing an alkyne-terminated dendritic core and subsequently functionalizing its surface with sec-butyl groups using the highly efficient CuAAC click reaction. This approach allows for precise control over the surface chemistry of the dendrimer, enabling the tailoring of its physical and chemical properties for advanced applications in research and drug development.
References
Application Notes and Protocols: Enzymatic and Bioorthogonal Labeling Strategies Utilizing 2-Azidobutane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of chemical reporters into biomolecules has revolutionized the study of biological processes. The azide (B81097) group, in particular, is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems.[1][2] This allows for the specific labeling of azide-modified biomolecules with probes for visualization, purification, and analysis.
While the metabolic incorporation of azido-sugars, -amino acids, and -lipids is a well-established technique for labeling glycans, proteins, and lipids, respectively, the direct enzymatic incorporation of small alkyl azides like 2-azidobutane is not a commonly employed strategy.[3][4][5] This is because cellular enzymes are highly specific and typically do not recognize such analogs as substrates for incorporation into macromolecules.
Therefore, this document focuses on the primary application of this compound analogs: their use as synthetic handles for the chemical modification of biomolecules or for building larger functional probes, which can then be utilized in bioorthogonal ligation reactions. We provide an overview of the relevant bioorthogonal chemistry and detailed protocols for labeling and detection.
Principle of Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][6] The most common strategy involves a two-step process:
-
Incorporation of a chemical reporter: An azide-containing molecule (such as a this compound analog) is introduced into a biomolecule of interest. This can be achieved through chemical synthesis and subsequent conjugation to the target molecule.
-
Bioorthogonal Ligation: A probe molecule containing a complementary reactive group (e.g., a strained alkyne or a phosphine) is introduced. This probe then specifically and covalently attaches to the azide-modified biomolecule, allowing for its detection or manipulation.[7][8][9]
Quantitative Data: Comparison of Bioorthogonal Reactions
The choice of bioorthogonal reaction is critical and depends on the experimental context, particularly whether the labeling is performed in live cells or in cell lysates. The kinetics of the reaction is a key parameter.
| Reaction | Reactive Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages |
| Staudinger Ligation | Phosphine (B1218219) | ~0.002 | Catalyst-free.[2][8] | Slow kinetics, phosphine reagents can be prone to air oxidation.[2][6] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | ~10² - 10³ | Fast kinetics, high efficiency. | Copper catalyst is toxic to living cells.[7] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) | ~0.1 - 1 | Catalyst-free, suitable for live-cell imaging.[6][7] | Kinetics are generally slower than CuAAC, cyclooctyne reagents can be bulky. |
Experimental Protocols
Protocol 1: Chemical Conjugation of a this compound Analog to a Purified Protein
This protocol describes a general method for labeling a purified protein with a hypothetical this compound derivative that has been functionalized with an N-hydroxysuccinimide (NHS) ester. This allows for the covalent attachment of the azide group to primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound-NHS ester (custom synthesis required)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS).
-
NHS Ester Stock Solution: Dissolve the this compound-NHS ester in DMSO to a final concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted this compound-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Confirmation of Labeling: The successful incorporation of the azide can be confirmed by subsequent reaction with an alkyne-functionalized fluorescent dye followed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry.
Protocol 2: Labeling of Azide-Modified Biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the detection of azide-modified biomolecules (from Protocol 1 or other methods) in a cell lysate using a cyclooctyne-conjugated probe (e.g., a fluorescent dye like DBCO-Fluorophore).
Materials:
-
Azide-modified cell lysate or purified biomolecule solution
-
DBCO-conjugated fluorescent probe (e.g., DBCO-Cy5)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE materials and equipment
-
Fluorescence gel scanner
Procedure:
-
Prepare Lysate: If starting with cells, lyse the cells in a suitable buffer containing protease inhibitors.
-
Prepare Staining Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM). Dilute the stock solution in reaction buffer to a final working concentration of 20-100 µM.
-
Labeling Reaction: Add the DBCO-fluorophore working solution to the azide-modified protein sample.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Diagrams
Caption: Workflow for labeling biomolecules with a this compound analog.
Caption: Logical flow for SPAAC-based detection and analysis.
Conclusion
This compound analogs serve as valuable chemical handles for the introduction of azide functionalities into biomolecules for subsequent bioorthogonal reactions. While not incorporated enzymatically, their use in synthetic probes allows for robust and specific labeling of a wide range of biological targets. The choice of the subsequent ligation chemistry is crucial and should be tailored to the specific experimental needs, with SPAAC being a preferred method for live-cell applications due to its biocompatibility. The protocols and data presented here provide a framework for the successful application of this compound analogs in chemical biology and drug development research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic synthesis of azide by a promiscuous N-nitrosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Lipids for Simultaneous mRNA Delivery and Metabolic Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Chiral 2-Azidobutane in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-azidobutane is a versatile, yet underexplored, building block in the field of asymmetric synthesis. Its structure, featuring a stereogenic center directly attached to a synthetically malleable azide (B81097) functional group, presents a valuable opportunity for the introduction of chirality and nitrogen-containing moieties in a variety of molecular scaffolds. The azide group can be readily transformed into a primary amine, a key functional group in a vast array of pharmaceuticals and biologically active compounds.[1] Furthermore, the azide itself can participate in various chemical transformations, including cycloaddition reactions, to generate complex heterocyclic structures.
This document provides detailed application notes and proposed protocols for the use of chiral this compound in asymmetric synthesis. While direct literature precedents for the use of this specific molecule are limited, the principles outlined herein are based on well-established transformations of chiral azides and the application of similar small chiral building blocks in organic synthesis.[2][3]
I. Application as a Chiral Building Block for the Synthesis of Chiral Amines and Derivatives
The most direct application of chiral this compound is as a precursor to enantiomerically pure 2-aminobutane and its derivatives. Chiral amines are of paramount importance in the pharmaceutical industry and are integral components of many drug candidates.[1]
A. Synthesis of Chiral 2-Aminobutane
The reduction of the azide functionality in chiral this compound provides a straightforward route to enantiopure 2-aminobutane. A variety of methods can be employed for this transformation, each with its own advantages in terms of chemoselectivity and reaction conditions.[4]
Experimental Protocol: Reduction of (R)-2-Azidobutane to (R)-2-Aminobutane
Materials:
-
(R)-2-Azidobutane
-
Palladium on carbon (10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
To a solution of (R)-2-azidobutane (1.0 eq) in methanol, carefully add 10 wt. % palladium on carbon (0.05 eq).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm).
-
The reaction is stirred vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude (R)-2-aminobutane.
-
Purification, if necessary, can be achieved by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Expected Data:
The success of the synthesis is determined by the yield and the preservation of stereochemical integrity.
| Parameter | Expected Value | Analytical Method |
| Yield | >90% | Gravimetric analysis |
| Enantiomeric Excess (ee) | >99% | Chiral GC or HPLC |
B. Synthesis of Chiral N-Alkyl and N-Aryl 2-Butylamines
(R)- or (S)-2-aminobutane, synthesized as described above, can be further functionalized to generate a diverse range of chiral secondary and tertiary amines through N-alkylation or N-arylation reactions.
Experimental Protocol: N-Alkylation of (R)-2-Aminobutane
Materials:
-
(R)-2-Aminobutane
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of (R)-2-aminobutane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting amine is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to afford the crude N-alkylated product.
-
Purification is typically achieved by column chromatography on silica (B1680970) gel.
II. Application in the Synthesis of Chiral Ligands
Chiral ligands are essential for the development of asymmetric catalysts, which are widely used in the synthesis of enantiomerically pure compounds.[5] Chiral this compound can serve as a starting material for the synthesis of novel chiral ligands.
A. Synthesis of C₂-Symmetric Bis(oxazoline) (BOX) Ligands
C₂-symmetric ligands are particularly effective in asymmetric catalysis due to their well-defined coordination geometry.[6] The chiral backbone of this compound can be incorporated into bis(oxazoline) ligands.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of a C₂-symmetric BOX ligand from chiral this compound and its application in asymmetric catalysis.
General Protocol for Ligand Synthesis (Conceptual):
-
Dimerization and Reduction: A coupling reaction of two molecules of a derivative of chiral this compound would be performed to create a C₂-symmetric diazide. Subsequent reduction of the azide groups would yield the corresponding chiral diamine.
-
Cyclization: The resulting chiral diamine would then be reacted with a suitable precursor, such as 2-cyanopyridine, to form the bis(oxazoline) rings.
Expected Data for Asymmetric Catalysis:
| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Diels-Alder | Cyclopentadiene, Acrylate | 1-10 | CH₂Cl₂ | -78 to 25 | High | High |
| Friedel-Crafts | Indole, Nitroalkene | 1-10 | Toluene | 0 to 25 | High | High |
III. Application in [3+2] Cycloaddition Reactions
The azide group of chiral this compound can participate in [3+2] cycloaddition reactions (Huisgen cycloadditions) with alkynes or other dipolarophiles to generate chiral triazoles and other five-membered heterocycles.[7] This provides a route to novel, enantiomerically pure heterocyclic compounds.
A. Synthesis of Chiral 1,2,3-Triazoles
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8]
Experimental Protocol: CuAAC of (S)-2-Azidobutane with Phenylacetylene (B144264)
Materials:
-
(S)-2-Azidobutane
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910)/Water (1:1)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of (S)-2-azidobutane (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water, add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
To this mixture, add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
The reaction is stirred vigorously at room temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the chiral triazole.
Logical Relationship of Cycloaddition:
Caption: Logical diagram illustrating the [3+2] cycloaddition of chiral this compound.
Conclusion
Chiral this compound holds significant potential as a versatile building block in asymmetric synthesis. The protocols and applications outlined in this document, though conceptual in the absence of direct literature precedent, are grounded in well-established chemical principles. Researchers are encouraged to explore these and other innovative applications of this chiral synthon to advance the fields of organic synthesis, medicinal chemistry, and materials science. The development of synthetic routes utilizing chiral this compound can contribute to the efficient and stereocontrolled synthesis of a wide range of valuable chiral molecules.
References
- 1. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 2. Catalytic enantioselective synthesis of α-chiral azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. recercat.cat [recercat.cat]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Azidobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic azides are versatile functional groups in organic synthesis, serving as precursors to a wide array of nitrogen-containing compounds. Among these, 2-azidobutane is a valuable, readily accessible building block for the synthesis of novel heterocyclic compounds. Its primary application lies in the realm of 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction facilitates the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and drug discovery due to their high chemical stability, aromatic nature, and ability to participate in hydrogen bonding and dipole-dipole interactions.[2]
The 1,2,3-triazole core is a bioisostere for amide bonds, offering improved metabolic stability and influencing molecular conformation.[3] Consequently, the incorporation of this moiety into potential drug candidates has been shown to enhance their pharmacological profiles. These application notes provide detailed protocols and representative data for the synthesis of novel 1,2,3-triazoles using this compound, highlighting the utility of this reagent in the rapid generation of compound libraries for screening and lead optimization in drug development programs.
Applications of this compound in Heterocyclic Synthesis
The primary synthetic application of this compound is the construction of 1,2,3-triazole rings via cycloaddition reactions with alkynes. This method is exceptionally reliable for creating covalent linkages between different molecular fragments.[4]
-
Drug Discovery: The resulting triazoles are prevalent in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[5]
-
Bioconjugation: The bioorthogonality of the azide-alkyne cycloaddition allows for the labeling and modification of biomolecules in complex biological systems.[6]
-
Materials Science: The stable triazole linkage is utilized in the synthesis of polymers and functional materials.[7]
Quantitative Data Summary
While specific quantitative data for reactions involving this compound is not extensively documented in publicly available literature, the following table summarizes representative data for CuAAC reactions with analogous simple alkyl azides, such as 1-azidobutane (B1275071) and octyl azide (B81097). These examples provide an expected range for reaction parameters and yields when using this compound.
| Alkyne Substrate | Azide | Catalyst System | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylacetylene (B144264) | Octyl azide | Cu powder | Neat (Solvent-Free) | 650 rpm, 5 min (Ball Mill) | >95 | [8] |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat (Solvent-Free) | Room Temperature | >99 | [9] |
| Propargyl alcohol | 2-Picolylazide | Cu(OAc)₂ (1 mol%) | Methanol | Room Temperature, 1-2 min | High | [10] |
| Various terminal alkynes | Various organic azides | CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | Room Temperature | 85-95 | [1] |
| Terminal Alkyne | Alkyl Halide (in situ azide formation) | CuI / NaN₃ | DMF | Microwave, 10-30 min | High | [4][7] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-(sec-butyl)-4-phenyl-1H-1,2,3-triazole
This protocol details the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and phenylacetylene using a copper(I) catalyst generated in situ from copper(II) sulfate (B86663) and sodium ascorbate.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and phenylacetylene (1.0 equiv) in a 1:1 mixture of tert-butanol and water (to a final concentration of approximately 0.1 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 equiv).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution.[1] The reaction mixture will typically turn from colorless to a pale yellow/green.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(sec-butyl)-4-phenyl-1H-1,2,3-triazole.
Visualizations
Caption: General workflow for the copper-catalyzed synthesis of 1,2,3-triazoles.
Caption: Synthesis of a 1,2,3-triazole from this compound via CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. interchim.fr [interchim.fr]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azidobutane from 2-Bromobutane
Welcome to the technical support center for the synthesis of 2-azidobutane from 2-bromobutane (B33332). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-bromobutane using sodium azide (B81097)?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] In this single-step, concerted process, the azide ion (N₃⁻) acts as a nucleophile and attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom.[3][4] Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as the leaving group.[5]
Q2: What is the expected stereochemistry of the product if I start with a stereochemically pure 2-bromobutane?
A2: The Sₙ2 reaction mechanism involves a backside attack by the nucleophile, which leads to an inversion of the stereochemical configuration at the reaction center.[1][3] For example, if you start with (S)-2-bromobutane, the product will be (R)-2-azidobutane.[4][6] Similarly, starting with (R)-2-bromobutane will yield (S)-2-azidobutane.
Q3: What are the recommended solvents for this reaction and why?
A3: Polar aprotic solvents are ideal for this Sₙ2 reaction. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are excellent choices.[7] These solvents can dissolve both the sodium azide (the nucleophile) and the 2-bromobutane (the substrate) while not solvating the azide anion as strongly as protic solvents would. This leaves the nucleophile "bare" and more reactive, thus increasing the reaction rate.
Q4: What are the potential side reactions that can lower the yield of this compound?
A4: The main competing reaction is the elimination (E2) reaction, which produces butene isomers (but-1-ene and but-2-ene).[8] This side reaction is favored by higher temperatures and the use of sterically hindered bases. Although the azide ion is a good nucleophile, it has some basicity, which can promote elimination.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (2-bromobutane) and the appearance of the product (this compound).
Q6: What are the critical safety precautions when working with sodium azide?
A6: Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form highly explosive heavy metal azides if it comes into contact with metals like lead or copper.[9] Furthermore, acidifying sodium azide will produce hydrazoic acid (HN₃), which is a toxic and explosive gas.[9] Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid contact with acids and heavy metals.
Troubleshooting Guide
Problem: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no product at all. What are the possible causes and solutions?
A: Several factors could contribute to a low yield. Below is a breakdown of potential causes and how to address them.
| Possible Cause | Explanation & Solution |
| Poor Reagent Quality | Explanation: The 2-bromobutane may have degraded, or the sodium azide may be of low purity or have absorbed moisture. Solution: Ensure the 2-bromobutane is pure and free of elimination byproducts. Use freshly opened, anhydrous sodium azide. It is good practice to dry the sodium azide in a vacuum oven before use. |
| Incorrect Reaction Temperature | Explanation: While heating can increase the rate of the Sₙ2 reaction, excessively high temperatures will favor the competing E2 elimination reaction, reducing the yield of the desired azide.[8] Solution: Maintain the reaction temperature within the optimal range, typically between 50-80°C for this type of substitution. Consider running trial reactions at different temperatures to find the best balance between reaction rate and yield. |
| Inappropriate Solvent | Explanation: The choice of solvent is critical. Using a protic solvent (e.g., water, ethanol) will solvate the azide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the Sₙ2 reaction. Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize the nucleophilicity of the azide ion.[7] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Insufficient Reaction Time | Explanation: The reaction may not have been allowed to proceed to completion. Solution: Monitor the reaction using TLC or GC until the starting material is no longer visible. If the reaction is sluggish, consider increasing the temperature slightly or allowing it to run for a longer period. |
Problem: Significant Formation of Butene Byproducts
Q: I have a significant amount of butene in my product mixture. How can I minimize this side reaction?
A: The formation of butene indicates that the E2 elimination pathway is competing with the desired Sₙ2 substitution.
| Possible Cause | Explanation & Solution |
| High Reaction Temperature | Explanation: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Solution: Lower the reaction temperature. While this may slow down the rate of substitution, it will decrease the rate of elimination to a greater extent, thus improving the ratio of substitution to elimination products. |
| Solvent Effects | Explanation: While polar aprotic solvents are generally preferred, the specific choice can influence the Sₙ2/E2 ratio. Solution: If elimination is a major issue, you may experiment with different polar aprotic solvents. For example, the reaction in DMSO might give a different Sₙ2/E2 ratio compared to DMF under the same conditions. |
Data Presentation
Table 1: Influence of Solvent on Sₙ2 Reaction Rate
| Solvent | Solvent Type | Relative Rate of Sₙ2 Reaction | Rationale |
| Methanol (CH₃OH) | Polar Protic | 1 | Solvates the nucleophile, reducing its reactivity. |
| Water (H₂O) | Polar Protic | 7 | Similar to methanol, reduces nucleophilicity. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 5,000 | Does not strongly solvate the nucleophile. |
| DMF ((CH₃)₂NCHO) | Polar Aprotic | 10,000 | Excellent choice for Sₙ2, dissolves ionic nucleophiles well. |
| DMSO ((CH₃)₂SO) | Polar Aprotic | 13,000 | Highly polar, effectively solvates the cation but not the anion. |
Note: Relative rates are approximate and intended for comparative purposes.
Table 2: General Effect of Temperature on Sₙ2 vs. E2 Competition
| Temperature | Favored Pathway | Expected Major Product |
| Low (e.g., 25-50°C) | Sₙ2 | This compound |
| High (e.g., >80°C) | E2 | Butene Isomers |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
Materials:
-
2-bromobutane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 to 1.5 molar equivalents relative to 2-bromobutane).
-
Add anhydrous DMF to the flask.
-
Begin stirring the mixture and add 2-bromobutane (1.0 molar equivalent) to the flask.
-
Heat the reaction mixture to 60-70°C using an oil bath.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
The product can be further purified by distillation if necessary.
Visualizations
Caption: Sₙ2 reaction mechanism for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing Sₙ2 and E2 reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. chegg.com [chegg.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collegedunia.com [collegedunia.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing side reactions in the synthesis of 2-azidobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-azidobutane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is through a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This typically involves reacting a 2-butyl derivative with a suitable leaving group, such as 2-bromobutane (B33332) or 2-chlorobutane, with an azide (B81097) salt like sodium azide (NaN3). The azide anion (N3-) acts as the nucleophile, displacing the leaving group.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reaction is the elimination (E2) reaction, which competes with the desired SN2 pathway.[4][5] This leads to the formation of alkene byproducts, primarily but-1-ene and but-2-ene. The secondary nature of the carbon atom at the reaction site makes it susceptible to both substitution and elimination.[1]
Q3: How can I minimize the formation of elimination byproducts?
A3: To favor the SN2 reaction and minimize elimination, consider the following:
-
Choice of Base/Nucleophile: The azide ion is a good nucleophile and a relatively weak base, which inherently favors substitution over elimination.
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] These solvents solvate the cation (e.g., Na+) of the azide salt but do not strongly solvate the azide anion, thus enhancing its nucleophilicity.
Q4: Are there significant safety concerns when working with azides?
A4: Yes, there are critical safety precautions to take. Sodium azide is highly toxic.[7] In the presence of acid, it can form hydrazoic acid (HN3), which is both highly toxic and explosive.[8][9] Avoid using metal spatulas or allowing contact with heavy metals, as this can form shock-sensitive and explosive heavy metal azides.[9] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Halogenated solvents like dichloromethane (B109758) should be avoided.[9]
Troubleshooting Guides
Guide 1: Low Yield of this compound and Presence of Alkene Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (e.g., 2-bromobutane) | 1. Insufficient reaction time or temperature. 2. Poor quality of sodium azide. 3. Inappropriate solvent. | 1. Monitor the reaction by TLC or GC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary. 2. Use freshly opened, dry sodium azide. 3. Ensure the use of a dry, polar aprotic solvent like DMF or DMSO. |
| Significant peaks corresponding to but-1-ene and but-2-ene in GC-MS or 1H NMR analysis. | Reaction conditions favor elimination (E2) over substitution (SN2). | 1. Lower the reaction temperature: E2 reactions have a higher activation energy than SN2 reactions and are more sensitive to temperature increases. 2. Use a less hindered base if applicable (though azide is already a good choice). 3. Ensure the absence of strong, bulky bases. |
| Difficulty in separating this compound from the starting material. | Incomplete reaction. | Increase the reaction time or consider a slight, controlled increase in temperature. Use a molar excess of sodium azide to drive the reaction to completion. |
Guide 2: Unexpected Byproducts or Reaction Failure
| Symptom | Possible Cause | Suggested Solution |
| Formation of an alcohol (2-butanol) as a byproduct. | Presence of water in the reaction mixture. The hydroxide (B78521) can act as a competing nucleophile. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Reaction does not proceed or is extremely slow. | 1. Poor leaving group on the substrate. 2. Steric hindrance. | 1. If starting from 2-butanol, ensure it has been effectively converted to a halide (e.g., 2-bromobutane) or a sulfonate ester (e.g., tosylate), which are better leaving groups. 2. While this compound synthesis is generally feasible, excessive substitution on neighboring carbons could hinder the reaction.[10] |
Experimental Protocol: Synthesis of this compound from 2-Bromobutane
This protocol is designed to favor the SN2 pathway and minimize elimination side reactions.
Materials:
-
2-bromobutane
-
Sodium azide (NaN3)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 to 1.5 molar equivalents relative to 2-bromobutane).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reactant Addition: Add 2-bromobutane (1.0 molar equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Data Presentation
| Parameter | Condition to Favor SN2 (Desired) | Condition Favoring E2 (Side Reaction) |
| Temperature | Lower to moderate (e.g., 50-70 °C) | Higher temperatures |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic solvents or less polar solvents |
| Base | Weakly basic nucleophile (Azide) | Strong, bulky bases |
| Substrate | Good leaving group (e.g., Br-, I-, OTs-) | Poor leaving group |
Visualization
Caption: Troubleshooting workflow for minimizing side reactions in the synthesis of this compound.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization and Troubleshooting of CuAAC Reactions for 2-Azidobutane
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a focus on challenging substrates such as 2-azidobutane. This guide is intended for researchers, scientists, and drug development professionals to provide practical advice and solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes the CuAAC reaction with this compound challenging?
A1: this compound is a secondary azide (B81097), which presents significant steric hindrance compared to primary azides. This bulkiness can impede the approach of the azide to the copper-acetylide intermediate, potentially leading to slower reaction rates and lower yields.[1][2]
Q2: What is the fundamental role of the copper catalyst in the CuAAC reaction?
A2: The copper catalyst, specifically in its Cu(I) oxidation state, is crucial for the CuAAC reaction. It activates the terminal alkyne to form a copper-acetylide intermediate, which then readily reacts with the azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole product.[1][3] The uncatalyzed reaction is significantly slower and results in a mixture of regioisomers.[1][4]
Q3: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A3: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][5] Therefore, it is common and often more reliable to generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate (B8700270).[6]
Q4: Why is a ligand necessary for the reaction with this compound?
A4: For sterically hindered substrates like this compound, a ligand is critical. Ligands stabilize the Cu(I) catalyst, prevent its oxidation and disproportionation, increase its solubility, and accelerate the reaction rate.[5][7][8] For challenging substrates, the choice of ligand can be the difference between a successful and a failed reaction.
Q5: Can I run the reaction open to the air?
A5: It is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the reaction.[5][7] Degassing the solvents prior to use is also a crucial step to minimize dissolved oxygen.[7]
Troubleshooting Guide
Problem: Low or No Product Yield
This is a common issue, particularly with sterically hindered azides like this compound. The following troubleshooting workflow and table can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the use of a freshly prepared sodium ascorbate solution.[5] Protect the reaction from oxygen by using degassed solvents and an inert atmosphere.[5][7] Use a stabilizing ligand such as TBTA or THPTA.[7] |
| Reagent Impurity/Degradation | Purify starting materials. Azides, in particular, can be unstable.[5] Confirm the structures and purity of your this compound and alkyne partner via NMR or other analytical techniques. |
| Steric Hindrance | Increase the reaction temperature.[1] Prolong the reaction time. Consider using a less sterically demanding alkyne if possible.[1] Screen a variety of ligands to find one that accelerates the reaction sufficiently to overcome the steric barrier.[2] |
| Suboptimal Solvent | The reaction is sensitive to the solvent.[7] Screen different solvent systems. Common choices include mixtures of water with t-BuOH, DMF, or DMSO.[7] |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the more accessible reagent can drive the reaction to completion. |
Problem: Presence of Side Products
The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to a diyne byproduct.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. CuAAC reactions of sterically hindered azides | Semantic Scholar [semanticscholar.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Safe Handling of 2-Azidobutane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of 2-azidobutane during its synthesis. The following information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound, like other small organic azides, is a potentially explosive and toxic compound. The primary hazards stem from its thermal instability, meaning it can decompose violently when subjected to heat, shock, or friction.[1][2][3][4] The C/N ratio (Carbon to Nitrogen ratio) is a key indicator of stability; with a C/N ratio of 4/3 (≈1.33), this compound falls into a category that requires careful handling and should not be isolated in large quantities.[1][2] Additionally, contact with acids can generate hydrazoic acid, which is highly toxic and explosive.[1][2][5]
Q2: What are the recommended storage conditions for synthesized this compound?
A2: Synthesized this compound should be stored at low temperatures, ideally at -18°C, and in the absence of light.[1] It is crucial to store it in solution, at a concentration not exceeding 1 M, to minimize the risk of explosion.[1] Always store in a designated area for explosive materials, away from incompatible substances such as acids, heavy metals, and halogenated solvents.[2][5]
Q3: Are there any solvents or reagents that should be strictly avoided when working with this compound?
A3: Yes. Halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) must be avoided as they can react with azides to form extremely explosive di- and tri-azidomethane compounds.[2][3] Strong acids should also be avoided as they can lead to the formation of the highly explosive and toxic hydrazoic acid.[1][2][5] Contact with heavy metals can form highly shock-sensitive heavy metal azides.[2][5] Therefore, the use of metal spatulas or equipment with exposed metal parts that can come into contact with the azide (B81097) should be avoided.[1][2]
Troubleshooting Guide
Problem: My reaction mixture is showing an unexpected and rapid temperature increase.
Solution: This could be the onset of a runaway exothermic reaction.
-
Immediate Action: If it is safe to do so, immediately remove the heat source and begin cooling the reaction vessel with an ice bath. Do not attempt to cap or seal a rapidly heating reaction, as this could lead to a dangerous pressure buildup.
-
Evacuation: If the temperature rise is uncontrollable, evacuate the immediate area and alert your lab's safety officer.
-
Quenching (with extreme caution): If the temperature is brought under control, you may consider quenching the reaction. However, this should only be done if you are confident it can be performed safely.
Problem: I am unsure about the thermal stability of my newly synthesized batch of this compound.
Solution: It is crucial to assess the thermal stability of any newly synthesized energetic compound. Differential Scanning Calorimetry (DSC) is a valuable technique for this purpose.[6][7]
-
Action: Perform a DSC analysis on a small, representative sample of your this compound solution. This will help you determine the onset temperature of decomposition, which is critical for defining safe operating temperatures for subsequent steps. A detailed protocol for this is provided in the "Experimental Protocols" section.
Problem: The reaction to form this compound is sluggish or incomplete.
Solution: Several factors could be contributing to a slow or incomplete reaction.
-
Check Reagents: Ensure your starting materials, particularly the 2-bromobutane (B33332) and sodium azide, are pure and dry.
-
Solvent: The choice of solvent is critical. A polar aprotic solvent like DMSO can be effective for this type of nucleophilic substitution.[8]
-
Temperature: While heating can increase the reaction rate, it also increases the risk of decomposition. Ensure you are using a precisely controlled heating method (e.g., a well-calibrated oil bath) and not exceeding the recommended temperature.
-
Stirring: Ensure efficient stirring to promote contact between the reactants.
Summary of Safety and Stability Parameters
| Parameter | Guideline for this compound | Rationale |
| Carbon to Nitrogen (C/N) Ratio | (NCarbon) / NNitrogen ≥ 3 is considered relatively stable. This compound has a C/N ratio of 4/3 ≈ 1.33. | Lower C/N ratios indicate a higher proportion of the energetic azide group, leading to greater instability. Azides with a C/N ratio between 1 and 3 should be handled in small quantities and stored with care.[1][2] |
| Rule of Six | There should be at least six carbon atoms per energetic functional group for a compound to be considered relatively safe. This compound does not meet this criterion. | This rule provides a guideline for diluting the energetic functional group within the molecule to reduce its explosive potential.[1] |
| Storage Temperature | Below room temperature, ideally at -18°C. | Lower temperatures reduce the kinetic energy of the molecules, decreasing the likelihood of decomposition.[1][2] |
| Maximum Concentration | Should not exceed 1 M in solution. | Dilution helps to dissipate heat and prevent the propagation of a decomposition event.[1] |
| Incompatible Materials | Acids, heavy metals, halogenated solvents (e.g., DCM, chloroform), bromine, dimethyl sulfate. | These can react to form highly explosive and/or toxic compounds.[2][3][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromobutane
This protocol is for the small-scale synthesis of this compound. All work must be conducted in a fume hood behind a blast shield.
Materials:
-
2-bromobutane
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Temperature-controlled oil bath
-
Ice-water bath
-
Separatory funnel
-
Diatomaceous earth for filtration
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In the round-bottom flask, dissolve sodium azide in anhydrous DMSO with stirring.
-
Slowly add 2-bromobutane to the stirred solution at room temperature.
-
Heat the reaction mixture to a carefully controlled temperature (e.g., 60-70°C). Do not exceed this temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature using a water bath.
-
Slowly and carefully pour the reaction mixture into a larger beaker containing deionized water to precipitate the product and dissolve the excess sodium azide.
-
Transfer the aqueous mixture to a separatory funnel and extract the this compound with a suitable non-halogenated organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Crucially, do not concentrate the product by rotary evaporation or distillation. [2][3] Use the this compound in solution for subsequent reactions. If the concentration needs to be adjusted, do so by adding more solvent.
Protocol 2: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability of a newly synthesized batch of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Small, representative sample of the this compound solution
Procedure:
-
Carefully place a small, accurately weighed sample of the this compound solution into a hermetically sealed aluminum DSC pan.
-
Place an empty, sealed aluminum pan in the reference position of the DSC.
-
Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that is expected to encompass the decomposition (e.g., from room temperature to 250°C).
-
Run the DSC experiment.
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events.[6][7] A sharp exothermic peak indicates the decomposition of the azide.
-
The onset temperature of this exotherm should be considered the upper limit for safe handling and reaction temperatures.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for thermal instability.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ucd.ie [ucd.ie]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
purification challenges of 2-azidobutane from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-azidobutane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound, like other organic azides, is a potentially energetic material. Key safety precautions include:
-
Thermal Stability: Avoid heating this compound under confinement as this can lead to an explosion.[1] It is crucial to be aware of the thermal stability of the compound and any potential impurities.
-
Handling: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1][3]
-
Scale: It is recommended to handle small quantities whenever possible. For larger quantities, a thorough risk assessment is necessary.[2]
-
Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety protocols. Never dispose of untreated azide (B81097) waste down the drain, as it can form explosive heavy metal azides.[2]
Q2: What are the common impurities in a this compound synthesis?
A2: The synthesis of this compound, typically via nucleophilic substitution of a 2-butyl halide or sulfonate with sodium azide, can lead to several impurities:
-
Unreacted Starting Material: Residual 2-bromobutane (B33332), 2-iodobutane, or a mesylate/tosylate of 2-butanol (B46777).
-
Elimination Byproduct: 2-Butene (B3427860) is a common byproduct, formed through E2 elimination, especially with hindered substrates or stronger bases.[4]
-
Residual Solvent: High-boiling point solvents like DMF or DMSO are often used and can be challenging to remove completely.[5][6]
-
Excess Sodium Azide: Unreacted sodium azide is a solid that needs to be removed or quenched.
Q3: How can I remove the high-boiling point solvent (DMF or DMSO) after the reaction?
A3: Removing DMF or DMSO can be achieved through an extractive workup. Dilute the reaction mixture with a large volume of water and extract the this compound with a less polar organic solvent like diethyl ether or ethyl acetate. Multiple extractions will be necessary. Washing the combined organic layers with brine (saturated NaCl solution) can help to further remove residual DMF or DMSO.[5][7][8] For small amounts of residual solvent, high-vacuum distillation or lyophilization may be effective.[6]
Troubleshooting Guides
Issue 1: My final product is contaminated with unreacted starting material.
Q: How can I remove unreacted 2-bromobutane or 2-butanol derivatives from my this compound?
A:
-
Fractional Distillation: If there is a sufficient boiling point difference between this compound and the starting material, fractional distillation can be an effective purification method.[9]
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating this compound from less polar starting materials like 2-bromobutane and more polar starting materials like 2-butanol.[10]
Issue 2: I suspect my product contains 2-butene.
Q: How can I confirm the presence of 2-butene and how do I remove it?
A:
-
Confirmation: The presence of the volatile 2-butene (boiling point: cis-isomer ~4 °C, trans-isomer ~1 °C) can be confirmed by GC-MS analysis of the crude product.[4][9]
-
Removal: Due to its low boiling point, 2-butene can often be removed by carefully evaporating the solvent under reduced pressure before further purification steps. Gentle heating during this process should be avoided due to the thermal sensitivity of this compound.
Issue 3: I have residual sodium azide in my product.
Q: How do I safely remove or quench excess sodium azide from the reaction mixture?
A: Excess sodium azide should be quenched before aqueous workup. A common and effective method is the addition of an aqueous solution of sodium nitrite (B80452), followed by the slow, dropwise addition of a dilute acid (e.g., 2M sulfuric acid). This process generates nitrous acid, which decomposes the azide into nitrogen gas and other byproducts. This procedure must be performed in a fume hood due to the evolution of toxic gases.[2][11][12]
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 99.13[13] | ~115-116[14] |
| 2-Bromobutane | 137.02 | 91-92 |
| 2-Butanol | 74.12[10] | 98-100[1][10] |
| cis-2-Butene | 56.11[9] | ~4[4][9] |
| trans-2-Butene | 56.11[9] | ~1[4][9] |
| Dimethylformamide (DMF) | 73.09 | 153 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 189 |
Experimental Protocols
Protocol 1: Quenching of Excess Sodium Azide
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 20% aqueous solution of sodium nitrite (1.5 g of sodium nitrite per gram of sodium azide to be quenched).[11]
-
While stirring vigorously, add 2M sulfuric acid dropwise. Gas evolution (N₂) will be observed. Continue adding acid until the gas evolution ceases and the solution is acidic (test with pH paper).[12]
-
To confirm the complete destruction of azide, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrous acid, signifying that the quenching is complete.[11]
Protocol 2: General Aqueous Workup for Reactions in DMF or DMSO
-
After quenching any excess sodium azide, dilute the reaction mixture with 5-10 volumes of deionized water.[5][7]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers.
-
Wash the combined organic layers with water (at least three times) to remove the majority of the DMF or DMSO.
-
Follow with a wash with a 5% LiCl aqueous solution and then a final wash with brine to further aid in the removal of the high-boiling point solvent.[7]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure good separation.
-
Carefully heat the crude this compound under atmospheric or reduced pressure. Caution: Do not heat the distillation pot to dryness to avoid the concentration of potentially explosive residues.
-
Collect the fractions that distill at the boiling point of this compound (~115-116 °C at atmospheric pressure), monitoring the temperature at the still head closely.
Protocol 4: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). For alkyl azides, a common starting point is a mixture of hexane (B92381) and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.[15]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
Caption: Relationship between impurities and purification methods.
References
- 1. 2-Butanol - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. 2-Butene - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. 2-Butene [drugfuture.com]
- 10. 2-Butanol [chemeurope.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. This compound | C4H9N3 | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Azidobutane | 7332-00-5 | Benchchem [benchchem.com]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Troubleshooting 2-Azidobutane Click Chemistry Reactions
Welcome to the technical support center for troubleshooting low efficiency in 2-azidobutane click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions involving the sterically hindered secondary azide (B81097), this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: I am seeing very low to no yield in my CuAAC reaction with this compound. What are the primary causes and how can I improve the efficiency?
A1: Low yields with this compound are commonly attributed to steric hindrance. The secondary nature of the azide group in this compound impedes the approach of the alkyne and the copper catalyst, leading to slower reaction rates and lower yields compared to primary azides.[1]
Troubleshooting Steps:
-
Optimize Catalyst System:
-
Use a More Effective Catalyst: For sterically hindered substrates, specialized catalyst systems can be more effective. Consider using a copper(I) source with an N-heterocyclic carbene (NHC) ligand, such as [CuCl(TPh)], which has been shown to be particularly effective for reactions involving hindered azides and alkynes.
-
Increase Catalyst Loading: For sterically demanding reactions, increasing the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%) can improve the reaction rate.
-
Ensure Catalyst Activity: The active catalyst is Cu(I), which is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. If using a Cu(II) salt with a reducing agent like sodium ascorbate, use a freshly prepared solution of the reducing agent.
-
-
Adjust Reaction Conditions:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[2] However, be mindful that higher temperatures can also promote side reactions.
-
Increase Reaction Time: Due to the slower kinetics of sterically hindered substrates, extending the reaction time (e.g., to 24-48 hours) may be necessary to achieve a reasonable yield.
-
Optimize Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMSO or DMF can be effective. For less soluble reactants, a mixture of solvents such as t-BuOH/water is common.
-
-
Consider Ligand Effects:
-
Use a Stabilizing Ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst, preventing oxidation and potentially improving yields. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.
-
Q2: I am observing significant amounts of starting material even after prolonged reaction times. Could there be an issue with my reagents?
A2: Yes, reagent quality is critical.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the purity of your this compound and alkyne starting materials. Impurities can inhibit the catalyst.
-
Check for Degradation: Azides can be unstable. Store this compound properly, typically at low temperatures and protected from light.
-
Fresh Reducing Agent: If using a Cu(II) source, always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
Issue 2: Side Reactions and Impurities
Q3: My reaction mixture shows multiple spots on TLC, and I am having difficulty purifying the desired triazole product. What are the likely side reactions?
A3: Several side reactions can occur in CuAAC, leading to a complex reaction mixture.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that produces a diyne byproduct. It is promoted by the presence of oxygen and Cu(II).
-
Solution: Rigorously deoxygenate your solvents and reaction mixture and run the reaction under an inert atmosphere. Using a stabilizing ligand and ensuring a sufficient concentration of the reducing agent can also minimize this side reaction.
-
-
Azide Reduction: The reducing agent (e.g., sodium ascorbate) can sometimes reduce the azide to the corresponding amine (2-aminobutane).
-
Solution: Use the minimum effective concentration of the reducing agent. Alternatively, use a direct Cu(I) source like CuI or CuBr to eliminate the need for a reducing agent.
-
-
Formation of 5-iodotriazoles: If using CuI as the catalyst, the formation of 5-iodotriazoles can occur.[3]
-
Solution: The choice of ligand can strongly influence this side reaction. Using ligands like TBTA can favor the formation of the desired 1,4-disubstituted triazole.[3]
-
Issue 3: Considering Alternatives to CuAAC
Q4: Given the challenges with this compound in CuAAC, are there alternative click chemistry methods I should consider?
A4: Yes, for sterically hindered azides, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.
-
SPAAC Overview: SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DIBO, DBCO, BCN) which reacts with an azide without the need for a catalyst. The release of ring strain is the driving force for this reaction.
-
Advantages for Hindered Systems: Since SPAAC does not involve a bulky copper catalyst complex, it can be less sensitive to steric hindrance around the azide.
-
Considerations: SPAAC reactions are typically slower than CuAAC reactions. The choice of cyclooctyne is critical, as more strained cyclooctynes will react faster. However, SPAAC is not regioselective and will produce a mixture of regioisomers.
Data Presentation
Table 1: Comparative Yields of Primary vs. Secondary Azides in CuAAC
Note: Direct comparative studies of this compound with a primary azide under identical conditions are limited in the literature. The following table provides a general comparison based on available data for representative primary and secondary azides to illustrate the trend of lower reactivity for more sterically hindered substrates.
| Azide Type | Azide Example | Alkyne Example | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 25 | 0.08 | >99 |
| Primary | Benzyl Azide | Phenylacetylene | CuI (1 mol%) | Cyrene™ | 30 | 4 | ~95 |
| Secondary | Cyclohexyl Azide | Phenylacetylene | CuSO₄/Na-Asc | t-BuOH/H₂O | 25 | 12 | ~70-80 |
| Secondary | (Various cyclic) | Phenylacetylene | Cu(I) with PYBOX ligand | PhCF₃ | 25 | 48 | up to 97 |
Table 2: Comparison of CuAAC and SPAAC for Sterically Hindered Azides
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires Cu(I) catalyst. | Catalyst-free. |
| Steric Hindrance | Highly sensitive; secondary azides like this compound show significantly lower reaction rates and yields compared to primary azides. | Less sensitive to steric hindrance around the azide, making it a good alternative for substrates like this compound. |
| Reaction Rate | Generally faster than SPAAC, with rates highly dependent on the catalyst, ligand, and substrates. | Slower than CuAAC; rates depend on the strain of the cyclooctyne. |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
| Biocompatibility | Limited in vivo due to the cytotoxicity of copper. | Excellent biocompatibility, widely used in living systems. |
Experimental Protocols
Protocol 1: Optimized CuAAC for this compound with a Terminal Alkyne
This protocol is adapted for a sterically hindered secondary azide and incorporates strategies to improve reaction efficiency.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI) or a catalyst system effective for hindered substrates (e.g., [CuCl(TPh)])
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-coordinating base
-
Anhydrous, deoxygenated solvent (e.g., DMSO or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 equiv.).
-
Add Azide: Add this compound (1.2 equiv.) to the flask.
-
Add Solvent: Add the anhydrous, deoxygenated solvent to dissolve the reactants.
-
Add Base: Add DIPEA (2.0 equiv.).
-
Add Catalyst: Add the Cu(I) catalyst (e.g., CuI, 5-10 mol%).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require 24-48 hours for completion.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low CuAAC reaction efficiency with this compound.
Caption: Comparison of CuAAC and SPAAC for sterically hindered this compound.
References
Technical Support Center: 2-Azidobutane in Bioconjugation and Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-azidobutane in chemical reactions. Particular focus is given to the impact of its steric hindrance on reaction rates and yields, with detailed troubleshooting guides, FAQs, and experimental protocols to ensure successful outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound, a secondary azide (B81097), where steric hindrance can play a significant role.
Issue 1: Slow or Incomplete Reaction
-
Q: My reaction with this compound is significantly slower compared to when I use a primary azide like 1-azidobutane. Is this expected?
A: Yes, this is an expected outcome. This compound is a secondary azide, meaning the azide group is attached to a secondary carbon. The presence of two alkyl groups (a methyl and an ethyl group) adjacent to the azide functionality creates steric hindrance. This bulkiness can impede the approach of the other reactant (e.g., an alkyne or a phosphine) to the azide, slowing down the reaction rate compared to less hindered primary azides.
-
Q: I am observing very low yields in my Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with this compound and a bulky cyclooctyne (B158145). What can I do to improve the yield?
A: The combination of a sterically hindered secondary azide and a bulky cyclooctyne can lead to very slow reaction kinetics.[1] To improve the yield, consider the following:
-
Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 24-48 hours or longer), monitoring the progress by a suitable analytical technique like LC-MS.
-
Increase Reactant Concentration: As the reaction is bimolecular, increasing the concentration of one or both reactants can help to increase the reaction rate.
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 37°C or 50°C) can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the thermal stability of your other reactants.
-
Choose a More Reactive Cyclooctyne: If possible, switch to a more strained and therefore more reactive cyclooctyne.
-
-
Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound is not going to completion. What are the potential causes and solutions?
A: Several factors could be at play:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) by dissolved oxygen. Ensure your solvents are degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Insufficient Ligand: A stabilizing ligand for the copper catalyst, such as TBTA or THPTA, is crucial to protect the Cu(I) from oxidation and improve its catalytic activity. Ensure you are using an adequate concentration of the ligand.[2]
-
Steric Hindrance: While generally less sensitive to steric hindrance than SPAAC, CuAAC with a secondary azide can still be sluggish.[3] Increasing the reaction time and temperature may be beneficial.
-
Reagent Purity: Ensure the purity of your this compound and alkyne. Impurities can interfere with the catalyst.
-
Issue 2: Side Reactions
-
Q: In my CuAAC reaction, I'm observing a byproduct with a mass corresponding to the amine of this compound. What is happening?
A: The reduction of the azide to an amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent (like sodium ascorbate) used to generate Cu(I) from a Cu(II) salt.[2] To minimize this, use the minimum effective concentration of the reducing agent or consider using a Cu(I) source directly (e.g., CuI or CuBr).[2]
-
Q: I am performing a Staudinger ligation with this compound and I'm getting a significant amount of the corresponding amine instead of the desired amide. How can I favor the ligation product?
A: The Staudinger reaction can lead to two products: the amine via hydrolysis of the intermediate aza-ylide (Staudinger reduction) or the amide via intramolecular rearrangement (Staudinger ligation). To favor the ligation product, ensure your phosphine (B1218219) reagent is designed for ligation (containing an ortho-ester or thioester group) and that the reaction conditions are optimized to promote the intramolecular cyclization over hydrolysis.[4] Performing the reaction in less polar, aprotic solvents can sometimes disfavor the hydrolysis pathway.
Data Presentation
The following tables provide estimated quantitative data on the effect of steric hindrance on reaction rates, comparing this compound (a secondary azide) with a primary (1-azidobutane) and a tertiary (2-azido-2-methylpropane) azide. These values are illustrative and based on general trends in reactivity. Actual reaction rates will depend on the specific reactants and conditions.
Table 1: Estimated Second-Order Rate Constants (k) for Azide-Alkyne Cycloaddition Reactions
| Azide | Reaction Type | Alkyne Partner | Estimated Rate Constant (M⁻¹s⁻¹) |
| 1-Azidobutane (Primary) | CuAAC | Phenylacetylene | ~10 - 50 |
| This compound (Secondary) | CuAAC | Phenylacetylene | ~1 - 10 |
| 2-Azido-2-methylpropane (Tertiary) | CuAAC | Phenylacetylene | ~0.1 - 1 |
| 1-Azidobutane (Primary) | SPAAC | DBCO | ~0.3 - 1.0 |
| This compound (Secondary) | SPAAC | DBCO | ~0.05 - 0.3 |
| 2-Azido-2-methylpropane (Tertiary) | SPAAC | DBCO | < 0.01 |
Table 2: Estimated Reaction Times and Yields for Staudinger Ligation
| Azide | Phosphine Reagent | Estimated Reaction Time | Estimated Yield |
| 1-Azidobutane (Primary) | Traceless Staudinger Ligation Reagent | 2 - 4 hours | > 90% |
| This compound (Secondary) | Traceless Staudinger Ligation Reagent | 6 - 12 hours | 70 - 85% |
| 2-Azido-2-methylpropane (Tertiary) | Traceless Staudinger Ligation Reagent | 24 - 48 hours | < 50% |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These are general protocols and may require optimization for specific substrates.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
-
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve the this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ (0.05 - 0.1 equivalents) with the ligand (e.g., THPTA, 0.25 - 0.5 equivalents) in water.
-
Add the copper-ligand solution to the reaction mixture.
-
Prepare a fresh solution of sodium ascorbate (0.5 - 1 equivalent) in water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 37°C) and monitor its progress using TLC or LC-MS.
-
Upon completion, the product can be isolated by standard workup and purification procedures (e.g., extraction and column chromatography).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
-
Materials:
-
This compound
-
Strained cyclooctyne (e.g., DBCO, BCN)
-
Solvent (e.g., acetonitrile, DMSO, or aqueous buffer)
-
-
Procedure:
-
Dissolve the this compound (1 equivalent) and the strained cyclooctyne (1-1.2 equivalents) in the chosen solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 37°C).
-
Monitor the reaction progress by TLC, LC-MS, or NMR. Due to the slower kinetics, the reaction may require an extended period (24-48 hours).
-
Once the reaction is complete, the solvent can be removed under reduced pressure, and the product purified by column chromatography.
-
Protocol 3: Traceless Staudinger Ligation with this compound
-
Materials:
-
This compound
-
Phosphinothioester reagent (e.g., (diphenylphosphino)methanethiol (B106550) derivative)
-
Anhydrous, aprotic solvent (e.g., THF, dichloromethane)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound (1 equivalent) in the anhydrous solvent.
-
In a separate vial, dissolve the phosphinothioester reagent (1-1.1 equivalents) in the same solvent.
-
Add the phosphinothioester solution to the this compound solution.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.
-
Visualizations
The following diagrams illustrate key concepts related to the steric hindrance of this compound.
Caption: Comparison of steric hindrance between a primary and a secondary azide.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
stability of 2-azidobutane in different buffer systems for bioconjugation
Welcome to the technical support center for researchers utilizing 2-azidobutane in bioconjugation. This resource is designed to provide clear, actionable solutions and answers to frequently asked questions (FAQs) regarding the stability and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and compatibility of this compound.
Q1: What are the general stability considerations for this compound?
A1: The stability of any organic azide (B81097) is a critical safety and experimental consideration. For this compound (C₄H₉N₃), we can make an initial assessment based on established chemical safety principles:
-
Carbon-to-Nitrogen Ratio (C/N): A key guideline for azide stability is the ratio of carbon atoms to nitrogen atoms. A higher C/N ratio generally indicates greater stability.[1] For this compound, the C/N ratio is 4:3, which is greater than 1. Azides with a C/N ratio between 1 and 3 can typically be synthesized and handled, but should be treated with care, stored at low temperatures (-18°C), kept in dilute solutions (<1 M), and protected from light.[1][2]
-
The "Rule of Six": This rule suggests that a compound is relatively safe to handle when there are at least six carbon atoms for each energetic functional group, such as an azide.[1][2] this compound, with only four carbon atoms, does not meet this criterion, which underscores the need for careful handling despite its C/N ratio being acceptable.
Q2: How does pH affect the stability of this compound in aqueous buffers?
A2: The azide functional group is generally stable across a broad pH range, which makes it suitable for many bioconjugation reactions. The widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for example, is effective in a pH range of 4 to 12.[1][3] However, extreme pH conditions, particularly strong acidity, must be avoided. In the presence of strong acids, the azide can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][2] Therefore, while experiments in moderately acidic to strongly basic conditions are generally feasible, working with strong acids is hazardous.
Q3: Which buffer systems and components are compatible with this compound bioconjugation reactions?
A3: The choice of buffer is critical and depends on the type of click chemistry being performed. Some buffer components can inhibit the reaction or represent a competing substrate.
| Buffer Component | Compatibility with CuAAC | Compatibility with SPAAC | Rationale & Notes |
| Phosphate (PBS) | Recommended | Recommended | A non-coordinating buffer that is compatible with most bioconjugation reactions.[4] |
| HEPES | Recommended | Recommended | A common non-coordinating buffer suitable for maintaining physiological pH.[4] |
| MOPS | Recommended | Recommended | Another example of a non-coordinating buffer suitable for CuAAC.[4] |
| Tris | Not Recommended | Recommended | Tris is a chelating agent that can bind to the copper catalyst and inhibit the CuAAC reaction.[4] |
| Sodium Azide (NaN₃) | Use with Caution | Not Recommended | Sodium azide is often used as a preservative but will act as a competitive substrate for the cyclooctyne (B158145) reagent in SPAAC, reducing conjugation efficiency.[5][6] |
| Thiols (e.g., DTT, BME) | Not Recommended | Use with Caution | Thiols can reduce the azide group and may interfere with maleimide-based functionalization if used.[1] Their compatibility should always be evaluated. |
Troubleshooting Guides
This section provides solutions for specific issues you may encounter during your bioconjugation experiments.
Problem: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a low or no product yield.
Answer: Low yields in CuAAC reactions are common and can usually be traced to a few key factors. Use the following guide to troubleshoot your experiment.
-
Is your copper catalyst active? The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) by oxygen in your solutions.[4][7]
-
Solution: Ensure all buffers and reagent solutions are thoroughly degassed. Always include a reducing agent, such as sodium ascorbate, in your reaction mixture to regenerate Cu(I).[4]
-
-
Are you using an appropriate buffer? As noted in the table above, buffers containing chelating agents like Tris will inhibit the reaction.[4]
-
Solution: Switch to a non-coordinating buffer such as PBS or HEPES.
-
-
Is a stabilizing ligand present? Ligands are critical for protecting the Cu(I) catalyst from oxidation and accelerating the reaction.[4]
-
Solution: Add a copper-stabilizing ligand like THPTA or TBTA to your reaction.
-
-
Are your reagents of high quality? The azide or alkyne starting materials may have degraded.
-
Is steric hindrance an issue? Bulky groups near the azide or alkyne can prevent the molecules from reacting efficiently.[7]
-
Solution: Consider increasing the reaction time or temperature. If designing a custom linker, incorporate a longer spacer (e.g., PEG) to reduce steric hindrance.
-
Problem: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is very slow or incomplete.
Answer: SPAAC is a powerful copper-free method, but its rate can be influenced by several factors.
-
Are there competing azides in your buffer? The most common culprit for reduced SPAAC efficiency is the presence of sodium azide (NaN₃) as a preservative in commercial buffers or antibody solutions.[5][6]
-
Solution: Ensure all buffers are freshly prepared and free from sodium azide. If using a commercial biomolecule solution, remove any sodium azide by dialysis or buffer exchange before starting the reaction.
-
-
Is steric hindrance a factor? As with CuAAC, bulky molecular structures near the reactive groups can significantly slow the reaction.[5]
-
Solution: Incorporate a PEG spacer between the cyclooctyne and the biomolecule to improve accessibility.
-
-
Is your cyclooctyne reagent stable? Some strained alkynes can be unstable over long periods or under certain conditions.
-
Solution: Use fresh cyclooctyne reagent and follow the supplier's storage and handling recommendations.
-
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: General Procedure for Assessing the Stability of this compound in a Buffer System
This protocol allows you to determine the stability of your this compound-modified biomolecule in a specific buffer by quantifying the loss of the azide group over time. The quantification is achieved via a rapid SPAAC reaction with an excess of a fluorescent cyclooctyne reagent.
Materials:
-
Your this compound-functionalized molecule (Azide-Molecule).
-
Buffer of interest (e.g., custom formulation, pH 8.5).
-
Fluorescent, water-soluble cyclooctyne (e.g., DBCO-(PEG)4-Fluorophore).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Analytical instrument (e.g., plate reader, HPLC with fluorescence detector, or UV-Vis spectrophotometer).
Methodology:
-
Sample Preparation: Prepare a stock solution of your Azide-Molecule in the buffer of interest at a known concentration (e.g., 100 µM).
-
Incubation: Incubate the solution at a relevant temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the Azide-Molecule solution.
-
Quenching/Reaction: Immediately dilute the aliquot into a reaction mixture containing a significant molar excess (e.g., 10-fold) of the fluorescent cyclooctyne reagent in a compatible reaction buffer like PBS, pH 7.4. Allow the SPAAC reaction to proceed to completion (typically 1-2 hours at room temperature).
-
Quantification: Analyze the reaction mixture. The amount of unreacted fluorescent cyclooctyne can be quantified. A decrease in the amount of cyclooctyne consumed at later time points corresponds to the degradation of the azide on your molecule.
-
Method A (UV-Vis): Track the disappearance of the characteristic DBCO absorbance peak around 308 nm.[8]
-
Method B (HPLC/LC-MS): Separate the unreacted cyclooctyne from the conjugated product and quantify its peak area.
-
-
Data Analysis: Plot the percentage of remaining active azide versus time to determine the stability profile and half-life of your molecule in the tested buffer.
References
Technical Support Center: Preservation of the Azide Group During Chemical Reductions
Welcome to the Technical Support Center for azide (B81097) chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for a common challenge in organic synthesis: the chemoselective reduction of a specific functional group while preserving a valuable azide moiety, using 2-azidobutane derivatives as a model.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with molecules containing an azide group during a reduction step?
A1: The azide group itself is susceptible to reduction by many common reducing agents. The primary challenge is achieving chemoselectivity—selectively reducing a target functional group (e.g., a ketone, nitro group, or alkene) without simultaneously reducing the azide to a primary amine. This requires careful selection of reagents and reaction conditions.
Q2: Which common laboratory reagents are known to reduce azides?
A2: A wide range of reagents can reduce azides to amines. Potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective at this transformation.[1][2][3] Catalytic hydrogenation using standard catalysts such as Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) with hydrogen gas is also a very common and efficient method for azide reduction.[3][4][5] Additionally, the Staudinger reaction, using phosphines like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, is a mild and high-yielding method specifically for this purpose.[4][6][7][8]
Q3: Under what conditions is the azide group generally stable?
A3: The azide group is robust under many non-reductive conditions. For instance, in solid-phase peptide synthesis, it is stable to the basic conditions of Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage with trifluoroacetic acid (TFA).[9] However, certain additives in the cleavage cocktail, particularly thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT), can cause undesired reduction.[9][10]
Q4: Can I use Sodium Borohydride (B1222165) (NaBH₄) to reduce a ketone or aldehyde without affecting an azide?
A4: Generally, yes. Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄ and typically does not reduce isolated azide groups under standard conditions (e.g., in alcoholic solvents at room temperature).[11][12] This allows for the selective reduction of aldehydes and ketones. However, the addition of transition metal salts like Cobalt(II) chloride (CoCl₂) or Nickel(II) chloride (NiCl₂) to NaBH₄ creates highly active boride species that will readily reduce azides.[13][14][15][16] Therefore, it is crucial to use NaBH₄ alone for this selective transformation.
Q5: Is catalytic hydrogenation ever a viable option for selective reductions in the presence of an azide?
A5: While standard catalytic hydrogenation (e.g., H₂ with 10% Pd/C) is highly efficient at reducing azides, modifications can achieve selectivity.[5] Using a "poisoned" or modified catalyst can deactivate it towards azide reduction while still allowing it to reduce other functional groups. For example, using diphenylsulfide as a catalyst poison with Pd/C can allow for the selective hydrogenation of alkenes and alkynes.[17] Similarly, specific catalysts like a palladium-fibroin complex have shown chemoselectivity.[17]
Troubleshooting Guide: Unwanted Azide Reduction
This section addresses the common problem of observing the conversion of your azide to an amine during a reaction intended to reduce a different functional group.
Problem: My azide is being reduced during a catalytic hydrogenation reaction (e.g., reducing a C=C double bond or a nitro group).
-
Root Cause: Standard hydrogenation catalysts like Pd/C, PtO₂, and Raney Nickel are highly effective for azide reduction. The azide may be more reactive to hydrogenation than your target functional group.[5]
-
Solutions:
-
Use a Poisoned Catalyst: Introduce a catalyst poison that selectively inhibits azide reduction. A Pd/C-catalyzed hydrogenation using diphenylsulfide as a poison can selectively reduce alkenes and alkynes without affecting the azide.[17]
-
Select a Different Reduction Method: For nitro group reductions, consider chemical reduction methods that are known to be highly chemoselective. For example, reduction using Indium metal in the presence of HCl is rapid and highly selective for the nitro group.[13][18][19][20][21]
-
Visible Light Photocatalysis: A recently developed method using Ru(II) photocatalysis with visible light is highly chemoselective for azide reduction and is compatible with a wide array of other functional groups, including disulfides, which are often sensitive.[22] While this method reduces the azide, its high selectivity could be leveraged in a protection/deprotection strategy.
-
Problem: My azide is being reduced when using a hydride-based reducing agent (e.g., for a ketone or ester).
-
Root Cause: You are using a reducing agent that is too powerful or has been inadvertently activated.
-
LiAlH₄: This reagent is extremely reactive and will reduce most functional groups, including azides, esters, and ketones, without selectivity.[2][23]
-
NaBH₄ with Additives: You are using NaBH₄ in the presence of transition metal salts (e.g., CuCl₂, CoCl₂, NiCl₂). These additives form metal borides that are potent hydrogenation catalysts and will reduce the azide.[14][15]
-
-
Solutions:
-
Switch to a Milder Reagent: For reducing a ketone or aldehyde, use NaBH₄ without any metal salt additives in a standard solvent like methanol (B129727) or ethanol (B145695).[11]
-
For Ester Reduction: Selectively reducing an ester in the presence of an azide is very challenging with hydride reagents. An alternative strategy is often required. Consider protecting the alcohol that would result from the reduction, or design the synthesis so that the azide is introduced after the ester reduction step.
-
Problem: My azide-containing peptide is being reduced during solid-phase synthesis workup.
-
Root Cause: The use of certain scavengers in the final TFA cleavage cocktail is the most common cause. Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents in an acidic environment.[9][10]
-
Solutions:
-
Change the Scavenger: Replace EDT with a scavenger that is compatible with azides. Triisopropylsilane (TIS) is a non-thiol scavenger that is considered safe for azides.[9] If a thiol is required, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT.[10]
-
Use a Minimal Cocktail: A common azide-safe cleavage cocktail is a mixture of TFA, TIS, and water.[9]
-
Data Presentation: Reagent Selectivity
The following table summarizes the compatibility of common reducing agents with the azide group when targeting other functionalities.
| Target Functional Group | Reagent System | Solvent(s) | Temp. (°C) | Azide Compatible? | Selectivity Notes | Yield (%) | Ref. |
| Nitro Group | H₂, 10% Pd/C | Ethanol | RT | Yes | Highly selective for nitro group over azide. | ~95 | [18] |
| Nitro Group | Indium, HCl | THF/H₂O | RT | Yes | Excellent selectivity, even with vinyl groups present. | >90 | [18][20] |
| Ketone/Aldehyde | NaBH₄ | Methanol/Ethanol | 0 - RT | Yes | Highly selective. Avoid transition metal additives. | >90 | [11] |
| Alkene/Alkyne | H₂, Pd/C, Diphenylsulfide | Various | RT | Yes | Catalyst poison prevents azide reduction. | Good | [17] |
| Azide Group | LiAlH₄ | THF/Ether | 0 - RT | No | Reduces azides, esters, ketones, etc. | High | [1][2] |
| Azide Group | H₂, 10% Pd/C (standard) | Methanol/Ethanol | RT | No | Standard conditions readily reduce azides. | >90 | [1] |
| Azide Group | PPh₃, H₂O | THF/H₂O | RT - Reflux | No (Reduces Azide) | Staudinger reaction is highly selective for the azide. | 80-95 | [1] |
Experimental Protocols
Protocol 1: Selective Reduction of a Nitro Group with H₂/Pd-C
This protocol describes the selective reduction of an aromatic nitro group in a molecule also containing an azide, based on the synthesis of 3-azidoaniline.[18]
-
Materials:
-
1-azido-3-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the azide-nitro compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the flask, and purge the system with an inert gas (N₂ or Ar) to remove all oxygen.
-
Introduce hydrogen gas into the flask (e.g., by inflating a balloon attached to the flask) and stir the suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete in 2-4 hours.
-
Once complete, purge the flask again with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.
-
Protocol 2: Selective Reduction of a Ketone with NaBH₄
This protocol provides a general procedure for the selective reduction of a ketone (e.g., 4-azidobutan-2-one) to a secondary alcohol without affecting the azide group.
-
Materials:
-
Azide-ketone starting material
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
-
Procedure:
-
Dissolve the azide-ketone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
While stirring, add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) to the solution in small portions.
-
Continue stirring the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol product.
-
Visualizations
Diagram 1: Reagent Selectivity Flowchart
Caption: Reagent selection guide for chemoselective reductions.
Diagram 2: Troubleshooting Workflow for Unwanted Azide Reduction
Caption: A logical workflow for troubleshooting undesired azide reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amine synthesis by azide reduction [organic-chemistry.org]
- 14. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 17. Hydrogen [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing CuAAC Reactions with 2-Azidobutane
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes when working with sterically hindered secondary azides, such as 2-azidobutane. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with this compound showing low or no yield?
A1: Low yields with sterically hindered azides like this compound are a common issue. Several factors can contribute to this:
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[1][2][3]
-
Steric Hindrance: The bulky nature of the secondary azide (B81097) can slow down the reaction rate.[2]
-
Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, ligand, and reducing agent are critical for an efficient reaction.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the Cu(I) catalyst and accelerating the reaction.[1] An unsuitable ligand may not provide the necessary catalytic enhancement for a hindered substrate.
Q2: What is the optimal catalyst loading for a reaction with this compound?
A2: For many CuAAC reactions, a final copper concentration of 50 µM to 250 µM is effective.[4] A concentration of 100 µM typically results in a fast reaction.[5] It is generally not necessary to exceed 100 µM to achieve high rates for straightforward conjugations.[5] However, for a sterically hindered substrate like this compound, you may need to optimize the concentration within this range or slightly higher.
Q3: Which copper source should I use, Cu(I) or Cu(II)?
A3: While Cu(I) is the active catalytic species, it is prone to oxidation.[2] Therefore, it is common practice to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and generate the active Cu(I) species in situ using a reducing agent like sodium ascorbate (B8700270).[4][6]
Q4: How important is the ligand, and which one should I choose for this compound?
A4: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and increasing the reaction rate.[5][7] For reactions in aqueous or partially aqueous media, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common and effective choice.[5] For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is often used. Given the potential for slower kinetics with this compound, using an accelerating ligand is highly recommended.
Q5: What is the recommended ligand-to-copper ratio?
A5: A ligand-to-copper ratio of 5:1 is frequently recommended, especially in bioconjugation, to protect sensitive molecules from oxidative damage caused by reactive oxygen species.[4][5] This excess of ligand helps to stabilize the Cu(I) catalyst.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during CuAAC reactions with this compound.
| Problem | Probable Cause | Recommended Solution |
| Low or No Product Yield | Catalyst (Cu(I)) Oxidation: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by atmospheric oxygen.[1][2] | Ensure all aqueous buffers are degassed before use.[1] Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[1] Use a fresh solution of sodium ascorbate as a reducing agent.[3] |
| Steric Hindrance: The secondary nature of this compound slows the reaction rate compared to primary azides.[2] | Increase the reaction time or consider a moderate increase in temperature (e.g., to 37°C), provided your substrates are stable.[2] Optimize the catalyst and ligand concentrations; a higher catalyst load may be beneficial. | |
| Inhibitory Buffer Components: Buffers containing chelating agents like Tris can inhibit the copper catalyst.[1] | Use non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS.[1] | |
| Poor Ligand Choice or Concentration: The ligand is not effectively stabilizing the catalyst for the hindered substrate.[1] | Use an appropriate accelerating ligand like THPTA (for aqueous media) or TBTA. Ensure an optimal ligand-to-copper ratio, with a 5:1 ratio being a good starting point.[5] | |
| Formation of Precipitate | Insoluble Copper Species: Premature reduction of Cu(II) before ligand complexation can lead to the formation of insoluble copper oxides. | Follow the correct order of addition: premix the CuSO₄ and ligand before adding them to the azide/alkyne mixture, and add the sodium ascorbate last to initiate the reaction.[5] |
| Alkyne Homocoupling (Glaser Coupling): This side reaction can occur in the presence of oxygen and consumes the alkyne starting material.[1] | Ensure the reaction is adequately protected from oxygen by using degassed solvents or an inert atmosphere.[1] | |
| Reaction Fails to Reach Completion | Insufficient Reducing Agent: The sodium ascorbate has been consumed before the reaction is complete. | Use a sufficient excess of sodium ascorbate (e.g., 5-10 mM final concentration).[5] Ensure the sodium ascorbate solution is freshly prepared.[3] |
| Low Reactant Concentration: The reaction rate is too slow at very low concentrations of either the azide or alkyne.[3] | If possible, increase the concentration of the limiting reagent. |
Quantitative Data Summary
The following tables provide recommended starting concentrations for optimizing your CuAAC reaction with this compound.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Final Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | Start with 100 µM. Higher concentrations may be needed for hindered substrates or if chelating groups are present.[4] |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is recommended to stabilize the catalyst and prevent oxidative damage.[4][5] |
| Sodium Ascorbate | 5 mM - 10 mM | Should be in excess to maintain the copper in the Cu(I) state. Always use a freshly prepared solution.[5] |
| This compound | Variable | Dependent on the specific experiment. |
| Alkyne | Variable | Typically used in slight excess or equimolar amounts to the limiting reagent. |
Table 2: Comparison of Common Ligands
| Ligand | Properties | Recommended Use |
| THPTA | Water-soluble, effectively stabilizes Cu(I) in aqueous solutions.[5] | Ideal for bioconjugation and reactions in aqueous buffers. |
| TBTA | Soluble in organic solvents like DMSO and DMF. | Suitable for reactions in organic media. |
| Bathophenanthroline disulfonate (BPS) | Water-soluble ligand that can accelerate the reaction. | An alternative for aqueous reactions, though it can be oxygen-sensitive.[6] |
Experimental Protocols
Protocol 1: General CuAAC Reaction with this compound in Aqueous Buffer
This protocol describes a standard method for performing a CuAAC reaction using in situ generation of the Cu(I) catalyst from a Cu(II) salt.
Reagents and Stock Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Alkyne Substrate: Prepare a stock solution in a compatible solvent.
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.4, degassed.
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[3]
-
THPTA: 50 mM in deionized water.[3]
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).[3]
Procedure:
-
Prepare Substrate Mixture: In a microcentrifuge tube, add the this compound and alkyne substrates to the reaction buffer to achieve the desired final concentrations.
-
Prepare Catalyst Premix: In a separate tube, prepare the CuSO₄/THPTA premix. To achieve a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the stock solutions (e.g., for a 100 µM final Cu concentration and 500 µM THPTA in a 500 µL reaction, mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA).[4] Let this mixture stand for a few minutes.
-
Add Catalyst Premix: Add the catalyst premix to the substrate solution.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.[5]
-
Incubate: Gently mix the reaction. Incubate at room temperature for 1-4 hours. For the sterically hindered this compound, longer reaction times (e.g., overnight) or gentle heating may be necessary.
-
Monitor and Work-up: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC). Once complete, the product can be isolated via standard purification methods. If necessary, residual copper can be removed by washing with a solution of EDTA.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Nuances of Nucleophilic Substitution: A Technical Guide to Solvent Effects in 2-Azidobutane Reactions
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and optimizing reactions involving 2-azidobutane. By examining the critical role of solvent choice, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction efficiency and yield.
The synthesis of this compound, a valuable building block in organic chemistry, typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction between a 2-halobutane, such as 2-bromobutane (B33332), and an azide (B81097) salt, most commonly sodium azide. The efficiency of this reaction is profoundly influenced by the solvent system employed. This guide will delve into the theoretical underpinnings and practical considerations of solvent selection to empower researchers in achieving their desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for the synthesis of this compound from 2-bromobutane and sodium azide?
A1: Polar aprotic solvents are the optimal choice for this SN2 reaction. These solvents, which include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN), possess large dipole moments that can dissolve the sodium azide salt. Crucially, they do not have acidic protons and therefore do not strongly solvate the azide anion. This "naked" and highly reactive azide nucleophile can then efficiently attack the electrophilic carbon of 2-bromobutane, leading to a faster reaction rate.[1]
Q2: Why are polar protic solvents, such as water, ethanol, or acetic acid, not recommended for this reaction?
A2: Polar protic solvents contain acidic protons (e.g., O-H or N-H bonds) that can form strong hydrogen bonds with the negatively charged azide anion. This solvation shell effectively "cages" the nucleophile, reducing its reactivity and significantly slowing down the SN2 reaction rate.
Q3: My reaction yield is consistently low. What are some common causes related to the solvent?
A3: Low yields in this reaction can often be attributed to several solvent-related issues:
-
Presence of Water: Contamination of your polar aprotic solvent with water can drastically reduce the reaction rate by solvating the azide nucleophile. Ensure you are using anhydrous solvents.
-
Inappropriate Solvent Choice: Using a polar protic or a nonpolar solvent will result in very slow reaction rates and consequently low yields.
-
Solvent Decomposition: Some polar aprotic solvents can decompose at high temperatures. Ensure your reaction temperature is appropriate for the chosen solvent.
Q4: I am starting with (S)-2-bromobutane. What will be the stereochemistry of the resulting this compound?
A4: The SN2 reaction proceeds with an inversion of stereochemistry. Therefore, starting with (S)-2-bromobutane will yield (R)-2-azidobutane.[2][3] This is because the azide nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[2]
Q5: Are there any safety concerns with using sodium azide and certain solvents?
A5: Yes. Sodium azide is highly toxic and can form explosive heavy metal azides. It is also important to avoid using halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with azides, as this can lead to the formation of explosive diazidomethane.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incorrect Solvent Choice: Use of a polar protic or nonpolar solvent. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Wet Solvent: Presence of water is hindering the nucleophilicity of the azide. | Use anhydrous (dry) solvents. Consider drying the solvent before use if necessary. | |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | Gently heat the reaction mixture. Typical temperatures for these reactions are in the range of 50-80 °C, depending on the solvent. | |
| Slow Reaction Rate | Suboptimal Polar Aprotic Solvent: While all are effective, there can be rate differences between them. | For a potential rate enhancement, consider switching from acetonitrile to DMF or DMSO, which are generally more polar. |
| Insufficient Agitation: Poor mixing can lead to localized concentration gradients. | Ensure efficient stirring of the reaction mixture. | |
| Formation of Side Products | Elimination Reaction (E2): This can compete with the SN2 reaction, especially with a strong, sterically hindered base. | While the azide ion is a good nucleophile, it is a relatively weak base, so E2 is usually a minor pathway. If elimination is suspected, using a less polar aprotic solvent or a lower reaction temperature might favor the SN2 pathway. |
Quantitative Data Summary
| Solvent | Solvent Type | Relative Reaction Rate | Typical Reaction Time | Expected Yield | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Very Fast | 2-6 hours | High (>90%) | Excellent solvent for dissolving sodium azide.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Fast | 2-6 hours | High (>90%) | Similar to DMF in performance.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | Fast | 6-12 hours | Good to High | Generally slightly slower than DMF and DMSO. |
| Acetone | Polar Aprotic | Moderate | 12-24 hours | Moderate | Less polar than other aprotic options, leading to a slower rate. |
| Methanol (MeOH) | Polar Protic | Very Slow | Days | Very Low | Hydrogen bonding severely deactivates the azide nucleophile. |
| Water (H₂O) | Polar Protic | Extremely Slow | Weeks | Negligible | Strong hydrogen bonding and high polarity lead to very poor performance. |
Experimental Protocols
Synthesis of (R)-2-Azidobutane from (S)-2-Bromobutane
This protocol is a representative procedure for the synthesis of this compound via an SN2 reaction.
Materials:
-
(S)-2-Bromobutane
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents) and anhydrous DMF. Stir the suspension.
-
Addition of Alkyl Halide: To the stirred suspension, add (S)-2-bromobutane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation if necessary.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: A streamlined workflow for the synthesis of this compound.
Caption: The SN2 mechanism for the synthesis of this compound.
References
Technical Support Center: Addressing Poor Aqueous Solubility of 2-Azidobutane
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 2-azidobutane in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my aqueous buffer, but it's forming a separate layer (oiling out). Why is this happening and what should I do?
A1: this compound is a small, nonpolar organic molecule. Its structure, dominated by a four-carbon alkyl chain, makes it hydrophobic, leading to very poor solubility in polar solvents like water or aqueous buffers.[1][2] This is a common issue with hydrophobic compounds.
To address this, you should not attempt to dissolve it directly in the aqueous medium. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic co-solvent and then add small volumes of this stock to your aqueous buffer. This method helps to keep the compound in solution during biological assays.[3][4] See the protocols below for detailed instructions.
Q2: What is the best organic solvent to use for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing stock solutions for biological assays.[4] It can dissolve a vast range of nonpolar and polar compounds and is miscible with water.[4] Other potential co-solvents include ethanol, methanol, or dimethylformamide (DMF).[3] However, it is crucial to ensure the final concentration of the organic solvent in your assay is low enough to avoid affecting your experimental results or causing cytotoxicity.[3][4]
Q3: What is the maximum recommended final concentration of a co-solvent like DMSO in a cell-based assay?
A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize toxicity.[4] Some less sensitive assays might tolerate up to 1%. It is always best practice to run a solvent tolerance control experiment to determine the maximum concentration your specific system can handle without adverse effects.
Q4: My experiment is highly sensitive to organic solvents. Are there alternatives to using co-solvents for solubilizing this compound?
A4: Yes, there are several effective alternatives. One of the most common and effective methods is to use cyclodextrins.[5][6][7] These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5][6] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[5][7][8] Another option is the use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC).[4][9]
Troubleshooting Workflow
If you are facing solubility issues, the following workflow can guide you to a solution.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
The solubility of hydrophobic compounds can be significantly improved with the use of solubilizing agents. The following table provides an estimated guide to the solubility of a compound like this compound in different media.
| Solvent System | Estimated Solubility Range | Notes |
| Deionized Water | < 0.1 mg/mL | Very poorly soluble; likely to form a separate phase. |
| 10% DMSO in Water | 1-5 mg/mL | A common co-solvent system that significantly improves solubility.[10] |
| 50 mM HP-β-Cyclodextrin in Water | 5-10 mg/mL | Cyclodextrins can dramatically increase aqueous solubility by forming inclusion complexes.[5][11] |
| 0.1% Tween® 20 in Water (above CMC) | 1-3 mg/mL | Non-ionic surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[4] The CMC for Tween-20 is ~0.007 mM.[12][13] |
Note: These values are estimates based on the behavior of similar small hydrophobic molecules. Actual solubility should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic compound.
Materials:
-
This compound
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or glass vials
Procedure:
-
Pre-Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Dilution into Assay Medium: Add a small aliquot of the concentrated stock solution directly into your final aqueous assay buffer while vortexing or mixing to ensure rapid dispersion. This minimizes the chance of precipitation.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[3]
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
This protocol is an alternative for solvent-sensitive applications. It utilizes hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a water-soluble inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution (e.g., 100 mM). Gentle warming (to 30-40°C) and stirring can aid dissolution.
-
Add this compound: Add the this compound directly to the HP-β-CD solution. A 1:1 to 1:3 molar ratio (drug-to-cyclodextrin) is a good starting point.[5]
-
Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The time required for complete complexation can vary.
-
Clarification: After stirring, check for a clear solution. If any undissolved compound remains, the solution can be filtered through a 0.22 µm syringe filter to remove the excess, uncomplexed material.
-
Usage: The resulting clear solution contains the water-soluble this compound:HP-β-CD complex and can be used directly in aqueous-based experiments.
Mechanism Visualization
The diagram below illustrates the mechanism by which cyclodextrins enhance the solubility of hydrophobic molecules like this compound.
Caption: Cyclodextrin encapsulates a hydrophobic molecule in its core.
References
- 1. oit.edu [oit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. humapub.com [humapub.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Detergents: Triton X-100, Tween-20, and More [labome.com]
Technical Support Center: Strategies to Avoid Copper Toxicity in Bioconjugation with 2-Azidobutane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on mitigating copper-induced toxicity during bioconjugation reactions involving 2-azidobutane and other azides in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry." Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your bioconjugation experiments while maintaining the integrity of your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What causes copper toxicity in bioconjugation reactions?
A1: Copper(I) ions, the active catalyst in CuAAC reactions, can be cytotoxic. This toxicity primarily stems from the generation of reactive oxygen species (ROS) when Cu(I) reacts with molecular oxygen, a process often accelerated by reducing agents like sodium ascorbate (B8700270).[1][2][3] ROS can damage cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and potentially apoptosis (programmed cell death).[3][4]
Q2: What are the primary strategies to minimize copper toxicity in bioconjugation?
A2: The main strategies to reduce copper-induced toxicity include:
-
Using Chelating Ligands: Ligands stabilize the Cu(I) oxidation state, which not only reduces its toxicity but can also enhance the reaction rate.[3][5][6][7]
-
Optimizing Copper Concentration: Using the lowest effective concentration of the copper catalyst can significantly decrease toxic effects.[2][8]
-
Employing Reducing Agents: A reducing agent is used to regenerate the active Cu(I) catalyst from the more stable but inactive Cu(II) state.[2][9]
-
Controlling Reaction Conditions: Factors such as pH, buffer composition, and reaction time can be optimized to minimize side reactions and degradation of biomolecules.[2][10]
Q3: Which ligands are recommended for reducing copper toxicity in aqueous bioconjugation?
A3: For bioconjugations in aqueous environments, water-soluble ligands are highly recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used, with THPTA being particularly favored for its excellent water solubility and ability to stabilize Cu(I).[6][7][10][11] Other ligands like BTTAA have also been shown to be effective.[1]
Q4: What is the optimal ligand-to-copper ratio?
A4: A ligand-to-copper ratio of at least 5:1 is generally recommended to ensure sufficient chelation of the copper ions.[2][10] However, the optimal ratio may vary depending on the specific biomolecule and reaction conditions, and it is advisable to titrate the ratio for your system.[12]
Q5: Can the buffer system affect copper toxicity and reaction efficiency?
A5: Yes, the choice of buffer is critical. Tris buffer should be avoided as it can act as a competitive and inhibitory ligand for copper.[2][10] Compatible buffers include phosphate (B84403), carbonate, or HEPES, typically within a pH range of 6.5 to 8.0.[2][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your bioconjugation experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | - Ensure you are using a reducing agent like freshly prepared sodium ascorbate.[2][8]- Degas your buffers and solutions to minimize dissolved oxygen.[8]- Use a stabilizing ligand such as THPTA.[12] |
| Inaccessible Azide or Alkyne Groups | - Introduce a flexible linker between the biomolecule and the reactive group.[8]- Perform the reaction under partially denaturing conditions if your biomolecule can tolerate it.[10] | |
| Inhibitory Buffer Components | - Avoid Tris buffer.[2][10] Use phosphate, carbonate, or HEPES buffers.[2][10] | |
| Degradation of Biomolecule | Reactive Oxygen Species (ROS) Generation | - Lower the copper concentration.[2]- Use a copper-chelating ligand.[1][5]- Add ROS scavengers like aminoguanidine (B1677879).[2][10] |
| Suboptimal pH | - Maintain the reaction pH between 6.5 and 8.0.[2][10] | |
| Cell Death in Live-Cell Labeling | High Copper Concentration | - Use the lowest possible copper concentration (e.g., 10-100 µM).[1][2]- Employ a highly effective ligand to reduce the required copper concentration.[1] |
| Prolonged Exposure | - Minimize the reaction time.[3] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point for the bioconjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in deionized water)
-
THPTA stock solution (e.g., 50 mM in deionized water)
-
Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water) (Optional)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The final concentration of the limiting reactant can be in the micromolar to millimolar range, with a 2- to 10-fold excess of the other reactant.
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions. For a final reaction with 100 µM CuSO₄ and 500 µM THPTA, you would mix appropriate volumes to achieve these concentrations in the final reaction volume.
-
Add the copper-ligand complex to the biomolecule mixture and mix gently.
-
(Optional) Add aminoguanidine to a final concentration of 5 mM to scavenge reactive byproducts.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may require adjustment.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.[10]
-
Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.[10]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Copper (CuSO₄) Concentration | 50 - 100 µM | [2][8] |
| Ligand (THPTA) to Copper Ratio | ≥ 5:1 | [2][10] |
| Sodium Ascorbate Concentration | 1 - 5 mM | [10] |
| pH | 6.5 - 8.0 | [2][10] |
| Aminoguanidine (Optional) | ~5 mM | [8] |
Visualizations
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Caption: Logical relationship of copper toxicity and mitigation strategies.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Copper compounds in anticancer strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. glenresearch.com [glenresearch.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Copper Catalyst Removal from 2-Azidobutane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from reactions involving 2-azidobutane, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my reaction mixture?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development. They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions. Furthermore, the presence of copper can affect the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.
Q2: What are the most common methods for removing copper catalysts after a reaction with this compound?
A2: The primary methods for removing residual copper include:
-
Aqueous Washes with Chelating Agents: This involves using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through liquid-liquid extraction.
-
Use of Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin can be stirred with the reaction mixture and then filtered off.
-
Precipitation: The copper catalyst can be converted into an insoluble salt (e.g., copper hydroxide (B78521) or copper sulfide) and removed by filtration.
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica (B1680970) gel or alumina, which can adsorb the copper catalyst.
Q3: My product is a small, volatile molecule. Are there any specific challenges I should be aware of during workup?
A3: Yes, working with volatile products requires special attention to minimize loss. During aqueous extractions, ensure the organic layer is thoroughly separated and consider back-extracting the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. When concentrating the product solution, use a rotary evaporator with a cooled trap and carefully control the pressure and temperature to avoid co-evaporation of your product with the solvent. If you suspect product loss, you can check the solvent in the rotovap trap for the presence of your compound.[1]
Q4: What are the acceptable levels of residual copper in a final drug product?
A4: Regulatory bodies like the US Pharmacopeia (USP) have established limits for elemental impurities in drug products. For copper, the permitted daily exposure (PDE) depends on the route of administration. For oral drug products, the limit is typically 3000 µ g/day , for parenteral (injectable) products it is 300 µ g/day , and for inhalation products, it is 30 µ g/day .[1] These limits translate to specific concentration limits in the active pharmaceutical ingredient (API) and excipients.
Troubleshooting Guides
Issue 1: Persistent blue or green color in the product after purification.
-
Possible Cause: Incomplete removal of the copper catalyst. The color is a strong indicator of residual copper.
-
Troubleshooting Steps:
-
Repeat the wash: Perform additional aqueous washes with a chelating agent solution (e.g., EDTA or aqueous ammonia).
-
Increase chelator concentration: If repeated washes are ineffective, consider increasing the concentration of the chelating agent in the aqueous solution.
-
Use a scavenger resin: For stubborn cases, passing the product solution through a column packed with a copper scavenger resin can be highly effective.
-
Combine methods: A sequential approach, such as an EDTA wash followed by filtration through a short plug of silica gel, can be more effective than a single method.
-
Issue 2: Low product yield after aqueous workup.
-
Possible Cause: The product, being a small molecule derived from this compound, may have some solubility in the aqueous phase, leading to loss during extraction.
-
Troubleshooting Steps:
-
Brine wash: After the chelating agent wash, perform a wash with a saturated sodium chloride solution (brine). This can decrease the solubility of the organic product in the aqueous layer.
-
Back-extraction: Extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Alternative workup: Consider using a scavenger resin for copper removal, which avoids an aqueous workup altogether and can be beneficial for water-soluble products.[2]
-
Check for volatility: As mentioned in the FAQs, ensure that product is not being lost during solvent evaporation.
-
Issue 3: The triazole product appears to have a high affinity for copper, making removal difficult.
-
Possible Cause: The nitrogen atoms in the triazole ring can chelate with copper ions, making them difficult to remove with standard chelating agents like EDTA.
-
Troubleshooting Steps:
-
Stronger Chelating Agents: While EDTA is common, other chelating agents or additives can be more effective. For example, using an EDTA solution buffered at pH 8 with ammonium (B1175870) chloride/ammonia can be successful.[3]
-
Scavenger Resins: Scavenger resins with high binding affinities for copper, such as those containing thiourea (B124793) or iminodiacetic acid functionalities, are often very effective in these cases.[2][4]
-
Precipitation: Converting the copper to a highly insoluble salt like copper sulfide (B99878) can be a robust method to force its removal from the product.
-
Data Presentation: Comparison of Copper Removal Methods
| Method | Typical Efficiency (Final Copper Level) | Advantages | Disadvantages | Relative Cost |
| Aqueous Wash with EDTA | 10 - 500 ppm | Inexpensive, readily available reagents. | Can be less effective for products that chelate copper strongly. May lead to product loss for water-soluble compounds. | Low |
| Scavenger Resins | < 10 ppm | High efficiency and selectivity, simple filtration-based workup, avoids aqueous extraction.[2] | Higher cost compared to simple aqueous washes. Requires optimization of resin type and amount. | High |
| Precipitation (as Hydroxide or Sulfide) | < 50 ppm | Can be very effective for complete removal. | May require careful pH control. The precipitate can sometimes be difficult to filter. Potential for introducing other impurities. | Low to Medium |
| Filtration through Solid Supports | 50 - 1000 ppm | Simple and quick for removing bulk copper. | May not be sufficient for achieving very low ppm levels. Potential for product adsorption onto the support. | Low |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is a general procedure for removing copper catalysts using an EDTA wash.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove any residual EDTA.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Protocol 2: Precipitation of Copper as Copper(II) Hydroxide
This protocol describes the removal of copper by precipitation as copper(II) hydroxide.
Materials:
-
Reaction mixture
-
1 M Sodium hydroxide (NaOH) solution
-
Filter paper and funnel or a centrifuge
-
Appropriate solvent for washing the precipitate
Procedure:
-
If the reaction was run in an organic solvent, it may be necessary to first remove the solvent under reduced pressure.
-
Redissolve the crude product in a suitable solvent.
-
Slowly add 1 M NaOH solution dropwise while stirring. A blue precipitate of copper(II) hydroxide will form.[5][6]
-
Continue adding NaOH until the precipitation is complete. The pH of the solution should be basic.
-
Filter the mixture through a pad of celite or filter paper to remove the copper(II) hydroxide precipitate. Alternatively, the precipitate can be separated by centrifugation followed by decantation of the supernatant.
-
Wash the precipitate with a small amount of fresh solvent to ensure complete recovery of the product.
-
The filtrate contains the copper-free product. Proceed with further purification if necessary.
Protocol 3: Use of a Scavenger Resin
This protocol outlines the use of a solid-supported scavenger resin for copper removal.
Materials:
-
Reaction mixture
-
Copper scavenger resin (e.g., SiliaMetS Thiourea or a resin with iminodiacetic acid groups)[2][7]
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the completed reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used).
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the specific reaction.
-
Monitor the removal of copper by taking small aliquots of the solution and analyzing for the disappearance of the blue/green color or by a more sensitive method if required.
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
Visualizations
Caption: A general workflow for a CuAAC reaction followed by various copper removal workup procedures.
Caption: A troubleshooting decision tree for common issues encountered during copper catalyst removal.
References
monitoring the progress of 2-azidobutane reactions by TLC and LC-MS
Technical Support Center: Monitoring 2-Azidobutane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Thin-Layer Chromatography (TLC) Analysis
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate mobile phase (eluent) for monitoring my this compound reaction on a silica (B1680970) gel TLC plate?
A1: The ideal mobile phase will provide a good separation between your starting material (this compound) and your product, with Rf values ideally between 0.2 and 0.8.[1] Since this compound is a relatively polar small molecule, start with a mixture of a non-polar solvent and a moderately polar solvent. Good starting points for solvent systems include mixtures of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol (B129727).[2] You may need to adjust the solvent ratio to achieve optimal separation. A more polar eluent will cause the spots to move further up the plate.[3]
Q2: this compound is not UV-active. How can I visualize the spots on my TLC plate?
A2: Since this compound lacks a UV chromophore, you will need to use a chemical stain for visualization.[4] Several effective staining methods for organic azides are available:
-
Ninhydrin (B49086) Stain (after reduction): This is a sensitive and reliable method.[5][6][7][8] The azide (B81097) is first reduced to the corresponding amine using a triphenylphosphine (B44618) solution, and then the plate is stained with ninhydrin, which reacts with the newly formed amine to produce colored spots.[5]
-
Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized, and it is often effective for visualizing a wide range of organic molecules.[9]
-
"Click-Staining" Reagent: This method involves an in-situ click reaction on the TLC plate between the azide and a propargyl alcohol derivative in the presence of a copper(I) catalyst. This can produce white spots on a yellow background.[4]
Q3: How can I confirm that a new spot on my TLC is the product and not a byproduct?
A3: The best way to confirm the identity of a new spot is to use a co-spot.[10][11] On the same TLC plate, spot your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture (the co-spot) in a third lane.[10] If the new spot in the reaction mixture lane has a different Rf than your starting material, it is likely your product or a byproduct. As the reaction progresses, you should see the intensity of the starting material spot decrease while the product spot intensity increases.[11]
Troubleshooting Guide: TLC
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated (overloaded).[3][12] The compound is highly polar or acidic/basic.[12] The sample was not spotted in a tight, small spot. | Dilute your sample before spotting.[3] Add a small amount of acetic acid or triethylamine (B128534) (0.1-2.0%) to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[3] Ensure you are using a fine capillary spotter and allowing the solvent to evaporate between applications if spotting multiple times in the same location.[3] |
| Spots are not moving from the baseline (Rf is too low) | The mobile phase is not polar enough.[3] | Increase the proportion of the polar solvent in your mobile phase mixture. For example, if you are using 10% ethyl acetate in hexanes, try 20% or 30%.[3] |
| All spots run to the top of the plate (Rf is too high) | The mobile phase is too polar.[3] | Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 20% methanol in dichloromethane, try 10% or 5%.[3] |
| No spots are visible after staining | The compound concentration is too low. The chosen stain is not suitable for your compounds. The compound may have evaporated from the plate. | Concentrate your sample before spotting, or spot multiple times in the same location, allowing the solvent to dry in between.[3] Try a different, more general stain like potassium permanganate. Ensure your ninhydrin staining protocol includes the reduction step with triphenylphosphine.[5] |
| Spots are smeared or have strange shapes | The TLC plate was damaged during spotting. The solvent front was not allowed to run evenly up the plate. The TLC chamber was not saturated with solvent vapor. | Be careful not to scratch the silica surface with the spotter.[12] Ensure the bottom of the TLC plate is level in the developing chamber.[1] Place a piece of filter paper in the developing chamber to help saturate the atmosphere with the eluent vapors.[13] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Frequently Asked Questions (FAQs)
Q1: What are the best LC-MS conditions for analyzing this compound?
A1: For a small, polar molecule like this compound, a reversed-phase C18 column is a good starting point.[14] The mobile phase will typically consist of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B), both containing a small amount of an additive to aid ionization, such as 0.1% formic acid.[14][15] A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent, is often effective.
Q2: Which ionization mode, ESI positive or ESI negative, is better for this compound?
A2: Electrospray ionization (ESI) in positive ion mode is generally the most suitable for compounds containing nitrogen atoms, as they can be readily protonated.[16] Therefore, you are likely to observe the protonated molecule [M+H]+ for this compound. The molecular weight of this compound is 99.13 g/mol , so you would look for an ion at an m/z of approximately 100.14.[17]
Q3: I am not seeing a clear peak for this compound in my LC-MS analysis. What could be the problem?
A3: Several factors could contribute to this issue. Small, polar molecules can sometimes have poor retention on reversed-phase columns, eluting very early with the solvent front. Poor ionization efficiency is another common problem.[18] Additionally, this compound is relatively volatile and may be lost during sample preparation or in the ion source.[18]
Q4: How can I improve the detection of this compound by LC-MS?
A4: To improve retention, you could try a column designed for polar compounds or use a shallower gradient. To enhance ionization, ensure your mobile phase contains an appropriate additive like formic acid to promote protonation. In some cases, derivatization of the azide to a more readily ionizable species can be performed, although this adds a step to the sample preparation.[19] Optimizing ion source parameters such as capillary voltage and gas flows can also significantly improve signal intensity.[20]
Troubleshooting Guide: LC-MS
| Problem | Possible Cause(s) | Solution(s) |
| No or very low signal intensity | Poor ionization of this compound. The compound is eluting in the solvent front. The concentration is too low. The mass spectrometer is not tuned or calibrated correctly. | Optimize mobile phase additives (e.g., 0.1% formic acid) to enhance protonation. Adjust the LC gradient to better retain the analyte. Consider a polar-embedded or aqueous C18 column. Concentrate the sample. Ensure the instrument is performing within specifications. |
| High background noise | Contaminated solvents, additives, or sample vials. Leaks in the LC system. | Use high-purity, LC-MS grade solvents and additives. Ensure all vials and caps (B75204) are clean. Perform regular maintenance on the LC system to check for and fix any leaks. |
| Peak tailing or splitting | Column contamination or degradation.[21] Mismatch between injection solvent and mobile phase.[21] High sample concentration (overload). | Flush the column or try a new column.[21] Dissolve the sample in the initial mobile phase if possible.[21] Dilute the sample. |
| Unidentified peaks or adducts | Impurities in the sample or from the reaction. Formation of adducts with salts (e.g., [M+Na]+, [M+K]+) from glassware or reagents.[16] | Analyze starting materials and reagents to identify potential impurities. Use high-purity water and avoid glassware that may leach sodium or potassium. The presence of sodium adducts can sometimes be reduced by adding a small amount of a volatile acid to the mobile phase.[15] |
| Inconsistent retention times | Fluctuations in column temperature. Problems with the LC pump (inconsistent flow rate). Column equilibration is insufficient between runs. | Use a column oven to maintain a constant temperature.[20] Service the LC pump. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Protocol 1: TLC Monitoring of a this compound Reaction
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[13]
-
Spotting:
-
In the first lane, use a capillary tube to spot the starting material (e.g., the precursor to this compound).
-
In the second lane, spot the co-spot (a spot of the starting material followed by a spot of the reaction mixture in the same location).[10]
-
In the third lane, spot the reaction mixture.[10]
-
Keep the spots small and concentrated.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the starting line.[13] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[10]
-
Visualization (Ninhydrin/Triphenylphosphine Method):
-
Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.
-
Dip the dried plate into a 10% solution of triphenylphosphine (PPh3) in dichloromethane for about 30 seconds.[5]
-
Dry the plate, for instance, at 80°C for 5 minutes.[5]
-
Next, dip the plate into a ninhydrin staining solution (e.g., 0.3% ninhydrin in a butanol/acetic acid mixture) for 30 seconds.[5]
-
Gently heat the plate with a heat gun or in an oven until colored spots appear.[5]
-
-
Analysis: Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. Calculate the Rf value for each spot.
Protocol 2: LC-MS Analysis of a this compound Reaction
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).[14]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[14]
-
-
LC-MS System and Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[14]
-
Gradient: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-500.
-
Key Ions to Monitor:
-
This compound: [M+H]+ at m/z ~100.1.
-
Monitor for the expected mass of your starting material and product.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and nebulizer gas flow for maximum signal intensity of a standard solution of your analyte if available.
-
-
Data Analysis: Integrate the peak areas for the starting material and product to determine the relative conversion over time.
Visualizations
Caption: Workflow for monitoring a this compound reaction by TLC.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. silicycle.com [silicycle.com]
- 4. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chembam.com [chembam.com]
- 13. coconote.app [coconote.app]
- 14. benchchem.com [benchchem.com]
- 15. Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 17. This compound | C4H9N3 | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Azidobutane and 1-Azidobutane in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In CuAAC reactions, both primary (1-azidobutane) and secondary (2-azidobutane) alkyl azides are efficient substrates. The reaction is generally characterized by its tolerance to a wide range of functional groups and is not significantly impeded by the modest increase in steric bulk when moving from a primary to a secondary azide (B81097).[1] However, subtle differences in reactivity can be anticipated due to steric hindrance. 1-azidobutane (B1275071), with the azide group at a terminal position, is expected to exhibit slightly faster reaction kinetics compared to this compound, where the azide is attached to a more sterically encumbered secondary carbon. This difference is likely to be minor under standard CuAAC conditions but may become more pronounced with sterically demanding alkyne substrates or under suboptimal reaction conditions.
Data Presentation: The Impact of Steric Hindrance on CuAAC Reactivity
While specific kinetic data for 1-azidobutane versus this compound is scarce, the general trend of decreasing reactivity with increasing steric hindrance at the azide-bearing carbon is well-established. To illustrate this principle, the following table presents representative data on the relative reactivity of primary, secondary, and tertiary azides in related cycloaddition reactions. It is important to note that direct quantitative comparisons for azido-isobutane (B1279905) are more commonly found in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) literature, but the principle of steric hindrance affecting reaction rates is transferable to CuAAC.[3]
| Azide Structure | Type | Relative Reactivity Trend in CuAAC | Supporting Observations |
| 1-Azidobutane | Primary | Expected to be slightly higher | Less steric hindrance around the azide group allows for easier access of the copper-alkyne complex. |
| This compound | Secondary | Expected to be slightly lower | The methyl group adjacent to the azide introduces minor steric hindrance. |
| Azido-isobutane (tert-butyl azide) | Tertiary | Significantly Lower | The bulky tert-butyl group creates substantial steric hindrance, significantly slowing the reaction rate.[3] |
Note: This table is a qualitative representation based on established chemical principles, as direct head-to-head kinetic data for 1-azidobutane and this compound in CuAAC is not widely published.
Experimental Protocols
To facilitate a direct and quantitative comparison of the reactivity of 1-azidobutane and this compound, the following experimental protocol for determining reaction kinetics via ¹H NMR spectroscopy is provided.
Experimental Protocol: Kinetic Analysis of CuAAC Reactions by ¹H NMR Spectroscopy
This protocol is designed to monitor the progress of the CuAAC reaction over time, allowing for the determination of reaction rates.
1. Reagent Preparation:
-
Azide Stock Solutions: Prepare 100 mM stock solutions of 1-azidobutane and this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Alkyne Stock Solution: Prepare a 100 mM stock solution of a model alkyne (e.g., phenylacetylene) in the same deuterated solvent.
-
Catalyst Stock Solution: Prepare a catalyst premix solution. For example, a solution containing 10 mM CuSO₄ and 50 mM tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) in D₂O.
-
Reducing Agent Stock Solution: Prepare a fresh 500 mM solution of sodium ascorbate (B8700270) in D₂O immediately before use.
-
Internal Standard Stock Solution: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in the deuterated solvent.
2. Reaction Monitoring:
-
In an NMR tube, combine 200 µL of the azide stock solution (1-azidobutane or this compound), 200 µL of the alkyne stock solution, and 100 µL of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate the reaction, add 20 µL of the catalyst stock solution and 20 µL of the sodium ascorbate solution.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Monitor the disappearance of the starting material peaks (azide and alkyne) and the appearance of the triazole product peak.
3. Data Analysis:
-
Integrate the peaks corresponding to a characteristic proton of the starting azide and the triazole product relative to the internal standard.
-
Plot the concentration of the azide versus time.
-
The initial reaction rate can be determined from the initial slope of this plot. For a more detailed analysis, the data can be fitted to an appropriate rate law to determine the rate constant.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of 2-Azidobutane in SPAAC versus CuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a bioorthogonal ligation strategy is a critical decision in chemical biology and drug development, directly impacting reaction efficiency, biocompatibility, and the integrity of biological systems under investigation. The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is broadly categorized into the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. This guide provides an objective comparison of the kinetic performance of a simple secondary alkyl azide (B81097), 2-azidobutane, in these two powerful conjugation methods, supported by experimental data from analogous systems and detailed experimental protocols.
Executive Summary
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its rapid reaction kinetics and high yields, driven by the catalytic activation of the terminal alkyne.[1] However, the requisite copper(I) catalyst can exhibit cytotoxicity, potentially limiting its application in living systems.[2] Conversely, strain-promoted azide-alkyne cycloaddition (SPAAC) circumvents the need for a metal catalyst by employing strained cyclooctynes, offering excellent biocompatibility for in vivo studies.[3] This inherent advantage of SPAAC often comes at the cost of slower reaction rates compared to CuAAC.[4] The choice between these two methodologies, therefore, represents a trade-off between reaction velocity and biological compatibility. This guide aims to provide a quantitative basis for this decision-making process.
Quantitative Kinetic Data Comparison
While specific kinetic data for this compound is not extensively published, the following table summarizes second-order rate constants for analogous simple alkyl azides in both CuAAC and SPAAC reactions. This data serves as a valuable proxy for estimating the performance of this compound.
| Reaction Type | Azide Reactant (Analog) | Alkyne Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | 1-Azidobutane | Propargyl benzoate | High (reaction proceeds to 99.5% yield)[5] | Very fast, but requires a potentially cytotoxic copper catalyst.[2][6] |
| SPAAC | 2-Azido-2-methylpropanol | BCN | 0.012[7] | Catalyst-free, ideal for in vivo applications. Rate is dependent on the strain of the cyclooctyne (B158145).[6][8] |
| SPAAC | Benzyl Azide | BCN | ~0.14[6] | A common aliphatic azide model, showing moderate reactivity. |
| SPAAC | Benzyl Azide | DBCO | ~0.6 - 1.0[9] | Higher ring strain leads to faster reaction rates compared to BCN.[9] |
| SPAAC | 2-Azido-2-methylpropanol | ADIBO (DBCO derivative) | 4.7 x 10⁻⁶[7] | Steric hindrance on the azide can dramatically reduce the reaction rate. |
*Note: 2-Azido-2-methylpropanol is a tertiary azide, which is more sterically hindered than the secondary this compound. The provided data for this analog in SPAAC with the bulky ADIBO cyclooctyne highlights the significant impact of steric hindrance on reaction kinetics. It is anticipated that the reactivity of this compound would be higher than this value.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the kinetic analysis of CuAAC and SPAAC reactions, which can be adapted for this compound.
Protocol 1: Kinetic Analysis of a CuAAC Reaction by ¹H NMR Spectroscopy
This method allows for the determination of the second-order rate constant by monitoring the disappearance of a reactant over time.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the terminal alkyne and the internal standard in the deuterated solvent to achieve known initial concentrations.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.[6]
-
Reaction Initiation: In a separate vial, prepare a solution of this compound, CuSO₄, and THPTA in the same deuterated solvent. To initiate the reaction, add a precise volume of a freshly prepared sodium ascorbate solution to the NMR tube, followed immediately by the azide/catalyst solution.[10]
-
Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.[6]
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and the stable internal standard in each spectrum.[6]
-
Calculate the concentration of the reactant at each time point relative to the internal standard.[11]
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess), the plot will be linear, and the slope will be the negative of the pseudo-first-order rate constant (k').[9]
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the reactant in excess.[9]
-
Protocol 2: Kinetic Analysis of a SPAAC Reaction by UV-Vis Spectrophotometry
This method is suitable for strained cyclooctynes that possess a distinct UV-Vis absorbance profile, such as dibenzocyclooctyne (DBCO).
Materials:
-
This compound
-
DBCO-acid or other chromophoric cyclooctyne
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reactant Preparation: Prepare stock solutions of the DBCO derivative and this compound in the chosen reaction buffer. The concentration of the azide should be in a large excess (at least 10-fold) of the DBCO concentration to ensure pseudo-first-order kinetics.[12]
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the DBCO derivative (typically around 309 nm).[12]
-
Data Acquisition:
-
In a quartz cuvette, add the reaction buffer and the DBCO stock solution to achieve the desired final concentration.
-
Use a reference cuvette containing the reaction buffer and the azide to zero the instrument.
-
Initiate the reaction by adding the azide stock solution to the sample cuvette and immediately begin monitoring the absorbance over time. Record data points at regular intervals until the absorbance stabilizes.[12]
-
-
Data Analysis:
-
The concentration of DBCO at any given time is proportional to its absorbance.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t). For a pseudo-first-order reaction, this plot should be linear.
-
The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).[12]
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the azide in excess.
-
Visualization of Comparison Workflow
The following diagram illustrates the logical workflow for the kinetic comparison of this compound in SPAAC versus CuAAC reactions.
Caption: Workflow for comparing the kinetics of this compound in SPAAC and CuAAC.
Conclusion
The decision between SPAAC and CuAAC for the conjugation of this compound, or analogous alkyl azides, is application-dependent. For applications demanding rapid and efficient ligation where cell viability is not a primary concern, CuAAC offers significantly faster kinetics. However, for in-cell or in-vivo studies where biocompatibility is paramount, SPAAC is the superior choice, despite its generally slower reaction rates. The kinetic data of analogous systems and the provided experimental protocols offer a solid foundation for researchers to make an informed decision based on the specific requirements of their experimental design. The choice of a highly reactive cyclooctyne, such as a DBCO derivative, can substantially enhance the rate of SPAAC, bridging the kinetic gap with CuAAC while retaining its biocompatible nature.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
2-Azidobutane: An Uncharted Territory in Bioorthogonal Chemistry
Initial investigations into the validation of 2-azidobutane as a bioorthogonal chemical reporter have revealed a significant gap in the scientific literature. Despite the prominence of the azide (B81097) group as a versatile and widely used bioorthogonal handle, there is currently no published evidence to support the use of this compound for this purpose. A thorough search of chemical databases and scientific publications did not yield any studies detailing its application in metabolic labeling, protein engineering, or any other bioorthogonal strategies. This suggests that this compound is not an established or validated tool in the field of chemical biology.
In light of this, this guide will pivot to a broader discussion on the validation and comparison of small alkyl azide reporters, a class of molecules to which this compound belongs. We will use the well-characterized methionine analog, L-azidohomoalanine (AHA), as a representative example of a small, metabolically incorporated azide reporter. This guide will compare the general properties and performance of small alkyl azides, exemplified by AHA, with other classes of established bioorthogonal reporters, providing researchers, scientists, and drug development professionals with a framework for selecting the appropriate tool for their specific applications.
Comparison of Small Alkyl Azide Reporters with Other Bioorthogonal Probes
The selection of a bioorthogonal chemical reporter is a critical decision in experimental design, with the ideal choice depending on the biological system, the target biomolecule, and the specific application. Small alkyl azides, such as AHA, offer a unique set of advantages and disadvantages when compared to other classes of reporters, such as larger azido-sugars or reporters bearing different functional groups like alkynes.
Key Performance Parameters of Bioorthogonal Reporters
The following table summarizes the key characteristics of small alkyl azides (represented by AHA) in comparison to a common class of larger azide reporters, azido-sugars (e.g., N-azidoacetylmannosamine, ManNAz).
| Feature | Small Alkyl Azide (e.g., L-Azidohomoalanine, AHA) | Azido-Sugar (e.g., Ac4ManNAz) |
| Size & Structure | Small, structurally similar to a natural amino acid (methionine). | Larger, more complex carbohydrate structure. |
| Metabolic Incorporation | Incorporated into newly synthesized proteins via the protein translation machinery. | Incorporated into glycans through cellular metabolic pathways for sugars. |
| Potential for Perturbation | Can potentially compete with methionine, and high concentrations may affect protein synthesis and cellular health. | Can influence glycan composition and cellular signaling pathways that are dependent on glycosylation. |
| Versatility | Primarily used for labeling and tracking of nascent proteins. | Used for studying glycan biosynthesis, trafficking, and imaging. |
| Bioorthogonal Reactions | The azide handle can participate in Staudinger ligation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | The azide handle can participate in the same bioorthogonal reactions as small alkyl azides. |
Quantitative Comparison of Reaction Kinetics
The efficiency of the bioorthogonal ligation step is crucial for sensitive detection. The second-order rate constants (k₂) for the reaction of the azide reporter with various bioorthogonal partners are a key measure of performance.
| Bioorthogonal Reaction | Reaction Partner | Second-Order Rate Constant (k₂) for Azides (M⁻¹s⁻¹) | Suitability for Live-Cell Imaging |
| Staudinger Ligation | Triarylphosphine | ~0.002 - 0.0077 | Yes |
| CuAAC | Terminal Alkyne | ~1 - 100 | No (due to copper toxicity) |
| SPAAC | Cyclooctyne | ~0.0024 | Yes |
| SPAAC | Difluorinated Cyclooctyne (DIFO) | ~0.3 - 0.5 | Yes |
| SPAAC | Bicyclononyne (BCN) | ~0.1 - 1.0 | Yes |
Experimental Protocols and Workflows
The successful application of a bioorthogonal chemical reporter relies on carefully designed and executed experimental protocols. Below is a generalized protocol for the metabolic labeling of proteins with AHA, followed by fluorescent detection using a SPAAC reaction.
Protocol: Metabolic Labeling of Nascent Proteins with AHA and Fluorescent Detection
Materials:
-
L-azidohomoalanine (AHA)
-
Methionine-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Fluorescently-labeled strained alkyne (e.g., a DBCO-fluorophore conjugate)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS and replace the standard medium with pre-warmed methionine-free medium supplemented with dialyzed FBS.
-
Incubate the cells for 1 hour to deplete intracellular methionine pools.
-
Add AHA to the medium at a final concentration of 25-50 µM. As a negative control, add a corresponding concentration of methionine to a separate plate.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
Prepare the SPAAC reaction cocktail containing the fluorescently-labeled strained alkyne in PBS. The final concentration of the alkyne will depend on the specific reagent but is typically in the range of 5-20 µM.
-
Incubate the cells with the SPAAC reaction cocktail for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Visualizing the Workflow: From Labeling to Detection
The following diagrams, generated using the DOT language, illustrate the key steps in the metabolic labeling and detection process using a small alkyl azide reporter like AHA.
Caption: Metabolic incorporation of AHA into newly synthesized proteins.
Caption: Bioorthogonal detection of azide-labeled proteins via SPAAC.
Assessing the Cross-Reactivity of 2-Azidobutane in Cellular Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of the novel small molecule, 2-azidobutane, within cellular environments. Due to the current absence of published experimental data on the cellular effects of this compound, this document outlines a comprehensive experimental plan to characterize its biocompatibility and compare it to established metabolic labeling probes. The proposed experiments will generate the necessary data to evaluate its potential as a bioorthogonal tool and identify any off-target effects.
Introduction to Bioorthogonal Probes and the Need for Cross-Reactivity Assessment
Bioorthogonal chemistry provides powerful tools for studying biological processes in living systems without interfering with native biochemistry. Azide-containing metabolic probes are widely used to tag biomolecules for visualization and proteomic analysis. While the azide (B81097) group is generally considered bioorthogonal, the entire molecule's structure can influence its cellular uptake, metabolism, and potential for off-target reactions or cytotoxicity. Therefore, rigorous assessment of any new probe is critical before its widespread adoption.
This guide focuses on a proposed assessment of this compound, a small alkyl azide, and compares its hypothetical performance against two well-characterized metabolic labeling reagents:
-
N-azidoacetylmannosamine (ManNAz): An azido (B1232118) sugar that is metabolized through the sialic acid biosynthesis pathway to label cell-surface glycans.
-
Azidohomoalanine (AHA): An amino acid analog of methionine that is incorporated into newly synthesized proteins.
Comparative Overview of Metabolic Probes
The following table summarizes the key features of the probes discussed in this guide. The properties for this compound are hypothetical and represent the parameters to be determined through the experimental protocols outlined below.
| Feature | This compound (Hypothetical) | N-azidoacetylmannosamine (ManNAz) | Azidohomoalanine (AHA) |
| Probe Type | Small Alkyl Azide | Azido Sugar | Azido Amino Acid |
| Cellular Target | Unknown; to be determined. | Sialylated Glycans | Newly Synthesized Proteins |
| Mechanism of Incorporation | To be determined. | Metabolic incorporation via the sialic acid biosynthesis pathway. | Incorporation during protein translation as a methionine surrogate. |
| Known Cross-Reactivity | To be determined. | High concentrations can induce physiological changes and decrease cell proliferation.[1] | Can affect gene expression, cellular proteome, and induce stress and apoptotic pathways.[2][3] |
| Potential Applications | To be determined; potentially as a novel bioorthogonal tag. | Glycan labeling, imaging, and glycoproteomic analysis.[4] | Labeling and analysis of newly synthesized proteins (BONCAT).[3][5][6][7][8] |
Experimental Protocols for Assessing Cross-Reactivity
To thoroughly evaluate the cross-reactivity and cellular impact of this compound, a series of quantitative experiments are proposed. These should be run in parallel with ManNAz and AHA as positive controls for metabolic labeling and potential cellular perturbations, and a vehicle-only (e.g., DMSO) negative control.
Experimental Workflow
The overall workflow for assessing the cross-reactivity of this compound is depicted below.
Cell Viability Assays
Objective: To quantify the cytotoxic effects of this compound.
a) MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound, ManNAz, AHA, and vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
b) Lactate (B86563) Dehydrogenase (LDH) Assay Protocol
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[13][14][15][16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Proteomic Analysis of Off-Target Modifications
Objective: To identify proteins that are non-specifically modified by this compound.
-
Cell Culture and Treatment: Culture cells in appropriate media and treat with this compound, ManNAz, AHA, or vehicle control for 24 hours.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Click Chemistry: Perform a click reaction by adding an alkyne-biotin probe to the protein lysates to label any azide-modified proteins.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[18][19][20][21][22]
-
Data Analysis: Compare the protein profiles from the this compound-treated samples with the control groups to identify unique, off-target proteins.
Immunofluorescence Microscopy
Objective: To visualize the subcellular localization of the probe and observe any morphological changes indicative of cellular stress.
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with the different probes as described previously.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[23][24][25][26]
-
Click Reaction: Perform a click reaction with a fluorescently-tagged alkyne (e.g., alkyne-Alexa Fluor 488).
-
Counterstaining: Stain the nuclei with DAPI and, if desired, other cellular compartments with specific antibodies (e.g., a mitochondrial marker).
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, tabular formats for straightforward comparison.
Table 1: Cytotoxicity of Metabolic Probes (IC50 Values in µM)
| Cell Line | Time Point | This compound | ManNAz | AHA |
| Cell Line A | 24h | To be determined | Literature/Experimental Value | Literature/Experimental Value |
| 48h | To be determined | Literature/Experimental Value | Literature/Experimental Value | |
| 72h | To be determined | Literature/Experimental Value | Literature/Experimental Value | |
| Cell Line B | 24h | To be determined | Literature/Experimental Value | Literature/Experimental Value |
| 48h | To be determined | Literature/Experimental Value | Literature/Experimental Value | |
| 72h | To be determined | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Proteomic Analysis of Off-Target Protein Interactions
| Probe | Number of Uniquely Identified Proteins | Top 5 Off-Target Proteins (by abundance) | Predominant Subcellular Localization of Off-Targets |
| This compound | To be determined | To be determined | To be determined |
| ManNAz | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| AHA | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Potential Impact on Cellular Signaling Pathways
Off-target effects and metabolic perturbations can impact critical cellular signaling pathways. Based on the proteomic data, further investigation into the following pathways may be warranted.
PI3K/Akt Signaling Pathway
This pathway is central to cell growth, proliferation, and survival.[27][28][29][30][31] Perturbations in cellular metabolism can lead to its dysregulation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for transmitting signals from the cell surface to the nucleus, influencing processes like cell proliferation and differentiation.[2][32][33][34][35]
Apoptosis Signaling Pathway
Cellular stress induced by cytotoxic compounds or metabolic disruption can trigger programmed cell death, or apoptosis.[36][37][38][39][40]
Conclusion
The assessment of this compound's cross-reactivity in cellular environments is essential for its validation as a potential bioorthogonal probe. The experimental framework presented in this guide provides a robust methodology for determining its cytotoxicity, identifying off-target interactions, and comparing its performance against established metabolic labeling reagents. The resulting data will be invaluable for researchers and drug development professionals in making informed decisions about the application of this novel chemical tool.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signaling pathway | Abcam [abcam.com]
- 3. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Comparison of the performance of secretome analysis based on metabolic labeling by three unnatural sugars] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Semantic Scholar [semanticscholar.org]
- 8. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment | MDPI [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. praxilabs.com [praxilabs.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Proteomic Analysis of Protein Posttranslational Modifications by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteomic analysis of protein post-translational modifications by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 23. usbio.net [usbio.net]
- 24. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 25. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 26. ptglab.com [ptglab.com]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. cusabio.com [cusabio.com]
- 29. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 32. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 33. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 34. assaygenie.com [assaygenie.com]
- 35. cusabio.com [cusabio.com]
- 36. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 37. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 38. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Apoptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 40. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Azidobutane and Other Small Alkyl Azides for Researchers and Drug Development Professionals
In the landscape of bioconjugation, medicinal chemistry, and materials science, small alkyl azides serve as indispensable building blocks. Their utility is primarily centered around their ability to participate in highly efficient and selective reactions, most notably the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition, the cornerstone of "click chemistry." This guide provides a comparative analysis of 2-azidobutane against other small alkyl azides, including azidomethane, azidoethane, 1-azidopropane, 2-azidopropane, and 1-azidobutane (B1275071). The objective is to offer a comprehensive resource for researchers to select the most appropriate alkyl azide (B81097) for their specific application based on physical properties, reactivity, and stability.
Physical and Spectroscopic Properties
The choice of an alkyl azide in a synthetic route can be influenced by its physical properties, which affect handling, purification, and reaction conditions. The following tables summarize the key physical and spectroscopic data for a range of small alkyl azides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Azidomethane | CH₃N₃ | 57.05 | 20-21[1][2] | 0.869[1][3] |
| Azidoethane | C₂H₅N₃ | 71.08 | 48-50[4][5] | 0.9296 (estimate)[4] |
| 1-Azidopropane | C₃H₇N₃ | 85.11 | 77.5 (Predicted) | Not available |
| 2-Azidopropane | C₃H₇N₃ | 85.11 | 65 (Predicted) | Not available |
| 1-Azidobutane | C₄H₉N₃ | 99.13 | 106-108 | 0.873 |
| This compound | C₄H₉N₃ | 99.13 | 95 (Predicted) | Not available |
Spectroscopic Data Summary
The azide functional group presents a strong, characteristic asymmetric stretching vibration in the infrared (IR) spectrum, typically around 2100 cm⁻¹.[6] In nuclear magnetic resonance (NMR) spectroscopy, the protons and carbons on the carbon atom directly attached to the azide group are deshielded, resulting in a downfield chemical shift.
| Compound | IR (νN₃, cm⁻¹) | ¹H NMR (δ, ppm for H-C-N₃) | ¹³C NMR (δ, ppm for C-N₃) |
| Azidomethane | ~2100 | ~3.3 | ~50 |
| Azidoethane | ~2100 | ~3.4 (t) | ~51 |
| 1-Azidopropane | ~2089[7] | ~3.4 (t)[7] | ~48.5[7] |
| 2-Azidopropane | ~2100 | ~3.7 (septet) | ~59 |
| 1-Azidobutane | ~2100[6] | ~3.3 (t)[6] | ~51[6] |
| This compound | ~2100 | ~3.5 (sextet) | ~60 |
Note: Predicted values are based on structure-property relationships and data from similar compounds. Experimental values may vary.
Reactivity and Performance in Key Reactions
The synthetic utility of small alkyl azides is predominantly demonstrated in two key reactions: the Staudinger ligation and the azide-alkyne Huisgen cycloaddition.
Staudinger Ligation
The Staudinger ligation is a two-step reaction that reduces an azide to a primary amine upon hydrolysis of an intermediate iminophosphorane.[8] This reaction is highly efficient and proceeds under mild conditions.[5] The rate of the Staudinger ligation with alkyl azides is second-order overall and is accelerated in polar, protic solvents.[9][10]
While specific kinetic data comparing the small alkyl azides is scarce, the rate-determining step is the initial formation of the phosphazide (B1677712) intermediate.[4][11] Steric hindrance around the azide can influence the rate of this initial attack. Therefore, it is expected that the reactivity will follow the general trend: primary azides (azidomethane, azidoethane, 1-azidopropane, 1-azidobutane) > secondary azides (2-azidopropane, this compound).
Azide-Alkyne Huisgen Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry.[12] The copper(I)-catalyzed version (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions.[12]
The reactivity of alkyl azides in CuAAC is generally high, and the reaction is tolerant of a wide range of functional groups. Similar to the Staudinger ligation, steric hindrance can play a role, with less hindered azides potentially reacting faster. However, for most applications, all the small alkyl azides listed are competent substrates.
Thermal and Photochemical Stability
Organic azides are energetic compounds, and their stability is a critical consideration for safe handling and application. The stability of an organic azide is influenced by the ratio of carbon atoms to nitrogen atoms. Alkyl azides with a low nitrogen content are relatively stable and typically decompose only at temperatures above 175 °C.
Upon heating or photolysis, alkyl azides can decompose to form highly reactive nitrene intermediates, which can then undergo various rearrangements, or they can rearrange to imines via a concerted mechanism with the loss of dinitrogen (N₂).[3] It is crucial to handle all organic azides with care, avoiding heat, shock, and friction.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of a small alkyl azide and its use in the Staudinger ligation and CuAAC reaction.
Synthesis of 1-Azidobutane
This protocol describes the synthesis of 1-azidobutane from 1-bromobutane (B133212).
Materials:
-
1-Bromobutane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide in DMF.
-
Slowly add 1-bromobutane to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1-azidobutane.
Staudinger Ligation of an Alkyl Azide
This protocol outlines the reduction of an alkyl azide to the corresponding primary amine using triphenylphosphine (B44618).
Materials:
-
Alkyl azide (e.g., this compound)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkyl azide in a mixture of THF and water.
-
Add triphenylphosphine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the amine product can be isolated after appropriate workup and purification, which typically involves removal of the triphenylphosphine oxide byproduct.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between an alkyl azide and a terminal alkyne.
Materials:
-
Alkyl azide (e.g., this compound)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910) and water (or other suitable solvent system)
Procedure:
-
In a reaction vessel, dissolve the alkyl azide and the terminal alkyne in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, the triazole product can be isolated by extraction and purified by column chromatography.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a common reaction pathway and an experimental workflow.
Caption: Reaction pathway of the Staudinger Ligation.
Caption: General experimental workflow for a CuAAC reaction.
Conclusion
The selection of a small alkyl azide for a particular research application requires consideration of its physical properties, reactivity, and stability. While all the discussed alkyl azides are effective in common transformations like the Staudinger ligation and CuAAC, subtle differences in steric hindrance may influence reaction rates. Primary azides are generally expected to be more reactive than secondary azides. For applications where volatility is a concern, the higher boiling points of the butanes and propanes are advantageous over the more volatile azidomethane and azidoethane. This guide provides a foundational dataset and standardized protocols to aid researchers in making an informed choice for their synthetic endeavors. Further quantitative kinetic studies would be beneficial to delineate more subtle differences in reactivity among these valuable chemical tools.
References
- 1. Page loading... [guidechem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Methyl azide|lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl azide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Ethane, azido- | C2H5N3 | CID 79118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Azido-ethanol | 1517-05-1 | FA07084 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-Azidobutane | CymitQuimica [cymitquimica.com]
Evaluating the Steric Effects of 2-Azidobutane in Bioconjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chemical reporters and linkers is fundamental to the success of bioconjugation. The azide (B81097) group, a cornerstone of "click chemistry," is prized for its small size and bioorthogonal reactivity.[1] However, not all azides are created equal. The steric profile of the azide-bearing molecule can significantly influence reaction kinetics and conjugation efficiency. This guide provides a comparative analysis of 2-azidobutane, a secondary azide, against its linear and less hindered counterparts, offering insights into how steric hindrance can be a critical factor in experimental design.
The Role of Steric Hindrance in Azide-Alkyne Cycloadditions
The two most prominent azide-alkyne cycloaddition reactions in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
-
CuAAC: This reaction is known for its rapid kinetics and high efficiency.[4][5] It involves the copper-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole.[6]
-
SPAAC: This catalyst-free alternative is highly biocompatible and ideal for in vivo applications.[3][5] It relies on the release of ring strain from a cyclooctyne (B158145) to drive the reaction with an azide.[7][8]
In both mechanisms, the approach of the azide to the alkyne is a critical step. Steric bulk on the carbon atom adjacent to the azide group, as seen in this compound, can physically obstruct this approach, potentially lowering the reaction rate compared to less hindered primary azides. This effect is particularly noteworthy in SPAAC, where bulky reactants can increase the distortion energy required to reach the transition state, thereby decreasing reactivity.[9]
Comparative Analysis of Azide Linkers
To understand the implications of using this compound, it is best compared with its linear isomer, 1-azidobutane, and a smaller, commonly used azide like azidopropane.
| Feature | Azidopropane | 1-Azidobutane | This compound |
| Structure | CH₃CH₂CH₂-N₃ | CH₃CH₂CH₂CH₂-N₃ | CH₃CH(N₃)CH₂CH₃ |
| Azide Type | Primary | Primary | Secondary |
| Molecular Weight | 85.11 g/mol | 99.13 g/mol | 99.13 g/mol [10] |
| Steric Hindrance | Low | Low-Moderate | Moderate-High |
| Expected Reactivity | High | High | Moderate to Low |
| Key Consideration | Small, efficient linker for general applications. | Standard linear linker with slightly increased hydrophobicity. | Branched structure may slow reaction rates; useful for studies on steric sensitivity. |
While direct kinetic data for this compound in bioconjugation is not extensively published, the principles of organic chemistry suggest that its branched structure will present greater steric hindrance than linear azides.[11][12] This is expected to result in slower reaction rates for both CuAAC and SPAAC. The choice between a linear and a branched linker is a strategic one; while branched structures can sometimes offer benefits like improved shielding, they necessitate careful evaluation to ensure biological activity is not compromised by steric interference.[11]
Experimental Protocols
Below are generalized protocols for performing a comparative analysis of azide reactivity in a typical bioconjugation experiment using CuAAC and SPAAC.
Protocol 1: Comparative CuAAC Labeling of an Alkyne-Modified Protein
This protocol details a method to compare the labeling efficiency of azidopropane, 1-azidobutane, and this compound with an alkyne-modified protein.
Materials:
-
Alkyne-modified protein (e.g., 50 µM in PBS)
-
Azide stock solutions (10 mM in DMSO): Azidopropane, 1-Azidobutane, this compound
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare a reaction for each azide. To each tube, add the alkyne-modified protein solution.
-
Azide Addition: Add the respective azide stock solution to each tube to a final concentration of 250 µM (a 5-fold molar excess).
-
Catalyst Preparation: In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ and ligand solutions (a common ratio is 1:5 copper to ligand).[1][13] Let it stand for 2-3 minutes.
-
Reaction Initiation: Add the copper/ligand premix to each reaction tube to a final copper concentration of 100 µM. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[14]
-
Incubation: Gently mix and incubate the reactions at room temperature for 1-2 hours.
-
Analysis: Analyze the reaction products by SDS-PAGE. The extent of conjugation can be visualized by a shift in the protein's molecular weight or by using an azide attached to a reporter tag (e.g., biotin (B1667282) or a fluorophore) followed by Western blotting or fluorescence imaging.
Protocol 2: Comparative SPAAC Labeling with a DBCO-Modified Biomolecule
This protocol compares the reactivity of the three azides with a biomolecule functionalized with a strained alkyne, such as DBCO.
Materials:
-
DBCO-functionalized biomolecule (e.g., 20 µM in PBS)
-
Azide stock solutions (10 mM in DMSO): Azidopropane, 1-Azidobutane, this compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, dissolve the DBCO-functionalized biomolecule in the reaction buffer.
-
Azide Addition: Add the respective azide stock solution to each tube. A molar excess of 2-5 equivalents is typically used.[13]
-
Incubation: Gently mix the reactions and incubate at room temperature. Reaction times can vary significantly (from 1 to 24 hours) depending on the azide's reactivity.[13]
-
Analysis: Monitor the reaction progress over time using an appropriate analytical technique (e.g., LC-MS for small molecules or SDS-PAGE for proteins if the azide includes a reporter tag). This will allow for a direct comparison of the reaction rates.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the principle of steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C4H9N3 | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
A Comparative Guide to the Stability of the Triazole Product from 2-Azidobutane and its Heterocyclic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of the 1,2,3-triazole product formed from 2-azidobutane, a common building block in drug discovery. The stability of this triazole is compared with that of two common heterocyclic bioisosteres: 1,3,4-oxadiazole (B1194373) and 5-substituted tetrazole. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of heterocyclic linkers in drug design and development.
The 1,2,3-triazole ring, often synthesized via the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is widely regarded as a highly stable scaffold in medicinal chemistry.[1][2] Its stability against metabolic degradation, chemical hydrolysis, and oxidation contributes to its prevalence in drug candidates.[1][3][4] However, a quantitative understanding of the stability of specific alkyl-substituted triazoles, such as that derived from this compound, is crucial for predicting pharmacokinetic profiles. This guide outlines the experimental protocols necessary to generate this data and presents it in a comparative context with alternative heterocycles.
Comparative Stability Overview
The following table summarizes the known stability characteristics of 1,2,3-triazoles, 1,3,4-oxadiazoles, and tetrazoles. It is important to note that while general stability trends are known, the precise stability of any given derivative is structure-dependent. The data for the "Triazole from this compound" is presented as "To Be Determined" (TBD), with the experimental protocols provided in this guide designed to generate these values.
Table 1: Comparative Stability of Heterocyclic Linkers
| Property | Triazole from this compound (1-sec-butyl-1,2,3-triazole derivative) | 1,3,4-Oxadiazole Derivatives | 5-Substituted Tetrazole Derivatives |
| Acidic Stability | TBD | Generally stable, but can be susceptible to hydrolysis under strong acidic conditions.[1][5] | Generally stable.[3][6] |
| Basic Stability | TBD | Generally stable.[1][5] | Generally stable.[3][6] |
| Oxidative Stability | TBD | Generally stable.[5] | Generally stable.[3] |
| Thermal Stability | TBD | Generally high thermal stability.[7][8] | Generally high thermal stability.[9] |
| Metabolic Stability | TBD | Generally considered metabolically stable, often used as a bioisostere for esters and amides to improve metabolic stability.[10][11] | Generally considered metabolically stable, often used as a bioisostere for carboxylic acids.[3][6][9][12] |
Experimental Protocols
To quantitatively assess the stability of the triazole product from this compound, the following detailed experimental protocols are recommended.
Forced Degradation Studies (Chemical Stability)
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[13][14][15][16]
Objective: To determine the degradation of the triazole product under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the purified triazole product in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH). Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution at 70°C in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours. For thermal and photolytic studies, longer durations may be necessary.
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
Workflow for Forced Degradation Study:
Caption: Workflow for conducting forced degradation studies.
HPLC-UV Stability-Indicating Method
A validated HPLC method is crucial for separating the parent compound from its degradation products.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance of the triazole compound (to be determined, likely around 210-230 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Metabolic Stability Assay (Human Liver Microsomes)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[4][5][6][17]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the triazole product.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4).
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the triazole compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance.
Workflow for Metabolic Stability Assay:
Caption: Workflow for the human liver microsome metabolic stability assay.
Data Presentation and Interpretation
The quantitative data generated from the forced degradation and metabolic stability studies should be summarized in the following tables for a clear comparison.
Table 3: Quantitative Chemical Stability Data (% Degradation after 48h)
| Stress Condition | Triazole from this compound | 1,3,4-Oxadiazole Derivative (Example Data[5]) | 5-Substituted Tetrazole Derivative (Example Data) |
| 0.1 M HCl, 60°C | TBD | ~65% | <10% |
| 0.1 M NaOH, 60°C | TBD | ~29% | <15% |
| 3% H₂O₂, RT | TBD | ~42% | <5% |
| 70°C | TBD | ~48% | <10% |
| Photolytic | TBD | Resistant | Can be susceptible depending on substituents. |
Table 4: Quantitative Metabolic Stability Data (Human Liver Microsomes)
| Parameter | Triazole from this compound | 1,3,4-Oxadiazole Derivative (Typical) | 5-Substituted Tetrazole Derivative (Typical) |
| In Vitro Half-life (t₁/₂, min) | TBD | > 60 | > 60 |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | TBD | Low | Low |
Logical Relationship for Stability Assessment:
Caption: Logical diagram for the classification of compound stability.
Conclusion
This guide provides a framework for the comprehensive stability assessment of the 1,2,3-triazole product derived from this compound. By following the detailed experimental protocols, researchers can generate the necessary quantitative data to populate the comparative tables. This data, in conjunction with the known stability profiles of alternative heterocyclic linkers such as 1,3,4-oxadiazoles and tetrazoles, will enable a more informed and rational approach to drug design. The inherent stability of the 1,2,3-triazole ring system is a significant advantage in medicinal chemistry, and a thorough understanding of the stability of specific derivatives is paramount for the successful development of novel therapeutics.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
A Comparative Guide to Copper Ligands for the Cycloaddition of 2-Azidobutane
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for researchers in drug development and various scientific fields. The choice of the copper(I)-stabilizing ligand is critical to the efficiency and success of the CuAAC reaction, particularly with sterically hindered substrates such as the secondary azide (B81097), 2-azidobutane. This guide provides an objective comparison of commonly used copper ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific applications.
Performance Comparison of Key Copper Ligands
The selection of an appropriate ligand significantly influences the reaction rate, biocompatibility, and overall success of a CuAAC reaction. The following tables summarize the performance of several widely used ligands. While specific data for this compound is limited in publicly available literature, the data presented here for other alkyl and benzyl (B1604629) azides provides a strong basis for ligand selection.
Table 1: Comparative Properties of Common CuAAC Accelerating Ligands
| Property | BTTAA | BTTES | THPTA | TBTA |
| Reaction Kinetics | Very High | High | Moderate | Very High |
| Biocompatibility | Very High | Very High | Moderate | Low |
| Cytotoxicity | Very Low | Very Low | Moderate | High |
| Water Solubility | Moderate | High | High | Low |
| Organic Solubility | Moderate | Low | Low | Very High |
| Required Copper Concentration | Very Low | Low | Moderate | High |
| Stability in Biological Systems | Very High | Very High | Moderate | Low |
Data compiled from various sources.[1]
Table 2: Observed Second-Order Specific Activities of Various Ligands
| Ligand | Heterocyclic Content | Specific Activity in 9:1 H₂O:DMSO (Relative to Ligand 1) |
| 1 (Tris(triazolylmethyl)amine) | Three triazoles | 1.0 |
| 2 (Tris(benzimidazolylmethyl)amine) | Three benzimidazoles | ~2.5 |
| 3 (Tris(pyridylmethyl)amine) | Three pyridines | ~0.5 |
| 7 (Mono(benzimidazole)-bis(pyridine)) | One benzimidazole, two pyridines | ~3.0 |
This table illustrates the relative reaction rates with benzyl azide and phenylacetylene, which can serve as a proxy for the reactivity with this compound. The pattern of relative reactivities can differ in various solvent systems.[2]
Experimental data indicates that BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) often exhibits the highest catalytic activity among the compared ligands.[1] For demanding applications, certain copper-binding ligands have been shown to accelerate the CuAAC reaction by up to several thousand times over the ligand-free process.[2]
Experimental Protocols
The following are generalized experimental protocols for CuAAC reactions. Researchers should optimize these conditions for their specific alkyne and this compound.
Protocol 1: General Procedure for CuAAC in Aqueous Solution (Bioconjugation Conditions)
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of a water-soluble ligand such as THPTA or BTTAA.[3]
-
Prepare a fresh 100 mM solution of sodium ascorbate (B8700270) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne substrate to its final desired concentration (e.g., 50-100 μM).[3]
-
Add this compound (typically 1.1 to 2 equivalents relative to the alkyne).
-
Prepare a premix of CuSO₄ and the ligand. A 1:5 copper-to-ligand ratio is a common starting point.[4] Add this mixture to the reaction tube to a final copper concentration of 0.1-1 mM.[4]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.[3]
-
-
Reaction and Monitoring:
Protocol 2: General Procedure for CuAAC in Organic Solvents
-
Reagent Preparation:
-
Dissolve the alkyne (1 equivalent) and this compound (1.1 equivalents) in a suitable organic solvent (e.g., THF, DMF, or DMSO).[3]
-
-
Reaction Setup:
-
To the solution of substrates, add the Cu(I) source, such as copper(I) iodide (CuI), typically at a loading of 1-2 mol%.[3]
-
Add the chosen ligand (e.g., TBTA) in a 1:1 to 5:1 ratio with the copper catalyst.[3]
-
If starting with a Cu(II) source like CuSO₄, add a reducing agent such as sodium ascorbate (5-10 mol%).[3]
-
-
Reaction and Workup:
Reaction Mechanism and Workflow
The copper(I)-catalyzed azide-alkyne cycloaddition reaction proceeds through a well-established mechanism. The following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
Figure 1: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 2: A typical experimental workflow for a CuAAC reaction.
References
Preserving Chirality: A Guide to the Validation of 2-Azidobutane's Stereochemical Integrity in Click Reactions
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is widely lauded for its efficiency and stereospecificity. This guide provides a comprehensive comparison and detailed experimental framework for validating the chiral integrity of 2-azidobutane throughout the click reaction workflow, from synthesis to the final triazole product.
The central finding from extensive research is that the CuAAC reaction is indeed stereospecific, meaning it proceeds with the retention of the stereochemistry of the chiral azide (B81097) and alkyne reactants. However, the seemingly straightforward synthesis of the chiral azide precursor itself can be a critical step where stereochemical integrity is compromised. Therefore, rigorous validation at each stage is essential. This guide will compare synthetic routes and provide the necessary protocols to ensure the enantiomeric purity of this compound is maintained.
Comparative Analysis of Synthetic and Analytical Methods
To ensure the chiral integrity of the final triazole product, it is crucial to start with an enantiomerically pure azide. The most common and reliable method to synthesize enantiopure secondary azides like this compound is via a bimolecular nucleophilic substitution (Sₙ2) reaction, which is known to proceed with a complete inversion of stereochemistry. This allows for the predictable synthesis of a specific enantiomer of the azide from a readily available enantiopure alcohol.
The following table outlines the key steps and analytical checkpoints for the synthesis of (S)-2-azidobutane and its subsequent click reaction, highlighting the expected stereochemical outcome at each stage.
| Step | Transformation | Starting Material | Product | Expected Stereochemical Outcome | Analytical Method for Validation |
| 1 | Mesylation | (R)-2-Butanol | (R)-2-Butyl methanesulfonate (B1217627) | Retention of configuration | Chiral GC |
| 2 | Azidation (Sₙ2) | (R)-2-Butyl methanesulfonate | (S)-2-Azidobutane | Inversion of configuration | Chiral GC |
| 3 | CuAAC Click Reaction | (S)-2-Azidobutane | (S)-1-(1-Methylpropyl)-4-phenyl-1H-1,2,3-triazole | Retention of configuration | Chiral HPLC |
As the table indicates, the critical transformations are the initial activation of the alcohol and the subsequent azide substitution. While the click reaction itself is expected to be stereospecific, any loss of enantiomeric purity in the preceding steps will be carried through to the final product.
Experimental Protocols
Detailed methodologies for the synthesis of enantiopure (S)-2-azidobutane starting from (R)-2-butanol, its use in a copper-catalyzed click reaction, and the analytical procedures to validate chiral integrity at each step are provided below.
Protocol 1: Synthesis of (R)-2-Butyl Methanesulfonate
This protocol describes the conversion of the chiral alcohol (R)-2-butanol into its corresponding mesylate, a good leaving group for the subsequent Sₙ2 reaction.
Materials:
-
(R)-2-Butanol (≥99% ee)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve (R)-2-butanol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-2-butyl methanesulfonate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Analytical Validation:
-
Determine the enantiomeric excess (ee) of the purified (R)-2-butyl methanesulfonate using chiral gas chromatography (GC).
Protocol 2: Synthesis of (S)-2-Azidobutane
This protocol details the Sₙ2 reaction of (R)-2-butyl methanesulfonate with sodium azide to produce (S)-2-azidobutane with inversion of stereochemistry.
Materials:
-
(R)-2-Butyl methanesulfonate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-2-butyl methanesulfonate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and add deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: this compound is volatile).
Analytical Validation:
-
Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the (S)-2-azidobutane using chiral GC.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click reaction between enantiopure (S)-2-azidobutane and phenylacetylene (B144264).
Materials:
-
(S)-2-Azidobutane
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a vial, dissolve (S)-2-azidobutane (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
Add the copper(II) sulfate solution to the azide/alkyne mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Validation:
-
Confirm the structure of the resulting triazole using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the (S)-1-(1-methylpropyl)-4-phenyl-1H-1,2,3-triazole using chiral High-Performance Liquid Chromatography (HPLC).
Visualization of the Validation Workflow
The following diagram illustrates the key stages and analytical checkpoints in the validation of the chiral integrity of this compound during click reactions.
Caption: Workflow for validating the chiral integrity of this compound.
A Comparative Analysis of Azide-Based Probes for Bioorthogonal Labeling: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of cellular processes, the ability to specifically label and track biomolecules is of paramount importance. Bioorthogonal chemistry, utilizing the azide (B81097) functional group as a chemical reporter, has emerged as a powerful tool for this purpose. This guide provides a comparative overview of commonly used azide-based probes, with a particular focus on their application in metabolic labeling to achieve high-density labeling of cellular components.
While a diverse array of azide-functionalized molecules are employed in bioorthogonal chemistry, their efficacy in achieving high labeling density within a cellular context is critically dependent on their ability to be taken up and incorporated by the cell's metabolic machinery. This guide will delve into the performance of established metabolic labeling agents and explore the factors governing their labeling efficiency.
Probing Cellular Metabolism: A Comparison of Azide Labeling Strategies
Metabolic labeling strategies rely on introducing azide-containing analogs of natural metabolites to cells. These analogs are then processed by the cell's own enzymatic pathways and incorporated into macromolecules such as proteins and glycans. The density of the resulting azide labeling is a direct reflection of the probe's cellular uptake, metabolic acceptance, and incorporation efficiency.
A review of the scientific literature indicates that small, unfunctionalized alkyl azides, such as 2-azidobutane, are not typically utilized for metabolic labeling. The cellular machinery is highly specific, and there is no known metabolic pathway for the incorporation of such simple alkyl azides into proteins, nucleic acids, or other macromolecules. Consequently, a direct comparison of the labeling density achieved with this compound and established metabolic azide probes is not feasible based on current scientific understanding and available data.
The focus of comparative analysis, therefore, centers on azide probes that are structural mimics of natural biomolecules. The most extensively studied and utilized of these are azido-amino acids and azido-sugars.
Quantitative Comparison of Labeling Efficiency with Established Azide Probes
The following table summarizes key characteristics of commonly used azide probes for metabolic labeling. The labeling efficiency is often context-dependent and can vary with cell type, culture conditions, and the specific experimental goals.
| Azide Probe | Target Biomolecule | Typical Concentration | Reported Labeling Efficiency | Key Advantages | Limitations |
| Azidohomoalanine (AHA) | Proteins | 50 µM - 1 mM | High | Well-established protocols; efficient incorporation in place of methionine. | Can be toxic at higher concentrations; requires methionine-free media for optimal labeling. |
| N-azidoacetylmannosamine (ManNAz) | Sialoglycans | 25 - 50 µM | High | Efficiently metabolized and incorporated into cell-surface glycans. | Labeling is specific to sialic acid-containing glycans. |
| N-azidoacetylgalactosamine (GalNAz) | O-linked Glycans | 25 - 50 µM | High | Targets a broad class of O-linked glycoproteins. | May have off-target effects at higher concentrations. |
| N-azidoacetylglucosamine (GlcNAz) | O-GlcNAc modifications | 50 - 100 µM | Moderate to High | Enables the study of dynamic O-GlcNAcylation. | Labeling can be influenced by cellular glucose metabolism. |
Experimental Protocols for Bioorthogonal Labeling
The successful application of azide-based probes hinges on robust experimental design and execution. Below are generalized protocols for metabolic labeling of proteins and subsequent detection via click chemistry.
Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
-
Cell Culture: Culture mammalian cells to the desired confluency in standard growth medium.
-
Methionine Depletion (Optional but Recommended): To enhance AHA incorporation, replace the standard medium with methionine-free medium and incubate for 30-60 minutes.
-
AHA Labeling: Replace the medium with methionine-free medium supplemented with 50 µM to 1 mM L-azidohomoalanine. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
-
Incubation: Incubate the cells for a desired period (typically 4-24 hours) to allow for metabolic incorporation of AHA into newly synthesized proteins.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Quantification of Protein Concentration: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are now ready for bioorthogonal ligation with an alkyne-functionalized reporter probe (e.g., a fluorescent dye or biotin (B1667282) for enrichment) via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Workflow for Protein Labeling and Analysis
The following diagram illustrates the general workflow for metabolic protein labeling with an azide-containing amino acid analog and subsequent analysis.
A Comparative Guide to the Cytotoxicity Assessment of 2-Azidobutane and its Potential Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azidobutane is an alkyl azide (B81097), a class of compounds utilized in various chemical syntheses, including the "click chemistry" ligation reactions. As with any chemical entity intended for use in biological or pharmaceutical applications, a thorough evaluation of its toxicological profile is paramount. This guide offers a comparative overview of the cytotoxicity of related compounds and outlines the standard methodologies for such assessments.
Comparative Cytotoxicity of Structurally Related Compounds
To infer the potential cytotoxicity of this compound, it is useful to examine data from other small alkyl azides and related industrial compounds. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for selected compounds against various cell lines. A lower IC50 value indicates higher cytotoxicity.
| Compound | Chemical Class | Cell Line | IC50 Value | Reference Compound for Comparison |
| Sodium Azide | Inorganic Azide | Various | Highly variable, mechanism-dependent | - |
| 1-Azido-3-butyne | Alkyl Azide | Not Available | Not Available | - |
| 1,4-Diazidobutane | Alkyl Diazide | Not Available | Not Available | - |
| n-Butyl Acrylate | Acrylate Ester | RAW264.7 | ~0.1 mM | Methacrylic Acid (~2-10 mM) |
| Butane-1,4-diol | Alkanediol | Not Available | Not Available | - |
Note: The cytotoxicity of sodium azide is well-documented and is known to be a potent inhibitor of cytochrome c oxidase, leading to cellular hypoxia. However, its direct IC50 can vary significantly based on the cell type and assay duration. Data for many simple alkyl azides is sparse in publicly available literature, highlighting a gap in toxicological knowledge.
Established Methodologies for Cytotoxicity Assessment
A comprehensive assessment of a compound's cytotoxicity involves multiple assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis).
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[1][2][3]
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[4]
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose cells to a range of concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[1][3][4][5]
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][6] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[4]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye) according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and calculate the percentage of cytotoxicity.
-
3. Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.[5][6]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]
-
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compound as previously described.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and a common mechanism of cell death, the following diagrams are provided.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.
Conclusion
While direct toxicological data for this compound is currently lacking, this guide provides a robust framework for its future assessment. By employing a suite of well-established cytotoxicity assays, researchers can effectively characterize its potential impact on cellular health. The comparative data from related compounds suggests that while the azide moiety can be associated with toxicity, the overall cytotoxic profile will be dependent on the complete molecular structure and its specific interactions with cellular components. This guide serves as a foundational resource for researchers and drug development professionals embarking on the toxicological evaluation of this compound and its derivatives.
References
- 1. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. omicsonline.org [omicsonline.org]
Comparative Analysis of 2-Azidobutane as a Potential Metabolic Label in Proteomics
A Guide for Researchers in Proteomics and Drug Development
This guide provides a comparative analysis of 2-azidobutane as a potential metabolic label for proteomics, contextualized by comparing it with the established metabolic label, azidohomoalanine (AHA). Due to the limited specific literature on this compound in proteomics applications, this comparison is based on its chemical properties and the established performance of AHA as a benchmark.
Comparative Performance of Metabolic Labels
The following table summarizes the potential characteristics of this compound in comparison to the well-documented performance of azidohomoalanine (AHA) and another common metabolic labeling technique, SILAC (Stable Isotope Labeling with Amino acids in Cell culture).
| Feature | Azidohomoalanine (AHA) | This compound (Hypothetical) | SILAC |
| Principle | Methionine analog incorporated during protein synthesis. | Potential incorporation into proteins or lipids. | Incorporation of stable isotope-labeled amino acids. |
| Incorporation Efficiency | High in methionine-auxotrophic strains and various cell lines. | Unknown, likely lower than AHA for protein labeling. | High, can achieve near 100% incorporation. |
| Toxicity | Generally low toxicity at working concentrations. | Unknown, potential for higher toxicity due to its alkyl azide (B81097) nature. | Non-toxic. |
| Specificity | Specific for newly synthesized proteins. | Potentially broader, could label proteins and lipids. | Specific for newly synthesized proteins. |
| Detection Method | Click chemistry (e.g., with alkyne-biotin). | Click chemistry. | Mass spectrometry. |
| Quantification | Can be combined with isotopic tags for quantification (e.g., SILAC-AHA). | Would require isotopic labeling for quantification. | Direct MS1-level quantification. |
| Advantages | Temporal control of labeling, applicable to in vivo studies. | Potentially useful for studying lipid modifications. | Accurate quantification, well-established protocols. |
| Disadvantages | Requires methionine-depleted media for efficient labeling in some cases. | Unproven efficacy and potential for off-target effects. | Not suitable for all organisms, can be expensive. |
Experimental Protocols: A-Based Metabolic Labeling
The following protocol for AHA-based metabolic labeling serves as a template that could be adapted for testing novel labels like this compound.
1. Cell Culture and Metabolic Labeling:
-
Cells are cultured in their standard growth medium.
-
For labeling, the medium is replaced with methionine-free DMEM.
-
Azidohomoalanine (AHA) is added to the medium at a final concentration of 50-100 µM.
-
Cells are incubated for a desired period (e.g., 4-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.
2. Cell Lysis and Protein Extraction:
-
After labeling, cells are washed with PBS and harvested.
-
Cells are lysed in a buffer containing a detergent (e.g., RIPA buffer) and protease inhibitors.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the proteome is collected.
3. Click Chemistry for Biotinylation:
-
The protein concentration in the lysate is determined.
-
An alkyne-biotin tag is added to the lysate, along with a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
The reaction is allowed to proceed for 1-2 hours at room temperature to attach the biotin (B1667282) tag to the AHA-labeled proteins.
4. Enrichment of Labeled Proteins:
-
Streptavidin-coated magnetic beads are added to the lysate.
-
The mixture is incubated to allow the biotinylated proteins to bind to the streptavidin beads.
-
The beads are washed multiple times to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry:
-
The enriched proteins are digested into peptides directly on the beads using an enzyme like trypsin.
-
The resulting peptides are eluted from the beads and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification and quantification.
Visualizing the Workflow and Potential Applications
Experimental Workflow for Comparative Proteomics
The following diagram illustrates a typical workflow for a comparative proteomics study using an azide-based metabolic label.
Hypothetical Signaling Pathway for Investigation
Metabolic labeling can be a powerful tool to study changes in protein synthesis in response to various stimuli. The diagram below depicts a hypothetical signaling pathway where the effects of a drug on protein translation could be investigated using this approach.
benchmarking the efficiency of 2-azidobutane against commercially available click chemistry reagents
For Researchers, Scientists, and Drug Development Professionals
The "click" chemistry paradigm, particularly the azide-alkyne cycloaddition, has become an indispensable tool for rapid and efficient molecular construction in various scientific disciplines. The choice of reagents is paramount to the success of these conjugations, directly impacting reaction kinetics, yield, and overall efficiency. This guide provides an objective comparison of the performance of 2-azidobutane, a secondary alkyl azide (B81097), against commercially available click chemistry reagents, supported by experimental data and detailed protocols.
At a Glance: Factors Influencing Azide Reactivity
The efficiency of an azide in a click reaction is primarily determined by two key factors:
-
Steric Hindrance: Less sterically hindered azides generally exhibit faster reaction rates. Bulky substituents near the azide functional group can impede the approach of the alkyne and the catalyst (in the case of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), thereby slowing down the reaction. As a secondary azide, this compound is expected to experience more steric hindrance compared to primary azides like benzyl (B1604629) azide or simple alkyl azides.
-
Electronic Properties: The electronic nature of the substituents on the azide can also influence reactivity. Electron-withdrawing groups can sometimes increase the reaction rate.
Quantitative Comparison of Click Chemistry Reagents
Table 1: Second-Order Rate Constants of Various Azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Reagent | Alkyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Benzyl Azide | Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | Commonly used benchmark for SPAAC reactions. |
| 3-Azido-L-alanine | Sulfo-DBCO-amine | 0.32 - 0.85 | A primary azide attached to an amino acid.[1] |
| 1-Azido-1-deoxy-β-D-glucopyranoside | Sulfo-DBCO-amine | 0.55 - 1.22 | A sugar azide, demonstrating good reactivity.[1] |
| This compound (Expected) | DBCO | Lower than primary azides | The secondary nature of the azide is expected to reduce the reaction rate due to increased steric hindrance compared to primary azides. |
Table 2: General Comparison of CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for live systems |
| Reaction Kinetics | Very fast (k₂ typically 10¹ - 10³ M⁻¹s⁻¹)[2] | Fast, but generally slower than CuAAC (k₂ typically 10⁻³ - 10¹ M⁻¹s⁻¹)[2] |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |
Experimental Protocols
Reproducible and comparable data can only be achieved through standardized experimental protocols. Below are detailed methodologies for key experiments to determine the efficiency of azide reagents.
Protocol 1: Determination of Second-Order Rate Constant for a SPAAC Reaction via ¹H NMR
Objective: To quantitatively determine the reaction rate of an azide (e.g., this compound) with a strained alkyne (e.g., DBCO).
Materials:
-
Azide of interest (e.g., this compound)
-
Strained alkyne (e.g., DBCO)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the strained alkyne (e.g., 10 mM) in the deuterated solvent.
-
Prepare a stock solution of the azide (e.g., 100 mM) in the same deuterated solvent.
-
Prepare a stock solution of the internal standard (e.g., 10 mM).
-
-
Reaction Setup:
-
In an NMR tube, combine a known volume of the strained alkyne stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum to determine the initial concentrations of the reactants relative to the internal standard.
-
-
Reaction Initiation and Monitoring:
-
Add a known volume of the azide stock solution to the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of the reactants and the product in each spectrum relative to the internal standard to determine their concentrations over time.
-
Plot the natural logarithm of the concentration of the limiting reagent versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reagent in excess.
-
Protocol 2: Competitive Reactivity Assay for CuAAC via HPLC
Objective: To compare the relative reactivity of two different azides (e.g., this compound and benzyl azide) in a CuAAC reaction.
Materials:
-
Azide 1 (e.g., this compound)
-
Azide 2 (e.g., Benzyl azide)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-chelating ligand (e.g., THPTA)
-
Solvent (e.g., a mixture of DMSO and water)
-
HPLC system with a suitable column
Procedure:
-
Stock Solution Preparation:
-
Prepare equimolar stock solutions of Azide 1 and Azide 2 in the chosen solvent.
-
Prepare a stock solution of the terminal alkyne.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the ligand.
-
-
Reaction Setup:
-
In a reaction vial, combine the stock solutions of Azide 1 and Azide 2.
-
Add the terminal alkyne stock solution. The alkyne should be the limiting reagent.
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution, followed by a pre-mixed solution of CuSO₄ and the ligand to initiate the reaction.
-
-
Reaction Monitoring and Analysis:
-
At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding EDTA).
-
Analyze the quenched aliquots by HPLC to monitor the formation of the two different triazole products.
-
-
Data Analysis:
-
The ratio of the two triazole products at different time points will provide a measure of the relative reactivity of the two azides.
-
Visualizing Click Chemistry
To better understand the processes involved, the following diagrams illustrate a generic click chemistry reaction and a typical experimental workflow.
Caption: A generic signaling pathway for an azide-alkyne click chemistry reaction.
Caption: A logical workflow for the kinetic analysis of click chemistry reagents.
References
Safety Operating Guide
Proper Disposal of 2-Azidobutane: A Guide for Laboratory Professionals
The safe and responsible disposal of 2-azidobutane is paramount in any research or development setting to ensure the safety of laboratory personnel and prevent environmental contamination. As an organic azide (B81097), this compound carries inherent risks, including potential explosive decomposition and toxicity. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Core Safety Principles:
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety protocols and contact your local Environmental Health & Safety (EHS) office. The following are fundamental safety precautions for handling this compound waste:
-
Avoid Metal Contact : Azido compounds can react with heavy metals like copper, lead, brass, and silver to form highly shock-sensitive and explosive metal azides.[1][2] Never use metal spatulas or other metal tools when handling this compound.[1][2]
-
No Drain Disposal : Under no circumstances should this compound or any azide-containing waste be poured down the drain.[3][4] Accumulation in plumbing can lead to the formation of explosive metal azides and violent explosions.[3]
-
Segregated Waste Streams : Azide-containing waste must be collected and stored separately from other chemical waste streams, especially acidic wastes, to prevent hazardous reactions.[1][5] Mixing azides with acids can produce highly toxic and explosive hydrazoic acid.[1][5]
-
Avoid Halogenated Solvents : Do not use halogenated solvents, such as dichloromethane (B109758) or chloroform, with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2]
Stability of Organic Azides
The stability of organic azides like this compound is a critical consideration. Two general guidelines can help assess their potential hazard:
| Guideline | Description | Recommendation for this compound (C4H9N3) |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms.[1] Azides with a C/N ratio between 1 and 3 should be handled in small quantities, used or quenched promptly, and stored at low temperatures (-18 °C) in the dark.[1] | The C/N ratio is 4:3 (approximately 1.33:1). This falls into the category that requires careful handling. |
| "Rule of Six" | There should be at least six carbon atoms for each energetic functional group (like an azide).[1][2] | With four carbon atoms to one azide group, this compound does not meet the "Rule of Six" and should be considered potentially energetic. |
Step-by-Step Disposal Procedure
The primary and safest approach for the disposal of this compound is to convert it into a more stable compound, typically an amine, before it is collected as chemical waste.
Experimental Protocol: Reduction of this compound to 2-Aminobutane
This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste solution
-
Reducing agent (e.g., Staudinger reaction with triphenylphosphine (B44618) or catalytic hydrogenation)
-
Appropriate solvent (e.g., THF, methanol)
-
Reaction flask
-
Stirring apparatus
-
Quenching agent (if necessary)
-
Properly labeled hazardous waste container
Procedure:
-
Dilution : If the concentration of this compound is high, dilute it with an appropriate solvent. Concentrations should ideally not exceed 1 M.[1]
-
Reduction :
-
Staudinger Reaction : In a reaction flask, dissolve the this compound waste in a suitable solvent like THF. Add an equimolar amount of triphenylphosphine at room temperature. Stir the mixture until the reaction is complete (cessation of nitrogen gas evolution). The resulting iminophosphorane can then be hydrolyzed to 2-aminobutane and triphenylphosphine oxide.
-
Catalytic Hydrogenation : In a specialized hydrogenation apparatus, dissolve the this compound waste in a solvent such as methanol. Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon). Subject the mixture to a hydrogen atmosphere according to standard laboratory procedures until the azide is fully reduced to the amine. Caution : This procedure should only be performed by personnel experienced with hydrogenation reactions.
-
-
Verification : Before proceeding, it is advisable to verify the absence of the azide functionality using an appropriate analytical method, such as IR spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
Waste Collection : The resulting solution containing the more stable 2-aminobutane should be transferred to a clearly labeled hazardous waste container.[4] The label should detail all chemical constituents.[1]
-
Final Disposal : The labeled waste container should be disposed of through your institution's chemical waste program.[1]
Disposal Workflow
References
Essential Safety and Operational Guide for Handling 2-Azidobutane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-azidobutane.
Hazard Summary
Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a risk of explosion. They are highly reactive and can form dangerously explosive metal azides upon contact with certain metals. Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive. Butane derivatives are flammable liquids.
Potential Hazards:
-
Explosive: Potentially sensitive to heat, shock, friction, and static discharge.
-
Flammable Liquid: Vapors may form explosive mixtures with air.[1][2]
-
Toxic: Harmful if swallowed or inhaled.[3] May cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to proper PPE is the most critical line of defense when handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[4] |
| Hand Protection | Double gloving is required. Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[5] Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A flame-resistant lab coat is required. An impervious chemical-resistant apron should be worn over the lab coat. Gowns should have closed fronts, long sleeves, and tight-fitting cuffs.[6] |
| Foot Protection | Closed-toe shoes made of a non-porous material are mandatory. Chemical-resistant shoe covers should be worn if there is a risk of spills. |
| Respiratory Protection | All work with this compound must be conducted in a properly functioning chemical fume hood.[3][5] If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator appropriate for organic vapors should be used. |
Operational Plan: Safe Handling of this compound
This step-by-step protocol outlines the procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure a certified and properly functioning chemical fume hood is available.
- A blast shield must be placed between the user and the experimental setup.[5]
- Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily accessible.[1]
- Prepare a designated and clearly labeled waste container for this compound waste.
- Ensure a safety shower and eyewash station are accessible and have been recently tested.
- Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[2][3][7]
- Use non-sparking tools and explosion-proof equipment.[2][7]
2. Handling:
- Work with the smallest feasible quantities of the material.[5]
- Ground/bond all containers and receiving equipment to prevent static discharge.[2]
- Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and metals that can form explosive metal azides (e.g., copper, lead, brass).[5][7]
- Do not use metal spatulas to handle azides; use plastic or ceramic instead.[5][8]
- Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and light.[2][3][7]
3. Immediate Cleanup:
- In case of a small spill, if you are trained to handle it, use non-sparking tools and an inert absorbent material (e.g., sand, vermiculite) to clean it up.[2][5]
- Place the absorbed material into the designated, labeled hazardous waste container.
- For larger spills, evacuate the laboratory immediately and contact your institution's EH&S department.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent accidents and environmental contamination.
1. Waste Segregation and Storage:
- All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[5]
- Do not mix azide (B81097) waste with other chemical waste streams, particularly acidic or metallic waste.[5]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Decontamination of Glassware:
- Glassware that has been in contact with this compound should be decontaminated before being returned to general use.
- A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution, followed by a 10% solution of a dilute acid (e.g., acetic acid), and then copious amounts of water. This process must be carried out in a fume hood.[5]
3. Final Disposal:
- All this compound waste must be disposed of through a licensed professional waste disposal service.[2][3]
- Never dispose of this compound down the drain or in regular trash.[7][9]
Safety and Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
